Product packaging for 1-Chloro-2-(trifluoromethoxy)benzene(Cat. No.:CAS No. 450-96-4)

1-Chloro-2-(trifluoromethoxy)benzene

Cat. No.: B1587001
CAS No.: 450-96-4
M. Wt: 196.55 g/mol
InChI Key: NZRLCYJRHKUVCV-UHFFFAOYSA-N
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Description

1-Chloro-2-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H4ClF3O and its molecular weight is 196.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClF3O B1587001 1-Chloro-2-(trifluoromethoxy)benzene CAS No. 450-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRLCYJRHKUVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382290
Record name 2-(Trifluoromethoxy)chlorobenzene
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Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-96-4
Record name 2-(Trifluoromethoxy)chlorobenzene
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Record name 1-Chloro-2-(trifluoromethoxy)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-Chloro-2-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making it a desirable moiety in medicinal chemistry. This document explores both classical industrial methodologies and modern laboratory-scale syntheses, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available strategies. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary technical depth to enable informed decisions in synthetic planning and execution.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a critical structural motif in modern chemistry, particularly in the life sciences. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. This compound serves as a valuable building block for introducing this privileged functional group into more complex molecular architectures. This guide delves into the practical synthesis of this important intermediate, providing a foundation for its application in research and development.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly approached through two distinct strategies: a two-step industrial process starting from a methoxyarene precursor, and a more direct laboratory-scale approach involving the trifluoromethoxylation of 2-chlorophenol.

Industrial Approach: Two-Step Chlorination and Fluorination

A common industrial-scale synthesis of trifluoromethoxyarenes involves a two-step process: the radical chlorination of a corresponding methoxyarene to form a trichloromethoxy intermediate, followed by a halogen exchange (Halex) reaction to yield the desired trifluoromethoxy compound.

Mechanism & Rationale:

This method is often favored for large-scale production due to the relatively low cost of the starting materials and reagents. The first step proceeds via a free-radical mechanism, where the methyl group of the anisole derivative is exhaustively chlorinated. The subsequent fluorination is typically achieved using a fluoride source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often with a catalyst.

Diagram 1: Industrial Synthesis of this compound

G cluster_0 Step 1: Radical Chlorination cluster_1 Step 2: Halogen Exchange (Fluorination) 2-Chloroanisole 2-Chloroanisole 1-Chloro-2-(trichloromethoxy)benzene 1-Chloro-2-(trichloromethoxy)benzene 2-Chloroanisole->1-Chloro-2-(trichloromethoxy)benzene Cl2, Radical Initiator, Light/Heat This compound This compound 1-Chloro-2-(trichloromethoxy)benzene->this compound HF or SbF3/SbCl5

Caption: A two-step industrial route to the target molecule.

Laboratory-Scale Synthesis: Direct Trifluoromethoxylation of 2-Chlorophenol

For laboratory-scale synthesis and rapid analog generation, the direct trifluoromethoxylation of 2-chlorophenol offers a more convergent approach. This method relies on specialized reagents capable of delivering the trifluoromethoxy group to the phenolic oxygen.

Key Reagents & Mechanistic Considerations:

Modern trifluoromethoxylation often employs electrophilic or radical trifluoromethylating agents. One of the most prominent classes of reagents for this transformation is hypervalent iodine compounds, such as Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one). The reaction is believed to proceed through a radical mechanism, particularly when initiated by a base or a catalyst.

Diagram 2: Laboratory Synthesis via Direct Trifluoromethoxylation

G 2-Chlorophenol 2-Chlorophenol Product This compound 2-Chlorophenol->Product Base (e.g., Cs2CO3), Solvent Togni_Reagent_II Togni's Reagent II Togni_Reagent_II->Product

Caption: Direct trifluoromethoxylation of 2-chlorophenol.

Experimental Protocols

Protocol 1: Representative Two-Step Industrial Synthesis

This protocol is a representative procedure based on patent literature for similar compounds and should be optimized for specific equipment and safety considerations.

Step 1: Synthesis of 1-Chloro-2-(trichloromethoxy)benzene

  • To a stirred solution of 2-chloroanisole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or a higher boiling point chlorinated solvent) is added a radical initiator (e.g., AIBN, 0.02 eq).

  • The mixture is heated to reflux, and chlorine gas is bubbled through the solution while being irradiated with a UV lamp.

  • The reaction is monitored by GC-MS until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield crude 1-chloro-2-(trichloromethoxy)benzene, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude 1-chloro-2-(trichloromethoxy)benzene (1.0 eq) is charged into a pressure reactor.

  • Anhydrous hydrogen fluoride (excess) is carefully added at a low temperature.

  • A catalytic amount of a Lewis acid (e.g., SbCl₅) can be added to facilitate the reaction.

  • The reactor is sealed and heated. The reaction progress is monitored by analyzing aliquots.

  • Upon completion, the excess HF is carefully vented, and the crude product is purified by fractional distillation.

Protocol 2: Laboratory-Scale Trifluoromethoxylation of 2-Chlorophenol

This protocol is a plausible procedure for a laboratory setting, adapted from general methods for the trifluoromethoxylation of phenols using Togni's reagent II.[1]

  • To a solution of 2-chlorophenol (1.0 eq) in a dry, inert solvent such as chloroform or dichloromethane (0.1 M) is added cesium carbonate (Cs₂CO₃, 0.1 eq).

  • Togni's reagent II (1.2 eq) is added in one portion at room temperature.[1]

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₇H₄ClF₃O[2]
Molecular Weight 196.55 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 143 °C[3]
Density 1.38 g/cm³[3]
Refractive Index (n20/D) 1.44[3]
¹H NMR (CDCl₃, 400 MHz) δ 7.69 (d, J = 8.0 Hz, 1H), 7.57 – 7.47 (m, 2H), 7.38 – 7.32 (m, 1H)[4]
¹⁹F NMR (CDCl₃, 376 MHz) δ -59.72 (s, 3F)[5]

Conclusion

The synthesis of this compound can be achieved through multiple routes, with the choice of method depending on the scale of production and the available resources. The two-step industrial process offers a cost-effective solution for large quantities, while the direct trifluoromethoxylation of 2-chlorophenol provides a more efficient and versatile approach for laboratory-scale synthesis and derivatization. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important fluorinated building block. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels for specific applications.

References

A Comprehensive Technical Guide to 1-Chloro-2-(trifluoromethoxy)benzene: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

1-Chloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical development. Its utility stems from the unique combination of a reactive chlorine atom, ripe for cross-coupling transformations, and a trifluoromethoxy (-OCF3) group. The -OCF3 moiety is a highly sought-after functional group in modern drug design. It serves as a lipophilic hydrogen bond acceptor and is known to enhance metabolic stability and improve the pharmacokinetic profile of bioactive molecules by blocking potential sites of metabolism.[1][2]

This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering field-proven insights into its spectroscopic characterization, chemical reactivity, and strategic application as a synthetic building block. The methodologies described herein are designed to serve as self-validating systems for researchers and drug development professionals.

Table 1: Core Compound Identifiers

PropertyValueSource
CAS Number 450-96-4[1][3][4]
Molecular Formula C₇H₄ClF₃O[1][3]
Molecular Weight 196.55 g/mol [1][3]
IUPAC Name This compound[4]
Common Synonyms 2-(Trifluoromethoxy)chlorobenzene[4]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2!"]; C4 [label="C", pos="0.81,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; // Center of ring for label// Substituent nodes Cl [label="Cl", pos="2.6,-1.5!", fontcolor="#34A853"]; O [label="O", pos="-2.6,-1.5!", fontcolor="#EA4335"]; CF3 [label="CF₃", pos="-3.9,-2.25!", fontcolor="#4285F4"];

// Ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C5 -- Cl; C2 -- O; O -- CF3;

// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", width=0.01]; p1 [pos="0,-0.5!"]; p2 [pos="0.5,-0.8!"]; p3 [pos="-0.5,-0.8!"];

// Invisible edges for layout edge [style=invis]; C1 -- p1; C2 -- p2; C3 -- p3; }

Caption: Molecular Structure of this compound.

Physical and Physicochemical Properties

The physical state and solubility characteristics of a synthetic building block are paramount, dictating its handling, storage, and reaction conditions. This compound is a colorless to nearly colorless liquid, a property that simplifies visual inspection for purity and solution preparation.[1][3]

The causality behind its utility in organic synthesis is its high solubility in a wide range of common organic solvents, a direct consequence of its fluorinated, moderately polar, and aromatic nature.[1][3] This facilitates its use in homogenous reaction media, which is critical for predictable kinetics and high-yield transformations. The trifluoromethoxy group significantly increases its lipophilicity, which is a key parameter in drug design for modulating cell membrane permeability.

Table 2: Summary of Physical Properties

PropertyValueSignificance in Application
Appearance Colorless to almost colorless clear liquidAllows for easy visual assessment of purity and dissolution.[1][3]
Boiling Point 143 °CIndicates relatively low volatility, suitable for reactions at elevated temperatures under standard reflux conditions.[1][3]
Density 1.38 g/mLHigher density than water; useful for phase separations during aqueous workups.[1][3]
Refractive Index (n20D) 1.44A reliable parameter for rapid, non-destructive quality control checks.[1][3]
Storage Conditions Store at 2 - 8 °CRecommended for maintaining long-term stability and preventing degradation.[1][3]

Spectroscopic Analysis and Structural Elucidation

Rigorous structural confirmation is the bedrock of chemical synthesis. The following section details the expected spectroscopic signatures for this compound, providing a self-validating framework for material verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to exhibit complex multiplets in the aromatic region (~7.0-7.6 ppm) corresponding to the four protons on the substituted benzene ring. The ortho-substitution pattern leads to distinct coupling patterns that can be resolved with a high-field instrument.

  • ¹³C NMR: The carbon spectrum should display 7 distinct signals. The carbon atom of the -OCF₃ group is anticipated to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), providing an unmistakable diagnostic peak.

  • ¹⁹F NMR: The fluorine spectrum is the most straightforward, expected to show a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift provides a sensitive probe of the electronic environment.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) will reveal a molecular ion peak (M⁺) at m/z 196. A crucial validation checkpoint is the presence of an isotopic peak (M+2) at m/z 198 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region, which are characteristic of the trifluoromethoxy group. Additional key signals include aromatic C=C stretching (~1400-1600 cm⁻¹) and C-Cl stretching (~700-800 cm⁻¹).

Experimental Protocol: Standard NMR Sample Preparation and Validation

This protocol ensures the acquisition of high-quality, reproducible NMR data for identity confirmation and purity assessment.

  • Reagent Preparation : Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Dissolution : Add approximately 0.6 mL of the prepared CDCl₃/TMS solvent to the NMR tube.

  • Homogenization : Cap the tube and gently invert several times or vortex briefly until the sample is fully dissolved, yielding a clear, colorless solution.

  • Data Acquisition : Place the sample in the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra under standard acquisition parameters.

  • Validation Check :

    • Confirm the ¹H NMR spectrum shows signals only in the aromatic region, integrating to 4 protons relative to the TMS signal at 0 ppm.

    • Verify the ¹⁹F NMR spectrum shows a single, sharp peak.

    • Check for the absence of significant impurity signals in all spectra.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the targeted reactivity of the C-Cl bond. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. The chlorine atom is positioned for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.

These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_products Products & Workup A This compound Solv Solvent (e.g., Toluene/EtOH) A->Solv B Arylboronic Acid (R-B(OH)₂) B->Solv Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->Solv Base Aqueous Base (e.g., Na₂CO₃) Base->Solv Heat Heat (Δ) ~80-100 °C Solv->Heat Catalytic Cycle Prod Coupled Product (2-(Trifluoromethoxy)biphenyl derivative) Heat->Prod Workup Aqueous Workup & Purification Prod->Workup

Caption: Logical workflow for a representative Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, field-tested method for coupling this compound with an arylboronic acid, a common step in drug discovery campaigns.

  • Inert Atmosphere : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • System Purge : Seal the flask and purge with dry nitrogen or argon gas for 10-15 minutes. This step is critical as the palladium(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition : Under the inert atmosphere, add a degassed 3:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of sodium carbonate (3.0 eq).

  • Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

  • Validation : Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3.

Applications in Research and Development

The primary application of this compound is as a high-value intermediate for introducing the 2-(trifluoromethoxy)phenyl motif into target molecules.

  • Pharmaceutical Development : This compound is a key building block for synthesizing drugs targeting a range of conditions, including neurological and cardiovascular diseases.[1] The -OCF3 group is used to enhance drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[1]

  • Agrochemicals : It is employed in the synthesis of advanced herbicides and fungicides, where the fluorinated moiety contributes to the potency and environmental persistence of the active ingredient.[1]

  • Material Science : The compound is incorporated into specialized polymer formulations to improve thermal stability and chemical resistance, leading to high-performance materials.[1]

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

  • Handling : Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8 °C to ensure long-term chemical stability.[1][3]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and applications of 1-Chloro-2-(trifluoromethoxy)benzene. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data on its physicochemical characteristics, spectroscopic signature, and synthetic utility. The unique electronic effects of the trifluoromethoxy group in conjunction with the chloro substituent are explored to provide a deeper understanding of the compound's reactivity and potential as a versatile chemical intermediate.

Introduction and Strategic Importance

This compound is a halogenated aromatic ether that has garnered significant interest as a building block in modern organic synthesis. Its utility is primarily derived from the presence of two key functional groups on the benzene ring: a chlorine atom and a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is particularly notable for its ability to enhance the biological activity and stability of target molecules.[1] This makes the compound a valuable intermediate in the synthesis of pharmaceuticals, especially those targeting neurological and cardiovascular conditions, as well as in the development of advanced agrochemicals like herbicides and fungicides.[1] Furthermore, its incorporation into polymer formulations can improve thermal stability and chemical resistance, highlighting its relevance in materials science.[1][2] This guide aims to provide an in-depth understanding of its molecular structure and how that structure dictates its chemical behavior and applications.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. Accurate knowledge of these properties is the foundation for its safe handling, application in synthesis, and analytical characterization.

PropertyValueSource(s)
CAS Number 450-96-4[1][2]
Molecular Formula C₇H₄ClF₃O[1][3]
Molecular Weight 196.55 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 143 °C[1][2]
Density 1.38 g/cm³[1][2]
Refractive Index (n20D) 1.44[1][2]
Purity ≥ 98% (GC)[1][2]
Storage Conditions Store at 2 - 8 °C[1][2]

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethoxy-substituted aromatics like this compound typically involves the transformation of a precursor molecule. A common industrial approach involves the chlorination and subsequent fluorination of a corresponding anisole (methoxybenzene) derivative.

A generalized synthetic pathway can be envisioned as follows:

  • Chlorination: The starting material, often a substituted anisole, undergoes chlorination. This step can be tuned to achieve the desired substitution pattern on the aromatic ring.

  • Trichlorination of the Methyl Group: The methoxy group is converted to a trichloromethoxy group using a chlorinating agent under radical conditions (e.g., initiated by UV light or a radical initiator like AIBN).

  • Fluorination: The trichloromethoxy group is then fluorinated to the desired trifluoromethoxy group. This is often accomplished using a fluorinating agent like hydrogen fluoride (HF). This step replaces the chlorine atoms with fluorine atoms.

The overall process transforms a readily available anisole into the more synthetically valuable trifluoromethoxybenzene derivative.

G cluster_0 Synthetic Workflow Start Substituted Anisole Precursor Step1 Ring Chlorination (if necessary) Start->Step1 Step2 Radical Chlorination of Methoxy Group Reagents: Cl₂, UV light/AIBN Step1->Step2 Step3 Fluorination of Trichloromethoxy Group Reagent: Anhydrous HF Step2->Step3 Product This compound Step3->Product

Caption: Generalized synthetic workflow for producing trifluoromethoxybenzene compounds.

Molecular Structure and Electronic Effects

The chemical behavior of this compound is governed by the electronic properties of its substituents. Both the chlorine atom and the trifluoromethoxy group are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

  • Chlorine (-Cl): The chlorine atom exhibits a dual electronic effect. It is strongly electronegative, leading to a significant inductive effect (-I) , which withdraws electron density from the ring through the sigma bond. It also possesses lone pairs of electrons that can be donated to the ring via the resonance effect (+R) . However, for halogens, the inductive effect typically outweighs the resonance effect, resulting in an overall deactivation of the ring. It is an ortho, para-director for electrophilic aromatic substitution due to the resonance stabilization of the intermediates.

  • Trifluoromethoxy (-OCF₃): The -OCF₃ group is a powerful electron-withdrawing group. The high electronegativity of the fluorine atoms strongly polarizes the C-F bonds, leading to a very strong inductive effect (-I) that is transmitted through the oxygen atom to the benzene ring. Unlike the methoxy group (-OCH₃), which is a strong resonance donor, the resonance donation from the oxygen in the -OCF₃ group is significantly diminished. This is because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation into the aromatic pi-system. Consequently, the -OCF₃ group is strongly deactivating and is considered a meta-director for electrophilic aromatic substitution.

The interplay of these two groups on the benzene ring results in a molecule with a relatively electron-poor aromatic system, influencing its reactivity in subsequent synthetic transformations.

G cluster_effects Electronic Effects on Aromatic Ring Molecule This compound Cl Chlorine (-Cl) - Inductive Effect (-I) - Resonance Effect (+R) (Inductive Dominates) Molecule->Cl ortho-position OCF3 Trifluoromethoxy (-OCF3) - Strong Inductive Effect (-I) - Diminished Resonance Effect Molecule->OCF3 ipso-position Result Overall Effect: Electron-deficient (deactivated) aromatic ring Cl->Result OCF3->Result

Caption: Electronic effects of substituents in this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While specific spectra are proprietary, the expected features are outlined below based on established principles.

  • ¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and trifluoromethoxy groups.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would reflect the electron-withdrawing nature of the substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It would show a singlet at a characteristic chemical shift for the -OCF₃ group, confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 196. The spectrum would also exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of Cl, CF₃, and other fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-Cl stretching, C-F stretching (typically strong bands in the 1100-1300 cm⁻¹ region), and C-O-C stretching, as well as bands corresponding to the aromatic C-H and C=C bonds.

Reactivity and Applications in Synthesis

The primary value of this compound lies in its role as a versatile intermediate.[1] The chlorine atom can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The deactivated nature of the ring influences the conditions required for these transformations.

Its applications are diverse:

  • Pharmaceuticals: It serves as a key building block for synthesizing complex molecules where the trifluoromethoxy group is incorporated to improve metabolic stability, lipophilicity, and binding affinity.[1]

  • Agrochemicals: The compound is used to create new herbicides and pesticides, where the fluorinated moiety enhances biological efficacy.[1][2]

  • Materials Science: It is used in the synthesis of high-performance polymers and specialty chemicals, imparting desirable properties such as thermal and chemical resistance.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. For detailed safety information, users must consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the unique electronic properties conferred by its chloro and trifluoromethoxy substituents. A thorough understanding of its molecular structure, spectroscopic signature, and reactivity profile is crucial for its effective application in the synthesis of advanced pharmaceuticals, agrochemicals, and materials. This guide provides a foundational framework for researchers and developers working with this versatile compound.

References

A Comprehensive Technical Guide to 1-Chloro-2-(trifluoromethoxy)benzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals. The presence of both a chloro and a trifluoromethoxy group on the benzene ring imparts unique physicochemical properties and a distinct reactivity profile, making it a valuable intermediate for introducing these moieties into target structures. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth review of the synthesis, characterization, reactivity, and applications of this compound, intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 450-96-4[1]
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 143 °C[1]
Density 1.38 g/mL[1]
Refractive Index (n20D) 1.44[1]

Synthesis and Manufacturing

Synthesis of this compound A 2-Chlorophenol C Intermediate Aryloxydifluoroacetic Acid A->C DMF, 80 °C B Sodium 2-bromo-2,2-difluoroacetate B->C E This compound C->E MeCN/H₂O, 80 °C D Selectfluor® II D->E Catalyst AgNO₃ (cat.) Catalyst->E

Plausible synthetic route to this compound.
Representative Experimental Protocol: Two-Step Synthesis from 2-Chlorophenol

This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(2-chlorophenoxy)-2,2-difluoroacetic acid

  • To a stirred solution of 2-chlorophenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium 2-bromo-2,2-difluoroacetate (1.2 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate aryloxydifluoroacetic acid, which can be used in the next step without further purification.

Step 2: Decarboxylative Fluorination to this compound

  • To a solution of the crude 2-(2-chlorophenoxy)-2,2-difluoroacetic acid (1.0 equiv.) in a mixture of acetonitrile and water, add Selectfluor® II (1.5 equiv.) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours until the evolution of CO₂ ceases.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Spectroscopic Characterization

Technique Expected Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z)
¹H NMR Aromatic region: δ 7.2-7.6 ppm (complex multiplet, 4H).
¹³C NMR Aromatic region: δ 120-150 ppm. The carbon bearing the OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR A sharp singlet around δ -58 to -60 ppm (relative to CFCl₃).[4]
Mass Spec (EI) Molecular ion (M⁺) at m/z 196. Fragments corresponding to the loss of Cl, OCF₃, and other characteristic aromatic fragmentation patterns.

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by the interplay of the electron-withdrawing nature of both the chlorine atom and the trifluoromethoxy group. These substituents deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic aromatic substitution. The chlorine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Both the chloro and trifluoromethoxy groups are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, due to the strong electron-withdrawing nature of these groups, forcing conditions are typically required. The regioselectivity of such reactions will be influenced by the combined directing effects of both substituents.

Electrophilic Aromatic Substitution Start This compound Intermediate Arenium Ion Intermediate Start->Intermediate Electrophile E⁺ Electrophile->Intermediate Attack by π-system Product Substituted Product Intermediate->Product -H⁺

General mechanism for electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling with an organoboron reagent.

Suzuki-Miyaura Coupling A This compound Product Biaryl Product A->Product B Arylboronic Acid B->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Schematic of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) in a solvent system like toluene/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, coupling the aryl chloride with a primary or secondary amine.

Buchwald-Hartwig Amination A This compound Product Aryl Amine Product A->Product B Amine (R₂NH) B->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Strong Base (e.g., NaOtBu) Base->Product

Schematic of the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, combine this compound (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.) in a dry Schlenk tube.

  • Add a dry, degassed solvent such as toluene.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][5] Its incorporation into molecules can significantly enhance biological activity.[2] It is particularly valuable in the development of compounds targeting neurological and cardiovascular conditions.[1] While specific drug examples derived directly from this starting material are not widely published, the 2-chloro-substituted trifluoromethoxyphenyl moiety is an important pharmacophore. For instance, related structures are found in compounds being investigated for various therapeutic areas. The ability to use this intermediate in robust cross-coupling reactions allows for the rapid generation of libraries of diverse compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a gateway to a wide range of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The trifluoromethoxy group it carries is of increasing importance in the design of new pharmaceuticals and agrochemicals due to its favorable effects on the properties of the final compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its use in research and development.

References

An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Chloro-2-(trifluoromethoxy)benzene, a versatile fluorinated building block with significant applications in the pharmaceutical and agrochemical industries. We will delve into the systematic principles of its IUPAC nomenclature, explore its physicochemical properties, outline a representative synthetic protocol, and discuss its role in modern drug discovery. The inclusion of the trifluoromethoxy group imparts unique electronic and lipophilic characteristics to the benzene ring, making this compound a valuable intermediate for creating complex and biologically active molecules. This document is intended to serve as a detailed resource for professionals engaged in chemical synthesis and drug development.

Decoding the Name: IUPAC Nomenclature

The systematic name, this compound, is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's dissect the name to understand the underlying principles of naming substituted benzene rings.

  • Parent Structure: The core of the molecule is a benzene ring.[1][2][3] When a benzene ring is the main functional group, it serves as the parent name.[2][3]

  • Substituents: Two groups are attached to the benzene ring: a chlorine atom (–Cl) and a trifluoromethoxy group (–OCF₃).

  • Numbering the Ring: For disubstituted benzenes, the carbon atoms on the ring are numbered to give the substituents the lowest possible locants.[1][4][5] In this case, the substituents are on adjacent carbons, so they are assigned positions 1 and 2.

  • Alphabetical Order: When multiple different substituents are present, they are listed in alphabetical order.[1][4] "Chloro" precedes "trifluoromethoxy" alphabetically.

  • Putting It Together:

    • The substituent "chloro" is placed at position 1.

    • The substituent "trifluoromethoxy" is placed at position 2.

    • The parent name "benzene" follows the substituent names.

This systematic approach ensures an unambiguous representation of the molecule's structure.

Alternative Nomenclatures: While the IUPAC name is the standard, you may encounter other names in literature and chemical databases, such as 2-Chloro-1-(trifluoromethoxy)benzene or o-chlorophenyl trifluoromethyl ether. The use of "ortho" (o-) can denote a 1,2-substitution pattern on a benzene ring.[1][5]

Molecular Structure and Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

Molecular Structure

The structure of this compound is depicted below. The presence of the electronegative chlorine atom and the strongly electron-withdrawing trifluoromethoxy group significantly influences the electron density distribution of the benzene ring.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes key physical and chemical properties of this compound.[6][7]

PropertyValueSource
CAS Number 450-96-4[6][7][8]
Molecular Formula C₇H₄ClF₃O[6][7]
Molecular Weight 196.55 g/mol [6][7]
Appearance Colorless to almost colorless clear liquid[6][7]
Boiling Point 143 °C[6][7]
Density 1.38 g/mL[6][7]
Refractive Index (n20D) 1.44[6][7]
Purity ≥ 98% (GC)[6][7]

These properties are essential for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.

Synthesis and Reactivity

This compound is typically synthesized from anisole (methoxybenzene) through a multi-step process involving chlorination and fluorination.[9][10]

General Synthetic Workflow

The synthesis of trifluoromethoxybenzene derivatives often follows a pathway that first introduces a chlorine atom to the benzene ring, followed by the conversion of a methoxy group to a trifluoromethoxy group.

G Anisole Anisole Chlorination Chlorination Anisole->Chlorination Chloroanisole Chloroanisole Chlorination->Chloroanisole Trichlorination Radical Trichlorination Chloroanisole->Trichlorination Trichloromethoxy 1-Chloro-2-(trichloromethoxy)benzene Trichlorination->Trichloromethoxy Fluorination Fluorination (e.g., HF) Trichloromethoxy->Fluorination FinalProduct This compound Fluorination->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the synthesis of trifluoromethoxybenzene compounds. Specific conditions may vary.

Step 1: Chlorination of Anisole

  • In a suitable reactor, dissolve anisole in a solvent such as p-chlorotrifluoromethylbenzene.[11]

  • Heat the mixture to reflux.

  • Introduce chlorine gas while adding an initiator like azobisisobutyronitrile (AIBN) dropwise.[11]

  • Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.

Step 2: Fluorination

  • Transfer the chlorinated intermediate to a high-pressure autoclave.

  • Add a fluorinating agent, such as hydrogen fluoride (HF).[11]

  • Heat the mixture under pressure to facilitate the exchange of chlorine atoms for fluorine atoms.

  • Monitor the reaction until completion.

Step 3: Purification

  • After the reaction, neutralize any remaining acid.

  • Separate the organic layer.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound with high purity.[11]

Self-Validating System: Throughout the synthesis, in-process controls using techniques like GC are crucial to ensure the reaction is proceeding as expected and to determine the optimal endpoint for each step. The final product's identity and purity should be confirmed using analytical methods such as GC-MS, ¹H NMR, and ¹⁹F NMR.

Applications in Drug Development and Agrochemicals

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry and agrochemical design.[11][12][13][14] Its unique properties can significantly enhance the biological activity and pharmacokinetic profile of a molecule.

The Role of the Trifluoromethoxy Group
  • Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[12][13]

  • Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethoxy group resistant to metabolic degradation.[12][13] This can lead to a longer duration of action for a drug.

  • Electron-Withdrawing Nature: The -OCF₃ group is a strong electron-withdrawing group, which can alter the electronic properties of the aromatic ring and influence how the molecule interacts with its biological target.[12]

A Versatile Building Block

This compound serves as a key intermediate in the synthesis of more complex molecules. The chlorine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups. This allows for the construction of a diverse library of compounds for screening in drug discovery programs.[6][7]

This compound and its derivatives are utilized in the development of pharmaceuticals targeting a range of conditions, including neurological and cardiovascular diseases.[6] In the agrochemical sector, they are used to create effective herbicides and fungicides.[6][7]

Conclusion

This compound is a fluorinated aromatic compound of significant industrial importance. Its IUPAC nomenclature is a clear and systematic descriptor of its chemical structure. The presence of the trifluoromethoxy group confers desirable properties that are highly sought after in the design of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for chemists and researchers working to develop the next generation of advanced chemical entities.

References

electron-withdrawing effects of the trifluoromethoxy group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethoxy Group

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of profound interest. It imparts a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing characteristics. This guide provides a comprehensive exploration of the core electronic principles governing the trifluoromethoxy group, details the consequences of these effects on molecular properties, outlines methods for its characterization, and discusses its strategic application in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of this "pseudo-halogen" substituent.

The Duality of the Trifluoromethoxy Group: A Tale of Two Effects

The electronic character of the trifluoromethoxy group is a fascinating interplay between two opposing forces: a powerful inductive effect and a weaker resonance effect. Understanding this duality is critical to predicting and exploiting its influence on a molecular scaffold.

Inductive Electron Withdrawal (-I Effect)

The primary electronic feature of the -OCF3 group is its strong inductive electron-withdrawing nature.[1][2][3] This arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the C-O bond. This effect propagates through the sigma bond framework, pulling electron density away from the atom or ring system to which it is attached.[4] This -I effect is significantly stronger than that of a methoxy (-OCH3) group and is a key contributor to the group's ability to modulate molecular properties like acidity and metabolic stability.

Resonance Electron Donation (+M Effect)

Conversely, the oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system (such as an aromatic ring) through resonance, a positive mesomeric or +M effect.[4][5] However, this electron-donating capability is substantially attenuated compared to a conventional methoxy group. The potent electron withdrawal by the fluorine atoms decreases the electron density on the oxygen, making its lone pairs less available for donation.[1] This weakened +M effect cannot overcome the dominant -I effect, resulting in the group's overall electron-withdrawing character.[6]

Diagram 1: The opposing electronic forces of the -OCF3 group.

Quantifying the Electron-Withdrawing Strength

The net electron-withdrawing effect of the -OCF3 group can be quantified experimentally, most commonly through Hammett constants and the measurement of pKa values of substituted acids and bases.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on a benzene ring.[7] The trifluoromethoxy group is classified as a moderately electron-withdrawing moiety, with Hammett constants (σ) similar to those of chlorine and bromine.[6] This "pseudo-halogen" character is a defining feature.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Hansch Lipophilicity (π)
-OCF₃ 0.380.35+1.04
-CF₃ 0.430.54+0.88
-Cl 0.370.23+0.71
-OCH₃ 0.12-0.27-0.02
-F 0.340.06+0.14

Table 1: Comparison of Hammett constants and Hansch lipophilicity parameters for various substituents. Data sourced from multiple references.[1][6][8]

Impact on Acidity (pKa)

A direct consequence of the -OCF3 group's electron-withdrawing nature is its ability to stabilize the conjugate base of an acid, thereby increasing the acid's strength (i.e., lowering its pKa). Studies on substituted phenols and benzoic acids have demonstrated that the introduction of an -OCF3 group lowers the pKa by 0.5 to 1.0 unit, providing clear experimental validation of its electronic influence.[6]

CompoundpKa
Phenol9.95
p-Trifluoromethoxyphenol9.03
Benzoic Acid4.20
p-Trifluoromethoxybenzoic Acid3.76

Table 2: Effect of the para-trifluoromethoxy group on the pKa of phenol and benzoic acid.

Physicochemical Consequences in Drug Design

The unique electronic profile of the -OCF3 group translates directly into tangible benefits for modulating the properties of drug candidates, particularly concerning their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][9] This high lipophilicity can significantly improve a compound's ability to cross biological membranes, enhancing oral bioavailability and penetration of the blood-brain barrier.[5][10]

  • Increased Metabolic Stability : The strong electron-withdrawing effect deactivates an attached aromatic ring toward oxidative metabolism by enzymes like Cytochrome P450.[1] Furthermore, the fluorine atoms decrease the electron density on the ether oxygen, making it a poorer hydrogen bond acceptor and less susceptible to oxidative demethylation, a common metabolic pathway for methoxy groups.[1]

  • Long-Range Effects : The -OCF3 group exerts a powerful, long-range electron-withdrawing effect that can influence reactivity even from a remote meta or para position.[11][12] This has been demonstrated in its capacity to lower the basicity of arylmetal compounds, surpassing even the -CF3 group in certain contexts.[11][12][13]

Diagram 2: Logic flow from -OCF3 properties to pharmacological benefits.

Spectroscopic Confirmation of Trifluoromethoxylation

Confirming the successful installation of an -OCF3 group is straightforward with modern spectroscopic techniques. Each method provides a distinct and reliable signature.

NMR Spectroscopy
  • ¹⁹F NMR : This is the most direct and unambiguous method. The three equivalent fluorine nuclei of the -OCF3 group typically produce a sharp singlet in the ¹⁹F NMR spectrum.[14]

  • ¹³C NMR : The carbon atom of the -OCF3 group appears as a characteristic quartet due to strong one-bond coupling to the three fluorine atoms (¹J(C-F) ≈ 255 Hz). The carbon to which the group is attached often shows a smaller, longer-range coupling.[15]

  • ¹H NMR : Protons ortho and para to the -OCF3 group on an aromatic ring will be deshielded (shifted downfield) relative to the parent compound, consistent with a net electron-withdrawing effect.[16]

Infrared (IR) Spectroscopy

The IR spectrum of a trifluoromethoxylated compound is dominated by very strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. The C-O stretching frequency is also observable.[17][18]

TechniqueKey SignatureTypical Value / Observation
¹⁹F NMR Chemical Shift (δ)Singlet, ~ -58 to -60 ppm (relative to CFCl₃)
¹³C NMR C-F Coupling (¹J(CF))Quartet, J ≈ 255 Hz
¹H NMR Aromatic ProtonsDownfield shift of ortho/para protons
IR Spec. C-F StretchStrong absorbance at 1100-1300 cm⁻¹

Table 3: Summary of key spectroscopic indicators for the -OCF3 group.

Experimental Protocol: Synthesis via Photoredox Catalysis

The synthesis of trifluoromethoxylated compounds has historically been challenging.[19][20] Modern methods, such as visible-light photoredox catalysis, have provided milder and more versatile routes. The following is a representative protocol for the trifluoromethoxylation of a heteroaryl N-hydroxylamide.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrate (N-hydroxylamide) to vial B 2. Add CF₃I source A->B C 3. Add Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) B->C D 4. Add Solvent (e.g., MeCN) C->D E 5. Degas with Argon D->E F 6. Irradiate with Blue LEDs (e.g., 350 W, ~12h) E->F G 7. Quench Reaction F->G H 8. Extraction G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J K K J->K Final Product

Diagram 3: General workflow for photoredox trifluoromethoxylation.

Protocol Steps:

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-(hetero)aryl-N-hydroxylamide substrate (1.0 equiv).

  • Reagent Addition : Add the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 5.0 mol%) and the trifluoromethyl source (e.g., CF₃I, 3.0 equiv).

  • Solvent Addition : Add anhydrous solvent (e.g., acetonitrile) to achieve the desired concentration.

  • Inert Atmosphere : Seal the vial and degas the mixture by sparging with argon for 15 minutes.

  • Irradiation : Place the vial approximately 5-10 cm from a high-power blue LED lamp and stir vigorously. Maintain the reaction at room temperature, using a fan for cooling if necessary.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the residue by flash column chromatography on silica gel to isolate the desired trifluoromethoxylated product.

  • Confirmation : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

This protocol is a generalized representation based on modern synthetic strategies and should be adapted for specific substrates.[20]

Case Study: Riluzole in Drug Development

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of the strategic use of the trifluoromethoxy group.[1] Its incorporation was designed to enhance the drug's lipophilicity and membrane permeability, which are critical for facilitating its passage across the blood-brain barrier to act on the central nervous system. Furthermore, the -OCF3 group provides significant metabolic stability by resisting enzymatic degradation, which improves Riluzole's bioavailability and extends its half-life, ultimately enhancing its pharmacological efficacy.[1]

Conclusion

The trifluoromethoxy group is far more than a simple fluorinated analog of the methoxy group. Its potent, long-range inductive electron-withdrawing effect, combined with its exceptional lipophilicity and metabolic robustness, makes it a uniquely powerful tool in the medicinal chemist's arsenal. By understanding the fundamental electronic principles that govern its behavior, researchers can strategically deploy the -OCF3 group to overcome common challenges in drug development, such as poor permeability and rapid metabolism. As synthetic methodologies for its introduction continue to advance, the trifluoromethoxy group is poised to become an even more prevalent feature in the next generation of innovative therapeutics.

References

The Trifluoromethoxy Group: A Guide to Physicochemical Modulation and Metabolic Fortification in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent. While less common than its trifluoromethyl counterpart, its distinct combination of electronic, lipophilic, and metabolic properties offers a sophisticated tool for overcoming common drug development challenges. This guide provides an in-depth analysis of the OCF3 group's role, exploring its fundamental physicochemical characteristics, its profound impact on metabolic stability, and its application in optimizing drug-target interactions. We will delve into the causality behind its effects, present validated experimental protocols for its evaluation, and showcase its successful implementation through relevant case studies, providing researchers with a comprehensive framework for leveraging this "super-halogen" in their drug design campaigns.

Introduction: Beyond the Trifluoromethyl Analogue

In the pursuit of optimizing drug candidates, medicinal chemists frequently turn to bioisosteric replacements to enhance efficacy and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] The trifluoromethoxy (-OCF3) group, while sharing the trifluoro- prefix with the more ubiquitous trifluoromethyl (-CF3) group, is not merely an analogue; it is a distinct functional moiety with a unique and compelling set of characteristics.[3] Its growing importance in pharmaceutical and agrochemical chemistry stems from its ability to confer significant advantages, often where other groups fall short.[4][5] This guide moves beyond a simple listing of properties to explain the mechanistic underpinnings of the OCF3 group's utility, providing the strategic rationale needed for its effective deployment in drug discovery programs.

Core Physicochemical Properties: The Foundation of OCF3's Utility

The trifluoromethoxy group's influence on a molecule is a direct result of its fundamental electronic and steric nature. Understanding these core properties is critical to predicting its effect on a novel scaffold.

Lipophilicity: A Potent Tool for Permeability Tuning

Lipophilicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes.[6][7] The OCF3 group is one of the most lipophilic substituents used in drug design.[4]

  • Quantitative Impact : The OCF3 group has a Hansch lipophilicity parameter (π) of +1.04.[3][4] This value is significantly higher than that of a fluorine atom (+0.14), a chlorine atom (+0.71), and even the highly lipophilic trifluoromethyl group (+0.88).[3][5] This potent ability to increase lipophilicity can be strategically employed to enhance membrane permeability and bioavailability.[1][8]

  • Causality : The high lipophilicity arises from the replacement of polar C-H bonds in a methoxy group with non-polar, hydrophobic C-F bonds. The fluorinated carbon atom adjacent to the oxygen significantly boosts lipid solubility.[5] This makes the OCF3 group an excellent choice when a substantial increase in lipophilicity is required to improve a compound's ADME profile.[7]

The diagram below illustrates how the OCF3 group's properties influence key drug development parameters.

G OCF3 Trifluoromethoxy (OCF3) Group Lipophilicity High Lipophilicity (π = +1.04) OCF3->Lipophilicity Electronics Strong Electron- Withdrawing Effect OCF3->Electronics Stability High Metabolic Stability OCF3->Stability Conformation Orthogonal Conformation OCF3->Conformation Permeability Increased Membrane Permeability & Bioavailability Lipophilicity->Permeability Improves pKa pKa Modulation (Lowering Basicity) Electronics->pKa Influences Metabolism Blocked Metabolic Sites (Longer Half-Life) Stability->Metabolism Enhances Binding Unique Binding Interactions Conformation->Binding Enables G cluster_prep Preparation cluster_exp Incubation (37°C) cluster_analysis Analysis Prep1 Prepare Microsome & Compound Solutions Incubate Combine Microsomes & Compound Prep1->Incubate Prep2 Prepare NADPH Regenerating System Start Initiate Reaction with NADPH Prep2->Start Incubate->Start Sample Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Stop Terminate Reaction with Cold Acetonitrile Sample->Stop Analyze LC-MS/MS Quantification of Parent Compound Stop->Analyze Calculate Calculate Half-Life (t½) & Intrinsic Clearance Analyze->Calculate

References

An In-Depth Technical Guide to the Measured Density of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the density of 1-Chloro-2-(trifluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] While publicly available data reports a specific density value, the corresponding measurement conditions are often not specified. This document addresses this gap by not only presenting the known physicochemical properties of the compound but also detailing the rigorous, field-proven experimental protocols for accurately determining liquid density in a laboratory setting. By grounding the discussion in the principles of metrology and providing self-validating procedural frameworks, this guide serves as an essential resource for ensuring data integrity and reproducibility in research and development.

Compound Identification and Physicochemical Properties

This compound is a fluorinated organic compound recognized for its utility in introducing the trifluoromethoxy group into larger molecules, a strategy often employed to enhance the biological activity and stability of pharmaceuticals and agrochemicals.[1] Accurate knowledge of its physical properties, such as density, is fundamental for process scale-up, quality control, and chemical engineering calculations.

Table 1: Key Identifiers and Properties of this compound

PropertyValueSource
CAS Number 450-96-4[1]
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.38 g/mL (Temperature not specified)[1]
Boiling Point 143 °C[1]
Refractive Index n20/D 1.44[1]

Note: The commonly cited density of 1.38 g/mL lacks a specified measurement temperature in supplier literature. The experimental protocols outlined in this guide are crucial for verifying this value under controlled and documented laboratory conditions.

The Principle of Density Measurement: A Foundational Overview

Density (ρ) is an intrinsic physical property of a substance, defined as its mass (m) per unit volume (V). For a homogeneous liquid, this relationship is expressed by the fundamental equation:

ρ = m / V

The standard units for density in a laboratory context are typically grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³). The accurate determination of density, therefore, hinges on the precise measurement of both mass and volume. It is critical to recognize that density is temperature-dependent; as temperature increases, most liquids expand, resulting in a decrease in density. Consequently, any reported density value is incomplete without a corresponding temperature.

G cluster_inputs Primary Measurements Density Density (ρ) Mass Mass (m) Mass->Density  is directly proportional to Volume Volume (V) Volume->Density  is inversely proportional to

Caption: Fundamental relationship between Mass, Volume, and Density.

Experimental Determination of Density: The Pycnometric Method

For high-precision density determination of liquids, the pycnometric method is a trusted and authoritative standard. A pycnometer, or specific gravity bottle, is a glass flask with a precisely known volume, designed to be filled with a liquid for weighing.[2] The method's trustworthiness stems from its reliance on calibration against a reference substance with a well-established density, typically distilled water.

The procedure described below is aligned with the principles outlined in standard test methods like ASTM D1480 for viscous materials, adapted for a non-viscous liquid like this compound.[3][4][5][6][7]

3.1. Causality Behind Experimental Choices
  • Why a Pycnometer? A pycnometer provides a highly reproducible volume, far exceeding the accuracy of common laboratory glassware like graduated cylinders. The capillary stopper ensures that excess liquid is expelled, allowing the flask to be filled to the exact same volume in every trial.[2]

  • Why Calibration with Water? Distilled water is an ideal calibration standard because its density across a range of temperatures is known with exceptional accuracy. This allows the precise volume of the pycnometer to be calculated at the specific temperature of the experiment.

  • Why Temperature Control? As liquid volume changes with temperature, maintaining a constant and known temperature for all measurements (calibration and sample) is the single most critical factor for accuracy. A water bath is used to ensure thermal equilibrium.

3.2. Detailed Step-by-Step Protocol

A. Pycnometer Calibration (Volume Determination)

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water and acetone. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Initial Weighing (m₁): Weigh the clean, dry, and empty pycnometer with its stopper on a calibrated analytical balance. Record this mass as m₁ .[8]

  • Filling with Water: Fill the pycnometer with de-gassed, distilled water. Insert the stopper carefully, allowing excess water to exit through the capillary.[2]

  • Thermal Equilibration: Submerge the filled pycnometer in a constant-temperature water bath (e.g., 25.0 °C ± 0.1 °C) until it reaches thermal equilibrium (approx. 20-30 minutes).

  • Final Volume Adjustment: Remove the pycnometer from the bath. The water level in the capillary may have dropped due to contraction or risen due to expansion. Carefully add or remove water with a syringe or filter paper to bring the meniscus level with the top of the capillary.

  • Drying and Weighing (m₂): Thoroughly dry the exterior of the pycnometer and weigh it. Record this mass as m₂ .

  • Temperature Measurement: Record the exact temperature of the water bath.

  • Volume Calculation (Vₚ): Calculate the precise volume of the pycnometer using the known density of water (ρ_water) at the measured temperature.

    • Vₚ = (m₂ - m₁) / ρ_water

B. Sample Density Measurement

  • Preparation: Ensure the pycnometer is clean and dry as in step A.1.

  • Weigh Empty Pycnometer (m₁): Use the same mass m₁ recorded during calibration.

  • Filling with Sample: Fill the pycnometer with this compound.

  • Thermal Equilibration: Equilibrate the sample-filled pycnometer in the same constant-temperature water bath used for calibration.

  • Drying and Weighing (m₃): Dry the exterior of the pycnometer and weigh it. Record this mass as m₃ .

  • Density Calculation (ρ_sample): Calculate the density of the sample at the test temperature.

    • ρ_sample = (m₃ - m₁) / Vₚ

Caption: Experimental workflow for density determination using the pycnometric method.

Conclusion

The measured density of this compound is reported in commercial literature as 1.38 g/mL, though the conditions of this measurement are not specified.[1] For applications in research, development, and manufacturing where precision is paramount, this value should be experimentally verified under controlled and documented conditions. The pycnometric method provides a robust and highly accurate framework for this determination. By adhering to a rigorous protocol that includes precise temperature control and calibration against a known standard, researchers can generate trustworthy and reproducible density data, ensuring the integrity of subsequent scientific and engineering work.

References

calculated molecular weight of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 1-Chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound (CAS No. 450-96-4), a critical building block in the pharmaceutical and agrochemical industries.[1][2] The accurate determination of molecular weight is fundamental to all aspects of chemical synthesis and analysis, from stoichiometric calculations in reaction design to the unambiguous identification required for regulatory submissions. This document details the theoretical calculation of the compound's average molecular weight and monoisotopic mass. Furthermore, it presents a field-proven, self-validating experimental methodology for its verification using Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on interpreting the compound's unique isotopic signature.

Introduction to this compound

This compound is a substituted aromatic ether that has garnered significant interest as a versatile intermediate.[1][2] Its structure, featuring a benzene ring substituted with both a chlorine atom and a trifluoromethoxy group, imparts unique physicochemical properties that are highly desirable in the synthesis of complex target molecules.[1] The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in modern drug design.[1]

Given its role as a foundational reagent, an exhaustive understanding of its core chemical properties is paramount. The most fundamental of these is its molecular weight. Precise knowledge of the molecular weight is not merely an academic exercise; it is the cornerstone of reproducible science and manufacturing, ensuring accuracy in reaction stoichiometry, enabling correct preparation of standard solutions, and forming the basis of identity confirmation in quality control (QC) and regulatory filings.

Key Chemical Identifiers:

  • Chemical Name: this compound

  • Molecular Formula: C₇H₄ClF₃O[1][2][3]

  • CAS Number: 450-96-4[1][2][4][5]

  • Appearance: Colorless to almost colorless clear liquid[1][2]

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (or molar mass) and the monoisotopic mass. The former is calculated using the weighted average atomic masses of the constituent elements based on their natural isotopic abundance, while the latter is calculated using the mass of the most abundant isotope for each element.

Average Molecular Weight (Molar Mass)

The average molecular weight is utilized for macroscopic calculations, such as determining the mass of the substance required for a chemical reaction. It is calculated by summing the standard atomic weights of all atoms in the molecular formula.

ElementSymbolCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC712.01184.077
HydrogenH41.0084.032
ChlorineCl135.45335.453
FluorineF318.99856.994
OxygenO115.99915.999
Total 196.555

Based on this calculation, the average molecular weight of this compound is 196.55 g/mol , a value consistent with chemical supplier specifications.[1][2][3]

Monoisotopic Mass

Monoisotopic mass is of critical importance in high-resolution mass spectrometry. It provides a more precise theoretical value to which experimental results can be compared.

ElementIsotopeCountIsotopic Mass (Da)Subtotal (Da)
Carbon¹²C712.00000084.000000
Hydrogen¹H41.0078254.031300
Chlorine³⁵Cl134.96885334.968853
Fluorine¹⁹F318.99840356.995209
Oxygen¹⁶O115.99491515.994915
Total 195.990277

The calculated monoisotopic mass is 195.990 Da . This is the value that would be observed for the molecular ion peak in a high-resolution mass spectrum.

Experimental Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

Theoretical calculations must be confirmed by empirical data. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the verification of the molecular weight of volatile and semi-volatile compounds like this compound.[6]

The Causality Behind Method Selection

The choice of GC-MS is deliberate. The compound's boiling point of 143 °C makes it sufficiently volatile for gas chromatography without thermal degradation.[1][2] The mass spectrometer serves as a highly specific and sensitive detector that not only confirms the retention time from the GC but, more importantly, provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, directly yielding molecular weight information.

The Isotopic Signature: A Self-Validating System

A key feature that makes mass spectrometry a self-validating system for this particular analyte is the natural isotopic abundance of chlorine. Chlorine exists as two primary stable isotopes: ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%), a ratio of approximately 3:1.[7][8][9]

This natural distribution provides an unmistakable fingerprint in the mass spectrum. For any ion containing one chlorine atom, two distinct peaks will be observed:

  • The Molecular Ion Peak (M+): This peak corresponds to the molecule containing the ³⁵Cl isotope.

  • The M+2 Peak: This peak is found at two m/z units higher and corresponds to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M+ peak to the M+2 peak will be approximately 3:1.[7][9] The observation of this characteristic isotopic pattern is a powerful confirmation that the compound contains a single chlorine atom and validates the identity of the molecular ion peak.

Workflow for Molecular Weight Determination by GC-MS

The following diagram illustrates the logical flow of the experimental process, from sample introduction to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dilute Sample in Appropriate Solvent (e.g., Dichloromethane) Inject Autosampler Injection Prep->Inject Column Separation on Capillary Column Inject->Column Ionize Electron Ionization (EI, 70 eV) Column->Ionize Elution Analyze Quadrupole Mass Analyzer Ionize->Analyze Detect Electron Multiplier Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Signal Analysis Identify M+ and M+2 Peaks Verify 3:1 Isotopic Ratio Spectrum->Analysis

Caption: Workflow for the determination of molecular weight by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust framework for the analysis of this compound.

1. Sample Preparation: i. Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate. ii. Further dilute the stock solution to a working concentration of approximately 10-50 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL
  • Injector Temperature: 250 °C
  • Injection Mode: Split (e.g., 50:1 ratio)
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 240 °C.
  • Final hold: Hold at 240 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-300.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Interpretation: i. Identify the chromatographic peak corresponding to the analyte. ii. Examine the mass spectrum associated with this peak. iii. Locate the molecular ion peak (M+). Its m/z value should correspond to the monoisotopic mass of the C₇H₄³⁵ClF₃O species (~196 Da). iv. Locate the M+2 peak at two m/z units higher (~198 Da). v. Validation Check: Measure the relative intensities of the M+ and M+2 peaks. The ratio should be approximately 3:1. This confirms the presence of a single chlorine atom and validates the molecular weight assignment.[8][9]

Conclusion

The calculated average molecular weight of this compound is 196.55 g/mol , with a monoisotopic mass of 195.990 Da. While theoretical calculation provides a precise starting point, experimental verification is essential for absolute confirmation in research and development settings. The use of GC-MS offers a definitive method for this verification. The technique's power is significantly enhanced by the compound's inherent isotopic signature from the chlorine atom, which provides a self-validating system to confirm the molecular ion and, by extension, the compound's identity and molecular weight with a high degree of confidence.

References

Methodological & Application

The Strategic Utility of 1-Chloro-2-(trifluoromethoxy)benzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Trifluoromethoxy Group in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable moiety, imparting a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate.[1][2] Unlike its more common trifluoromethyl (-CF₃) counterpart, the trifluoromethoxy group offers a distinct electronic profile and greater lipophilicity, which can lead to improved metabolic stability, enhanced membrane permeability, and better overall pharmacokinetic properties.[2]

1-Chloro-2-(trifluoromethoxy)benzene stands as a key building block for accessing this privileged chemical space. Its ortho-substituted pattern provides a versatile handle for a variety of synthetic transformations, allowing for the facile introduction of the trifluoromethoxy-phenyl scaffold into complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols for its key transformations and insights into its role in the development of innovative therapeutics.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical R&D lies in its capacity to serve as a versatile precursor for a range of more complex intermediates. The chloro-substituent provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of drug-like molecules.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in the synthetic organic chemist's arsenal. For this compound, two such transformations are of paramount importance: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in a vast number of marketed drugs.[3] By coupling this compound with a variety of boronic acids or their derivatives, researchers can rapidly generate libraries of novel compounds for biological screening.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N2 or Ar) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating (80-120 °C) F->G Reaction Progression H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K 2-(Trifluoromethoxy)biaryl Product J->K

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Reagent/ParameterRecommended ConditionsNotes
This compound 1.0 equiv-
Arylboronic Acid 1.1 - 1.5 equivCan be varied based on the reactivity of the boronic acid.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ is often a good starting point.
Ligand SPhos, XPhos, or RuPhos (1.1 - 1.2 equiv relative to Pd)Buchwald ligands are often effective for aryl chlorides.[4]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ is a good general base for Suzuki couplings.
Solvent Toluene, Dioxane, or DME/H₂O mixtureA mixture of an organic solvent and water is often used.
Temperature 80 - 120 °CReaction temperature should be optimized for each substrate pair.
Atmosphere Inert (Nitrogen or Argon)Degassing the reaction mixture is crucial.

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (1.1-1.2 equiv relative to Pd), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethoxy)biaryl.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common structural motif in pharmaceuticals.[5][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Ar-X Amine\nCoordination Amine Coordination Ar-Pd(II)(X)L2->Amine\nCoordination HNR'R'' [Ar-Pd(II)(NHR'R'')L2]+X- [Ar-Pd(II)(NHR'R'')L2]+X- Amine\nCoordination->[Ar-Pd(II)(NHR'R'')L2]+X- HNR'R'' Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')L2]+X-->Deprotonation -HX, Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 -HX, Base Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Reagent/ParameterRecommended ConditionsNotes
This compound 1.0 equiv-
Amine 1.1 - 1.5 equivCan be a primary or secondary amine.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd₂(dba)₃ is a common choice.
Ligand BINAP, Xantphos, or Josiphos-type ligands (1.1-1.2 equiv relative to Pd)The choice of ligand is crucial and substrate-dependent.
Base NaOt-Bu, K₃PO₄, or LHMDS (1.5 - 2.5 equiv)Sodium tert-butoxide is a strong, non-nucleophilic base often used.
Solvent Toluene, Dioxane, or THFAnhydrous solvents are required.
Temperature 80 - 110 °CReaction temperature should be optimized.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd) to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the base (1.5-2.5 equiv), this compound (1.0 equiv), and the amine (1.1-1.5 equiv).

  • Seal the reaction vessel and heat to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethoxy)aniline derivative.

Case Study: Relevance to the Synthesis of Delamanid

While this compound is not a direct precursor in the most common synthetic routes to the anti-tuberculosis drug Delamanid, the synthesis of a key intermediate for this drug highlights the importance of the trifluoromethoxyphenyl moiety. The synthesis of Delamanid involves the coupling of a 4-(trifluoromethoxy)phenoxy group to a piperidine ring.[2][7][8] This underscores the value of building blocks that contain the trifluoromethoxyphenyl scaffold, which can be readily prepared from precursors like this compound through nucleophilic aromatic substitution or other functional group interconversions.

For instance, a hypothetical synthetic route to a Delamanid intermediate could involve a nucleophilic aromatic substitution reaction on a suitably activated derivative of this compound with a protected 4-hydroxypiperidine.

Conclusion: A Versatile Building Block for Next-Generation Pharmaceuticals

This compound is a valuable and versatile building block in the pharmaceutical industry.[9] Its ability to undergo a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the synthesis of novel drug candidates. The incorporation of the 2-(trifluoromethoxy)phenyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of safer and more effective medicines. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery and development programs.

References

Application Notes & Protocols: 1-Chloro-2-(trifluoromethoxy)benzene as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Trifluoromethoxy Group

In the competitive landscape of agrochemical development, the discovery of novel active ingredients with superior efficacy, metabolic stability, and favorable environmental profiles is paramount. Fluorinated organic compounds have become indispensable in achieving these goals. Among the various fluorine-containing moieties, the trifluoromethoxy (-OCF3) group has emerged as a critical substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the biological activity, cell membrane permeability, and metabolic stability of a molecule.

1-Chloro-2-(trifluoromethoxy)benzene (CAS No. 88-16-4) is a versatile chemical building block that serves as a key intermediate in the synthesis of advanced agrochemicals, including specialized herbicides and fungicides.[1] The presence of three distinct functional handles—the trifluoromethoxy group, a reactive chlorine atom, and the aromatic ring—allows for diverse and strategic chemical modifications.

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of next-generation agrochemicals. We will delve into its properties, key synthetic transformations, detailed experimental protocols, and robust analytical methods for quality control.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 88-16-4[2][3]
Molecular Formula C₇H₄ClF₃O[2][3]
Molecular Weight 180.55 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~143 °C[1]
Density ~1.38 g/cm³[1]
Solubility Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane)[1]
Safety & Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. For procedures with a risk of aerosol generation, respiratory protection may be necessary.

  • First Aid:

    • Inhalation: Move the victim to fresh air.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Overview of Synthesis

While this guide focuses on the application of this compound, understanding its origin is valuable. The synthesis generally involves a multi-step process starting from a more common precursor, such as 2-chloroanisole. The key transformation is the conversion of the methoxy (-OCH₃) group to a trifluoromethoxy (-OCF₃) group, typically via a chlorination-fluorination sequence.

G cluster_synthesis General Synthesis Pathway 2-Chloroanisole 2-Chloroanisole Trichloromethoxy_intermediate 2-Chloro-1-(trichloromethoxy)benzene 2-Chloroanisole->Trichloromethoxy_intermediate  Chlorination (e.g., Cl₂, UV light)   Final_Product This compound Trichloromethoxy_intermediate->Final_Product  Fluorination (e.g., HF, SbF₃)   G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amido Amido Complex OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Product Aryl Amine Product Amido->Product Reductive Elimination ArCl This compound ArCl->OxAdd Amine R₂NH Amine->OxAdd

References

Application Notes and Protocols for 1-Chloro-2-(trifluoromethoxy)benzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties.[1][2] Among these, the trifluoromethoxy (-OCF₃) group is of paramount importance. It is one of the most lipophilic substituents available to a medicinal chemist, capable of significantly enhancing a molecule's membrane permeability and metabolic stability.[3] Unlike many other fluorinated moieties, the -OCF₃ group is also noted for its degradation into non-persistent compounds, an increasingly important environmental consideration.[2]

1-Chloro-2-(trifluoromethoxy)benzene is a key chemical intermediate that serves as a versatile building block for introducing this valuable trifluoromethoxy-substituted phenyl ring into more complex molecular architectures.[4][5] Its utility lies in its capacity to participate in a range of cross-coupling reactions, where the chlorine atom is substituted to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This guide provides an in-depth examination of its properties, safety protocols, and detailed, field-proven methodologies for its use in two of the most powerful transformations in modern synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Safety Data

Proper handling and storage are critical for ensuring experimental success and laboratory safety. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 450-96-4[4]
Molecular Formula C₇H₄ClF₃O[4]
Molecular Weight 196.55 g/mol [4]
Appearance Colorless to almost colorless clear liquid[4][5]
Boiling Point 143 °C[4][5]
Density 1.38 g/mL[4][5]
Refractive Index n20/D 1.44[4][5]
Storage Conditions Store at 2 - 8 °C[4][5]
Hazard Identification and Safe Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is crucial to consult the full Safety Data Sheet (SDS) before use.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[8]

    • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation.[8] If exposure limits are exceeded, a full-face respirator may be necessary.

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

    • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

    • Keep away from incompatible materials such as strong bases and oxidizing agents.[6]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air.

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[8]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The chlorine atom on the aromatic ring of this compound is a leaving group that can be displaced via transition metal-catalyzed cross-coupling reactions. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, a result of the stronger C-Cl bond.[9] Consequently, successful coupling often requires the use of specialized palladium catalysts featuring electron-rich, bulky phosphine ligands that facilitate the challenging oxidative addition step.[10][11]

Two of the most robust and widely used methods for the functionalization of this substrate are the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

Objective: To synthesize 2-(trifluoromethoxy)-1,1'-biphenyl via the palladium-catalyzed coupling of this compound with phenylboronic acid.

Reaction Principle: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[12] The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl chloride to a Pd(0) complex, (2) Transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[13]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification prep 1. Add Ar-Cl, Boronic Acid, & Base to Oven-Dried Flask solvent 2. Add Anhydrous Solvent prep->solvent degas 3. Degas Mixture (e.g., Argon Sparge) solvent->degas catalyst 4. Add Pd Catalyst & Ligand under Inert Atmosphere degas->catalyst heat 5. Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat quench 6. Cool & Quench (e.g., add water) heat->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Dry, Concentrate, & Purify (Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Chem-Impex[4]Substrate
Phenylboronic Acid≥97%Standard SupplierCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStandard SupplierPre-catalyst
SPhosLigand GradeStandard SupplierBulky phosphine ligand
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Standard SupplierBase
1,4-DioxaneAnhydrousStandard SupplierSolvent
Deionized WaterHigh PurityIn-houseCo-solvent
Ethyl AcetateACS GradeStandard SupplierExtraction
HexanesACS GradeStandard SupplierExtraction/Chromatography
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying agent
Schlenk flask / reaction vial--Oven-dried before use
Magnetic stirrer and stir bar---
Inert gas supply (Argon or N₂)High Purity--
Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 196.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and cesium carbonate (2.5 mmol, 814.5 mg).

    • Causality: Using oven-dried glassware is essential to prevent moisture from interfering with the catalyst and reagents. Cesium carbonate is a highly effective base for activating the boronic acid to facilitate the transmetalation step.[14]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

    • Causality: The Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst and halt the reaction.[13]

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon through a needle for 15-20 minutes to thoroughly remove any dissolved oxygen from the solvents.

  • Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

    • Causality: A bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the less reactive aryl chloride to the palladium center.[13]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

  • Characterization: The structure of the purified 2-(trifluoromethoxy)-1,1'-biphenyl can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling (Amination)

Objective: To synthesize N,2-diphenyl-6-(trifluoromethoxy)aniline by coupling this compound with diphenylamine.

Reaction Principle: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[15] The reaction mechanism is similar to other cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[16]

Chemical Structure Diagram

reaction_scheme cluster_reactants cluster_product compound1 This compound c1_struct compound2 Diphenylamine c2_struct product N,N-diphenyl-2-(trifluoromethoxy)aniline product_struct plus1 + arrow Pd Catalyst, Ligand Strong Base (e.g., NaOt-Bu) Toluene, Heat

Caption: Buchwald-Hartwig amination of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Chem-Impex[4]Substrate
Diphenylamine≥99%Standard SupplierAmine coupling partner
Pd₂(dba)₃Catalyst GradeStandard SupplierPalladium pre-catalyst
RuPhosLigand GradeStandard SupplierBulky phosphine ligand
Sodium tert-butoxide (NaOt-Bu)≥97%Standard SupplierStrong, non-nucleophilic base
TolueneAnhydrousStandard SupplierSolvent
Diethyl EtherACS GradeStandard SupplierExtraction
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying agent
Detailed Step-by-Step Methodology
  • Glovebox Setup: Due to the air and moisture sensitivity of the catalyst, base, and ligand, this reaction is best performed in an inert atmosphere glovebox.

  • Reagent Addition: In a 20 mL vial, add this compound (1.0 mmol, 196.6 mg), diphenylamine (1.2 mmol, 203.0 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

    • Causality: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine after it coordinates to the palladium center, which is a critical step before reductive elimination.[10]

  • Catalyst Premix: In a separate small vial, weigh the Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and RuPhos (0.03 mmol, 14.0 mg). Add anhydrous toluene (1 mL) and stir for 5 minutes to form the active catalyst solution.

    • Causality: Using a highly active, specialized ligand like RuPhos is often necessary to achieve good yields in the amination of challenging aryl chlorides.[17]

  • Reaction Initiation: Add anhydrous toluene (4 mL) to the vial containing the substrate, amine, and base. Then, add the prepared catalyst solution.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-arylated amine.

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

References

Application Notes and Protocols: Optimal Reaction Conditions for Nucleophilic Substitution on 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2-(trifluoromethoxy)benzene is a critical building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group (-OCF3) imparts unique properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and selective methods for the nucleophilic substitution of the chloro substituent on this scaffold is of paramount importance.

This guide provides a comprehensive overview of the optimal reaction conditions for various nucleophilic substitution reactions on this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for C-N, C-O, and C-C bond formation.

Chemical Rationale: The Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a strong electron-withdrawing substituent, a property that significantly influences the reactivity of the aromatic ring. This deactivation of the ring system makes it less susceptible to electrophilic aromatic substitution.[1] However, this same electron-withdrawing nature, particularly when positioned ortho or para to a leaving group, activates the ring towards nucleophilic aromatic substitution (SNAr).[2][3] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

The presence of the -OCF3 group ortho to the chlorine atom in this compound provides this necessary activation for SNAr reactions.

C-N Bond Formation: Synthesis of Aryl Amines

The synthesis of aryl amines from this compound is a frequently employed transformation in drug discovery. Two primary methodologies are discussed: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[6]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[5]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L2)(HNR'R'')]+X- Oxidative Addition Complex->Amine Coordination HNR'R'' Deprotonation Ar-Pd(II)(L2)(NR'R'') Amine Coordination->Deprotonation Base Reductive Elimination Ar-NR'R'' Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagent Prep Prepare Reagents & Solvents Inert Atmosphere Establish Inert Atmosphere Reagent Prep->Inert Atmosphere Charge Reactor Charge Reactor with Reagents Inert Atmosphere->Charge Reactor Heating Heat to Reaction Temperature Charge Reactor->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography/Distillation Concentration->Purification

References

established analytical methods for the identification of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Identification of 1-Chloro-2-(trifluoromethoxy)benzene

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 450-96-4) is a fluorinated aromatic compound of significant interest in several high-technology sectors. With a molecular formula of C₇H₄ClF₃O and a molecular weight of 196.55 g/mol , its unique substitution pattern confers valuable properties that are leveraged in medicinal chemistry, agrochemical synthesis, and materials science.[1] The presence of the trifluoromethoxy group (-OCF₃) can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a crucial intermediate in the development of novel pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.[1] In the agrochemical industry, it serves as a building block for advanced herbicides and fungicides.[1] Furthermore, its incorporation into polymers can improve their thermal and chemical resistance.[1]

Given its role as a critical starting material, the unambiguous identification and purity assessment of this compound are paramount for ensuring the quality, efficacy, and safety of the final products. This application note provides a detailed guide to the established analytical methodologies for the characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. We will delve into the principles and practical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into experimental design and data interpretation.

Safety and Handling

Before commencing any analytical work, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[2][3] This compound is a chemical irritant and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[3][4] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

Primary Analytical Techniques

The structural confirmation and purity analysis of this compound are most effectively achieved through a combination of chromatographic and spectroscopic techniques. Gas Chromatography is a common method for assessing the purity of this compound.[1] For unequivocal identification, coupling GC with a Mass Spectrometer (GC-MS) provides both retention time data and mass fragmentation patterns. For complete structural elucidation, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a sample based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). The mass spectrometer then ionizes the eluted components, separates the ions based on their mass-to-charge ratio (m/z), and detects them, generating a unique mass spectrum that serves as a molecular fingerprint.

Causality in Method Design

The selection of GC-MS parameters is critical for achieving a robust and reliable separation.

  • Column Selection : A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is chosen due to the aromatic and moderately polar nature of the analyte. This type of column provides excellent resolution for a wide range of aromatic compounds.

  • Injection Mode : A split injection is typically used to prevent column overloading and ensure sharp chromatographic peaks, especially for relatively pure samples.

  • Temperature Program : A temperature gradient is employed to ensure the efficient elution of the analyte while separating it from any potential impurities or solvent peaks. The program starts at a low temperature to trap the analyte at the head of the column and then ramps up to elute the compound in a reasonable timeframe.

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is utilized. EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is crucial for library matching and structural confirmation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) Prep2 Filter if necessary Prep1->Prep2 GC_Inject Inject into GC Prep2->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Ionization & Mass Detection (EI, 70eV) GC_Separation->MS_Detection Data_Acq Acquire Total Ion Chromatogram (TIC) & Mass Spectra MS_Detection->Data_Acq Data_Analysis Analyze TIC for retention time & peak purity Data_Acq->Data_Analysis Library_Search Compare mass spectrum with NIST database Data_Analysis->Library_Search Final_ID Final_ID Library_Search->Final_ID Confirm Identity

Caption: Workflow for the identification of this compound by GC-MS.

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • From the stock solution, prepare a working solution of approximately 10 µg/mL.

  • Instrument Setup:

    • Configure the GC-MS system according to the parameters outlined in Table 1.

    • Perform a system suitability check using a known standard to ensure proper performance.

  • Injection:

    • Inject 1 µL of the working solution into the GC inlet.

  • Data Acquisition:

    • Acquire data in full scan mode over the mass range of m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[5] The molecular ion and key fragment ions should be present.

ParameterValueRationale
Gas Chromatograph
GC ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmStandard non-polar column for good separation of aromatic compounds.[6]
Carrier GasHelium, constant flow rate of 1.0 mL/minInert carrier gas providing good efficiency.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume1 µLStandard volume for capillary columns.
Injection ModeSplit (50:1 ratio)Prevents column overload and ensures sharp peaks for a pure sample.
Oven ProgramInitial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation from solvent and potential impurities.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for EI source.
Quadrupole Temp.150 °CStandard temperature for quadrupole mass analyzer.
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation for library matching.[7]
Electron Energy70 eVStandard energy for creating extensive and comparable mass spectra.
Mass Scan Rangem/z 40 - 300Covers the molecular weight of the analyte and its expected fragments.
Table 1: Recommended GC-MS parameters for the analysis of this compound.
Expected GC-MS Data
  • Retention Time: Dependent on the specific system, but will be consistent under the defined conditions.

  • Mass Spectrum: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 196 and a characteristic M+2 peak at m/z 198 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Key fragment ions would likely arise from the loss of Cl (m/z 161) and OCF₃ (m/z 111).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality in NMR Analysis
  • ¹H NMR : This spectrum will show signals for the four protons on the aromatic ring. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethoxy groups. The splitting patterns (coupling) between adjacent protons reveal their relative positions on the ring.

  • ¹⁹F NMR : As fluorine-19 is a 100% abundant nucleus with a spin of ½, ¹⁹F NMR is a highly sensitive technique. A single signal (a singlet, as there are no adjacent fluorine or hydrogen atoms to couple with) is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift is characteristic of the trifluoromethoxy group attached to an aromatic ring.

  • ¹³C NMR : The ¹³C spectrum will show seven distinct signals for the seven carbon atoms in the molecule (six aromatic and one in the -OCF₃ group). The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (J-coupling). The chemical shifts of the aromatic carbons are indicative of the attached substituents.

Logical Flow for NMR-based Structure Confirmation

NMR_Logic cluster_H1 1H NMR Analysis cluster_F19 19F NMR Analysis cluster_C13 13C NMR Analysis Start Acquire 1H, 13C, 19F NMR Spectra H1_Signals Observe 4 aromatic signals (~7.2-7.6 ppm) Start->H1_Signals F19_Signal Observe a singlet for -OCF3 group (~ -58 to -60 ppm) Start->F19_Signal C13_Signals Observe 7 distinct carbon signals Start->C13_Signals H1_Coupling Analyze coupling patterns (J-coupling) to confirm substitution pattern H1_Signals->H1_Coupling Conclusion Unambiguous Structure Confirmed H1_Coupling->Conclusion F19_Signal->Conclusion C13_Quartet Identify -OCF3 carbon as a quartet (due to C-F coupling) C13_Signals->C13_Quartet C13_Aromatic Assign aromatic carbons based on substituent effects & coupling C13_Quartet->C13_Aromatic C13_Aromatic->Conclusion

Caption: Logical workflow for structural confirmation using multinuclear NMR spectroscopy.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (though modern spectrometers can reference the residual solvent peak).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹⁹F NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale (¹H and ¹³C to TMS at 0 ppm or the residual solvent peak, e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule. Compare the data with the expected values in Table 2.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.2 - 7.6Multiplets (m)4 aromatic protons
¹⁹F NMR ~ -58 to -60Singlet (s)-OF
¹³C NMR ~148 (C-O)Quartet (q)¹JCF ≈ 250-260 Hz-OC F₃
~120 (C-Cl)Singlet (s)C -Cl
~122-132Singlets (s)4 aromatic CH carbons
*Table 2: Predicted NMR spectral data for this compound in CDCl₃. Note: Exact chemical shifts and coupling constants may vary slightly based on solvent and instrument conditions. These are predictive values based on analysis of similar structures.[8][9]

Data Validation and Trustworthiness

To ensure the trustworthiness of the identification, a multi-faceted approach is required.

  • Orthogonal Techniques: The combination of a separation technique (GC) with two distinct spectroscopic techniques (MS and NMR) provides a high degree of confidence. A compound that co-elutes with a standard, produces the correct mass spectrum, and yields the predicted NMR spectra can be identified with near certainty.

  • Reference Material: Whenever possible, results should be compared against a certified reference material (CRM) of this compound. The retention time, mass spectrum, and NMR spectra of the sample should be identical to those of the CRM under the same analytical conditions.

  • System Suitability: Before running samples, the performance of the analytical instruments must be verified. This includes checking the resolution and sensitivity of the GC-MS system and the line shape and signal-to-noise ratio of the NMR spectrometer.

By following these detailed protocols and validation steps, researchers, scientists, and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their work.

References

Application Notes & Protocols: 1-Chloro-2-(trifluoromethoxy)benzene in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the novel applications of 1-Chloro-2-(trifluoromethoxy)benzene. This versatile chemical intermediate is a critical building block in the synthesis of high-performance materials.[1] Its unique trifluoromethoxy group imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific dielectric characteristics.[1][2] This guide will explore its application in the synthesis of advanced poly(ether imide)s for low-dielectric and optical materials, providing in-depth protocols, mechanistic insights, and characterization methodologies.

Introduction: The Strategic Value of the Trifluoromethoxy Group

This compound is a fluorinated aromatic compound distinguished by its trifluoromethoxy (-OCF₃) substituent. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a unique combination of high electronegativity and lipophilicity, often referred to as a "pseudo-halogen".[3][4] These properties are highly advantageous in material science for several reasons:

  • Low Dielectric Constant: The bulky and electron-withdrawing nature of the -OCF₃ group disrupts polymer chain packing and reduces polarizability, leading to materials with a lower dielectric constant (Dk), which is crucial for microelectronics and high-frequency communication.[2][5]

  • Enhanced Thermal Stability: Incorporation of fluorinated groups into polymer backbones is a well-established strategy to increase glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[1][6]

  • Improved Solubility: The presence of the -OCF₃ group can enhance the solubility of otherwise rigid polymers in common organic solvents, facilitating easier processing and film casting.[7][8]

  • Hydrophobicity: The fluorinated moiety imparts significant hydrophobic character to material surfaces, which is beneficial for applications requiring low water absorption, such as advanced coatings and electronic packaging.[2]

The chloro-substituent on the benzene ring serves as a reactive site, primarily for nucleophilic aromatic substitution (SNAr) reactions, making it an ideal monomer for step-growth polymerization.

Application I: Synthesis of Low-Dielectric Constant Poly(ether imide)s (PEIs)

Poly(ether imide)s are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. By incorporating this compound into the polymer backbone, we can synthesize novel PEIs with significantly reduced dielectric constants, making them prime candidates for next-generation microelectronic substrates and insulators.

Synthetic Strategy Overview

The core of the synthesis involves a two-step process. First, this compound is used to synthesize a novel bis(ether anhydride) monomer. This monomer is then polymerized with a suitable aromatic diamine via a standard two-step chemical imidization method to yield the final poly(ether imide).[9]

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymerization A This compound C Nucleophilic Aromatic Substitution (SNAr Reaction) A->C B Bisphenol A B->C D Intermediate Ether C->D E Oxidation & Cyclization D->E F Bis(ether dianhydride) Monomer E->F G Bis(ether dianhydride) Monomer I Polycondensation (Formation of Poly(amic acid)) G->I H Aromatic Diamine (e.g., 4,4'-ODA) H->I J Poly(amic acid) (PAA) Solution I->J K Chemical Imidization (Acetic Anhydride/Pyridine) J->K L Final Poly(ether imide) (PEI) K->L

Caption: Synthetic workflow for trifluoromethoxy-containing Poly(ether imide)s.

Detailed Experimental Protocol: Synthesis of a Novel Bis(ether dianhydride) Monomer

This protocol describes the synthesis of a dianhydride monomer derived from this compound and Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (anhydrous, powdered)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Acetic Anhydride

  • Pyridine

Protocol:

  • Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

  • Reactant Charging: Charge the flask with Bisphenol A (1 equiv.), powdered K₂CO₃ (2.2 equiv.), DMAc (150 mL), and Toluene (50 mL).

  • Azeotropic Dehydration: Heat the mixture to 140°C and stir under a nitrogen stream. Azeotropically remove water with toluene for 3-4 hours. After dehydration, remove the Dean-Stark trap.

  • SNAr Reaction: Cool the mixture to ~80°C. Add this compound (2.1 equiv.) to the flask. Heat the reaction mixture to 160°C and maintain for 12 hours under nitrogen.

    • Causality Insight: The SNAr reaction proceeds efficiently at elevated temperatures. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl groups of Bisphenol A, forming a potent nucleophile that attacks the electron-deficient aromatic ring of the chloro-compound. Toluene is used to remove water, which would otherwise inhibit the reaction.

  • Work-up & Purification: Cool the reaction mixture to room temperature and pour it into 1 L of vigorously stirred deionized water. Collect the precipitate by filtration, wash thoroughly with water and then methanol to remove unreacted monomers and salts. Dry the crude product in a vacuum oven at 80°C. Recrystallize from ethanol/water to obtain the purified intermediate ether.

  • This intermediate is then converted to the dianhydride through established methods involving oxidation of methyl groups (if a precursor like 4-methylphthalic anhydride is used in the initial step) followed by cyclization. A similar multi-step sequence is described in the literature for related structures.[9]

Protocol: Polymerization and Film Casting

Protocol:

  • Polycondensation: In a dry, nitrogen-purged flask, dissolve the synthesized bis(ether dianhydride) monomer (1 equiv.) and an aromatic diamine such as 4,4'-oxydianiline (ODA) (1 equiv.) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15% (w/w) solid content.

  • PAA Formation: Stir the solution at room temperature for 24 hours to form a viscous poly(amic acid) (PAA) solution.

    • Causality Insight: This step is a ring-opening polyaddition. The amine nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of the PAA precursor. The reaction is performed at room temperature to avoid premature imidization and control molecular weight.

  • Chemical Imidization & Film Casting: Add acetic anhydride (4 equiv.) and pyridine (2 equiv.) as the dehydrating agent and catalyst, respectively. Stir for 1 hour, then cast the solution onto a clean glass plate.

  • Curing: Heat the cast film in a vacuum oven using a staged curing cycle: 80°C for 1 hour, 120°C for 1 hour, 180°C for 1 hour, and finally 250°C for 1 hour.

  • Film Recovery: After cooling to room temperature, peel the tough, flexible PEI film from the glass substrate.

Expected Material Properties & Characterization

The resulting PEI films are expected to be transparent, flexible, and exhibit excellent thermal and dielectric properties.

PropertyExpected Value RangeCharacterization Method
Glass Transition (Tg)240 - 270 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temp (Td)> 500 °CThermogravimetric Analysis (TGA)
Dielectric Constant (Dk)2.6 - 2.8 (at 1 MHz)LCR Meter / Impedance Analyzer
Water Absorption0.3 - 0.5 wt%ASTM D570
Tensile Strength80 - 100 MPaUniversal Testing Machine

Data synthesized from typical values for fluorinated polyimides.[2][8][9]

G cluster_0 Material Validation Workflow Start Synthesized PEI Film FTIR FTIR Spectroscopy (Confirm Imidization) Start->FTIR NMR ¹H & ¹⁹F NMR (Structural Verification) FTIR->NMR TGA TGA (Thermal Stability) NMR->TGA DSC DSC (Glass Transition Temp.) TGA->DSC LCR Dielectric Analysis (Measure Dk and Df) DSC->LCR End Validated Material LCR->End

Caption: Post-synthesis characterization workflow for PEI films.

Concluding Remarks

This compound is a key enabling reagent for the development of advanced functional polymers. The protocols outlined in this note demonstrate its utility in creating high-performance poly(ether imide)s with low dielectric constants, superior thermal stability, and excellent processability. The unique electronic and steric properties of the trifluoromethoxy group provide a powerful tool for material scientists to fine-tune polymer properties for demanding applications in microelectronics, aerospace, and specialty coatings. Future research can expand on this foundation by exploring copolymerization or its use in other polymer systems like polyamides or polyketones.[8][10]

References

Application Notes and Protocols for the Synthesis of Fluorinated Building Blocks Utilizing 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethoxy (OCF₃) moiety, has become a cornerstone of modern drug discovery and agrochemical design. The OCF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Chloro-2-(trifluoromethoxy)benzene is a versatile and readily available starting material for the synthesis of a diverse array of fluorinated building blocks. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and trifluoromethoxy substituents, render it amenable to a range of powerful synthetic transformations.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed ortho-lithiation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. While aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in these transformations, the electron-deficient nature of this compound facilitates the crucial oxidative addition step in the catalytic cycle. Careful selection of the palladium catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivities.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a robust method for the synthesis of biaryl structures.[1][2][3] For the coupling of the relatively inert this compound, the use of electron-rich and bulky phosphine ligands is often necessary to promote the oxidative addition and subsequent steps of the catalytic cycle.

Causality of Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like palladium(II) acetate is often used, which is reduced in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is critical to stabilize the palladium center and facilitate the oxidative addition of the C-Cl bond.

  • Base: A moderately strong base like potassium carbonate or cesium carbonate is required to activate the boronic acid for the transmetalation step.[3]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 2-(trifluoromethoxy)-4'-methoxy-1,1'-biphenyl.

Data Presentation:

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(Trifluoromethoxy)-4'-methoxy-1,1'-biphenyl85-95
2Phenylboronic acid2-(Trifluoromethoxy)-1,1'-biphenyl80-90
33-Pyridinylboronic acid3-(2-(Trifluoromethoxy)phenyl)pyridine75-85

Visualization:

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L₂) Pd0->PdII Ar-Cl (this compound) OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar [Ar'B(OH)₃]⁻ Transmetalation Transmetalation ArBOH2 Ar'B(OH)₂ + Base PdII_Ar->Pd0 Product RedElim Reductive Elimination Product Ar-Ar' Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L₂) Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(H₂NR)-Cl(L₂)] PdII->PdII_Amine H₂NR AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NHR(L₂) PdII_Amine->PdII_Amido -HCl Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product RedElim Reductive Elimination Product Ar-NHR SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination DoM_Workflow Start This compound Intermediate Aryllithium Intermediate Start->Intermediate Deprotonation Lithiation Lithiation (n-BuLi, -78 °C) Product Ortho-Functionalized Product Intermediate->Product C-E Bond Formation Quench Electrophilic Quench (E⁺)

References

Application Notes & Protocols: A Guide to the Strategic Introduction of Trifluoromethoxy Groups into Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethoxy Group - A Privileged Moiety in Modern Chemistry

The trifluoromethoxy (-OCF₃) group has emerged as a critical structural motif in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a comprehensive overview of the primary methods for installing the -OCF₃ group, offering detailed protocols and mechanistic insights to aid in experimental design and execution.

Electrophilic Trifluoromethoxylation: Taming the Elusive CF₃O⁺ Synthon

The direct transfer of an electrophilic trifluoromethoxy group was a long-standing challenge in fluorine chemistry. The development of stable, yet reactive, reagents has revolutionized this field. These methods are particularly effective for electron-rich substrates like phenols, anilines, and β-ketoesters.

Mechanism and Core Principle

Electrophilic trifluoromethoxylation reagents are typically hypervalent iodine compounds or sulfonium salts. They function as sources of the trifluoromethoxide group, which is transferred to a nucleophilic substrate. The general mechanism involves the attack of the nucleophile (e.g., a phenoxide) on the electrophilic reagent, leading to the formation of the desired C-O bond and a leaving group.

Key Reagents and Comparative Analysis

Two main classes of reagents dominate the landscape of electrophilic trifluoromethoxylation: those developed by Umemoto and Togni.

Reagent ClassRepresentative StructureKey AdvantagesLimitations
Umemoto's Reagents 5-(Trifluoromethyl)dibenzothiophenium saltsHighly reactive, effective for a broad range of nucleophiles.Can require harsh reaction conditions, sometimes leading to side products.
Togni's Reagents 1-(Trifluoromethoxy)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxoleBench-stable, crystalline solids; generally milder reaction conditions.Can be less reactive than Umemoto's reagents for certain substrates.
Experimental Protocol: Trifluoromethoxylation of a Phenol using a Togni-type Reagent

This protocol describes a general procedure for the trifluoromethoxylation of an electron-rich phenol using a commercially available hypervalent iodine reagent.

Materials:

  • Substituted Phenol (1.0 mmol, 1.0 equiv)

  • 1-(Trifluoromethoxy)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni's Reagent II) (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous (5 mL)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 mmol), Togni's Reagent II (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethoxylated arene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of reagents and intermediates by atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete with the phenol as a nucleophile, leading to decomposition of the Togni reagent and reduced yield.

  • Base (K₂CO₃): The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide, which readily attacks the electrophilic reagent.

Workflow Diagram: Electrophilic Trifluoromethoxylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Phenol Substituted Phenol Mixture Stir at Room Temp (12-24h) Phenol->Mixture Togni Togni's Reagent Togni->Mixture Base K₂CO₃ Base->Mixture Solvent Anhydrous CH₃CN Solvent->Mixture Quench Quench with H₂O Mixture->Quench Monitor by TLC/LC-MS Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: Ar-OCF₃ Purify->Product

Caption: General workflow for electrophilic trifluoromethoxylation of phenols.

Nucleophilic Trifluoromethoxylation: Harnessing the CF₃O⁻ Anion

The direct use of a trifluoromethoxide anion (CF₃O⁻) as a nucleophile is challenging due to its low nucleophilicity and the high energy barrier of SₙAr reactions. However, recent advances have made this approach viable, particularly for electron-deficient aromatic and heteroaromatic systems.

Mechanism and Core Principle

This method typically involves a nucleophilic aromatic substitution (SₙAr) mechanism. An electron-deficient aromatic ring, activated by electron-withdrawing groups (e.g., -NO₂, -CN), is attacked by a source of trifluoromethoxide anion. This forms a Meisenheimer complex, which then expels a leaving group (e.g., a halide or nitro group) to yield the trifluoromethoxylated product.

Reagent Generation and Handling

The trifluoromethoxide anion is often generated in situ from stable precursors. Common methods include:

  • From Trifluoromethyl-containing reagents: Reagents like Ruppert-Prakash reagent (TMSCF₃) can react with fluoride sources to generate the trifluoromethoxide anion.

  • From Fluoroform (HCF₃): Deprotonation of fluoroform with a strong base can also produce the desired anion.

Safety Note: Reactions involving the generation of trifluoromethoxide should be conducted in a well-ventilated fume hood, as volatile and potentially toxic byproducts may be formed.

Experimental Protocol: Nucleophilic Trifluoromethoxylation of an Electron-Deficient Aryl Halide

This protocol outlines a general procedure using TMSCF₃ and a fluoride source.

Materials:

  • Electron-Deficient Aryl Halide (e.g., 4-nitrofluorobenzene) (1.0 mmol, 1.0 equiv)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol, 1.5 equiv)

  • Potassium Fluoride (KF) (3.0 mmol, 3.0 equiv)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol) and potassium fluoride (3.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 mmol) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Fluoride Source (KF): The fluoride ion is essential for activating the TMSCF₃ reagent to generate the trifluoromethoxide anion.

  • Polar Aprotic Solvent (DMF): DMF is used to solubilize the reagents and facilitate the SₙAr reaction, which is favored in polar aprotic media.

  • Heating: The SₙAr reaction with the relatively weak trifluoromethoxide nucleophile often requires thermal energy to overcome the activation barrier.

Mechanistic Diagram: Nucleophilic Trifluoromethoxylation (SₙAr)

G TMSCF3 TMSCF₃ Generation In situ Generation of [OCF₃]⁻ TMSCF3->Generation KF KF KF->Generation Meisenheimer Meisenheimer Complex Generation->Meisenheimer Nucleophilic Attack ArX Electron-Deficient Ar-X ArX->Meisenheimer Product Ar-OCF₃ Meisenheimer->Product Loss of Leaving Group LeavingGroup X⁻ Leaving Group Meisenheimer->LeavingGroup

Caption: SₙAr mechanism for nucleophilic trifluoromethoxylation.

Radical Trifluoromethoxylation: A Frontier in C-H Functionalization

Radical-based methods represent a powerful and modern approach for introducing the trifluoromethoxy group, often allowing for the direct functionalization of C-H bonds. These reactions proceed through a radical chain mechanism and are typically initiated by light (photoredox catalysis) or a chemical radical initiator.

Mechanism and Core Principle

A radical initiator or a photocatalyst generates a trifluoromethoxy radical (•OCF₃) from a suitable precursor. This highly reactive radical can then abstract a hydrogen atom from a C-H bond or add to a double bond. The resulting carbon-centered radical can then be trapped or further react to form the final product.

Key Reagents and Approaches
  • Photoredox Catalysis: Visible-light photoredox catalysis has enabled the use of reagents like Zn(OCF₃)₂ under mild conditions. The photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) processes to generate the •OCF₃ radical.

  • Silver-based Reagents: Silver trifluoromethoxide (AgOCF₃) in combination with an oxidant can also serve as a source of the trifluoromethoxy radical.

Experimental Protocol: Photoredox-Catalyzed Trifluoromethoxylation of a C(sp³)-H Bond

This protocol is a conceptual representation of a modern photoredox-catalyzed reaction.

Materials:

  • Alkane or molecule with activated C-H bond (1.0 mmol, 1.0 equiv)

  • Trifluoromethoxylation reagent (e.g., a stable OCF₃ source) (1.5 equiv)

  • Photocatalyst (e.g., an Iridium or Ruthenium complex) (1-2 mol%)

  • Solvent (e.g., Dichloromethane or Acetonitrile), degassed (5 mL)

  • Blue LED light source

  • Inert atmosphere

Procedure:

  • In a reaction vial suitable for photochemistry, combine the substrate (1.0 mmol), the trifluoromethoxylation reagent (1.5 mmol), and the photocatalyst (0.01-0.02 mmol).

  • Add the degassed solvent (5 mL) under an inert atmosphere and seal the vial.

  • Place the vial in a photoreactor equipped with a blue LED light source and a cooling fan.

  • Irradiate the mixture for 12-48 hours, monitoring the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the trifluoromethoxylated product.

Causality Behind Experimental Choices:

  • Photocatalyst and Light: These are the key components for initiating the radical reaction through a series of single-electron transfer steps.

  • Degassed Solvent: Oxygen can quench the excited state of the photocatalyst and interfere with the radical chain process, so its removal is critical.

  • Inert Atmosphere: Prevents side reactions with atmospheric components.

Workflow Diagram: Radical C-H Trifluoromethoxylation

G cluster_initiation Radical Initiation cluster_propagation Chain Propagation PC Photocatalyst PC_star Excited PC* PC->PC_star Light Blue Light (hν) Light->PC OCF3_radical •OCF₃ Radical PC_star->OCF3_radical SET OCF3_source OCF₃⁻ Source OCF3_source->OCF3_radical R_radical R• Radical OCF3_radical->R_radical H-atom abstraction Substrate Substrate (R-H) Substrate->R_radical Product Product (R-OCF₃) R_radical->Product Radical Combination

Caption: Simplified cycle for photoredox-catalyzed C-H trifluoromethoxylation.

Conclusion

The introduction of the trifluoromethoxy group is a dynamic area of research with significant implications for drug discovery and materials science. The choice of method—electrophilic, nucleophilic, or radical—depends heavily on the substrate, desired regioselectivity, and functional group tolerance. While electrophilic methods are well-established for electron-rich systems, recent advances in nucleophilic and radical trifluoromethoxylation have opened new avenues for accessing novel chemical space. Careful consideration of the mechanistic underpinnings of each approach, as detailed in these notes, will empower researchers to strategically and effectively incorporate this valuable functional group into their target molecules.

Application Notes & Protocols: Leveraging 1-Chloro-2-(trifluoromethoxy)benzene in the Synthesis of Advanced Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, thereby improving the overall efficacy and bioavailability of active compounds.[4][5] 1-Chloro-2-(trifluoromethoxy)benzene has emerged as a versatile and valuable building block for introducing this key functional group.[6] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the applications and experimental protocols involving this compound for the synthesis of novel fluorinated compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of key transformations.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-methoxy" group. While sterically similar to an isopropyl group, its electronic properties are profoundly different. The high electronegativity of the fluorine atoms creates a powerful electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups and modulate the reactivity of the aromatic ring.[5] Furthermore, the -OCF3 group is exceptionally stable to metabolic degradation, a crucial attribute for increasing the in-vivo half-life of a drug candidate.[7]

This compound serves as a readily available starting material that provides two distinct points for chemical modification: the chloro-substituent, which is primed for cross-coupling reactions, and the aromatic ring, which can undergo electrophilic aromatic substitution. This dual reactivity makes it a powerful tool for building molecular complexity.

Physicochemical Properties & Safety

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

Compound Data
PropertyValueSource
CAS Number 450-96-4[6]
Molecular Formula C7H4ClF3O[6]
Molecular Weight 196.55 g/mol [6]
Appearance Colorless to almost colorless clear liquid[6]
Boiling Point 143 °C[6]
Density 1.38 g/cm³[6]
Refractive Index n20/D 1.44[6]
Purity ≥ 98% (GC)[6]
Storage Store at 2 - 8 °C, protect from moisture[6][8]
Safety & Handling Protocol

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and impervious gloves.[9][10]

  • Inhalation: May cause respiratory irritation. If inhaled, move the victim to fresh air.[8][10]

  • Skin Contact: Causes skin irritation and may cause burns. In case of contact, immediately wash with plenty of soap and water.[8][10]

  • Eye Contact: Causes serious eye damage. Rinse cautiously with water for several minutes.[8][10]

  • Spills: Absorb spills with an inert material and collect for proper disposal. Prevent entry into waterways.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Causality: The compound's halogenated and aromatic nature necessitates robust protective measures. The trifluoromethoxy group can release hazardous decomposition products like hydrogen fluoride upon combustion.[10] Adherence to these safety protocols is a self-validating system for minimizing exposure and ensuring laboratory safety.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and widespread application of this compound is its use as an aryl halide partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[11]

Why this choice? The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid coupling partners. This allows for rapid and efficient exploration of chemical space, which is critical in drug discovery. The chloro-substituent on the benzene ring is sufficiently reactive for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

General Experimental Workflow

The overall process from starting materials to the final, purified product follows a standardized yet critical path to ensure purity and reproducibility.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Solvent) B 2. Inert Atmosphere (Degas solvent, Purge vessel with N2/Ar) A->B C 3. Catalyst Addition (Pd Catalyst, Ligand) B->C D 4. Heating & Stirring (Specified Temperature & Time) C->D E 5. Progress Monitoring (TLC, GC-MS, LC-MS) D->E E->D Reaction Incomplete F 6. Quenching & Extraction (Aqueous workup, Organic layer separation) E->F Reaction Complete G 7. Drying & Concentration (Dry with MgSO4/Na2SO4, Remove solvent) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, HRMS) H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-(Trifluoromethoxy)-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling reaction using this compound and phenylboronic acid.

Materials & Reagents
  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 equiv.)

  • Tricyclohexylphosphine [PCy3] (0.04 equiv.)

  • Potassium phosphate tribasic (K3PO4) (2.0 equiv.)

  • Toluene (Solvent)

  • Deionized Water

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask, add K3PO4 (2.0 equiv.) and phenylboronic acid (1.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), Pd(OAc)2 (0.02 equiv.), and PCy3 (0.04 equiv.).

  • Solvent Addition: Add degassed toluene and a small amount of degassed water via syringe. The water is crucial for activating the potassium phosphate base.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(trifluoromethoxy)-1,1'-biphenyl.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The process is a catalytic cycle that continuously regenerates the active Pd(0) species.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X (this compound) Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OR)₂ (Phenylboronic acid) + Base RedElim Product Ar-Ar' Trans->RedElim Reductive Elimination RedElim->Pd0 Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The boronic acid, activated by the base (K3PO4), transfers its organic group (phenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Expanding Applications & Future Outlook

While cross-coupling remains a primary application, this compound is also utilized in the development of agrochemicals like herbicides and fungicides and in material science to enhance the thermal stability of polymers.[6]

The field of fluorine chemistry is continuously evolving. Current research focuses on developing more sustainable and efficient fluorination and trifluoromethoxylation methods to reduce reliance on harsh reagents.[7] The unique electronic properties imparted by the -OCF3 group ensure that building blocks like this compound will remain central to the discovery of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols: Electrophilic Aromatic Substitution of Trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethoxy Group

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest.[1][2] Its incorporation into aromatic systems imparts a unique combination of properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][3] Trifluoromethoxybenzene, as the parent compound, serves as a critical starting material for a vast array of complex molecules.[4][5] Understanding its reactivity in electrophilic aromatic substitution (EAS) is paramount for the rational design and synthesis of novel chemical entities.

This guide provides an in-depth analysis of the electronic effects governing the reactivity and regioselectivity of trifluoromethoxybenzene in EAS reactions. It further offers detailed, field-proven protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

The Directing Influence of the Trifluoromethoxy Substituent

The outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic nature of the incumbent group. The -OCF3 group presents a classic case of competing electronic effects: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

  • Inductive Effect (-I): The three highly electronegative fluorine atoms potently withdraw electron density from the oxygen atom and, by extension, from the aromatic ring through the sigma bond framework. This effect reduces the overall nucleophilicity of the benzene ring, making it less reactive towards electrophiles than benzene itself.[2][6] Consequently, trifluoromethoxybenzene is considered a deactivated ring.[6]

  • Resonance Effect (+M): Despite the inductive pull of the fluorine atoms, the oxygen atom attached to the ring possesses lone pairs of electrons. These lone pairs can be delocalized into the aromatic π-system through resonance. This donation of electron density preferentially enriches the ortho and para positions.

The interplay of these opposing forces determines both reactivity and regioselectivity. The potent -I effect dominates, leading to an overall deactivation of the ring. However, the +M effect, while weaker, is sufficient to direct incoming electrophiles to the electron-enriched ortho and para positions. This makes the trifluoromethoxy group an ortho-, para-director .[2] The preference for para substitution is often pronounced, a phenomenon attributed to the steric bulk of the substituent hindering attack at the adjacent ortho positions.[2]

G Inductive Inductive Reactivity Reactivity Inductive->Reactivity Dominates Directing Directing Resonance Resonance Resonance->Directing Governs Regioselectivity

Core Protocols for Electrophilic Aromatic Substitution

The following protocols are presented as robust starting points for the functionalization of trifluoromethoxybenzene. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Nitration of Trifluoromethoxybenzene

Aromatic nitration is a cornerstone EAS reaction, providing access to nitroaromatics that are versatile intermediates for amines and other functional groups.[5][7] The reaction with trifluoromethoxybenzene is highly exothermic and requires careful temperature control to maximize selectivity for the desired para-isomer and minimize the formation of undesired meta and dinitro byproducts.[5][7][8]

Protocol: Synthesis of 1-nitro-4-(trifluoromethoxy)benzene

  • Reagent Preparation (Mixed Acid): In a flask immersed in an ice/salt bath, slowly add concentrated nitric acid (HNO₃, 1.0 eq.) to concentrated sulfuric acid (H₂SO₄, ~2.0 eq.) with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: Charge a separate three-necked flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, with trifluoromethoxybenzene (1.0 eq.). Cool the flask to 0-5 °C using an ice bath.

  • Addition: Add the pre-cooled mixed acid dropwise from the dropping funnel to the stirred trifluoromethoxybenzene over a period of 60-90 minutes. Critically, ensure the internal reaction temperature does not exceed 10 °C.[7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. A precipitate (the product) may form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the desired 1-nitro-4-(trifluoromethoxy)benzene, which is the main product, along with the ortho-isomer.[8]

G Start Trifluoromethoxybenzene + Mixed Acid (HNO3/H2SO4) @ 0-10°C Quench Quench on Ice Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Product p-Nitrotrifluoro- methoxybenzene Purify->Product

Halogenation (Bromination) of Trifluoromethoxybenzene

Aromatic halogenation introduces a synthetically versatile handle for subsequent cross-coupling reactions.[3] The reaction requires a Lewis acid catalyst to polarize the halogen molecule, creating a potent electrophile.[9][10]

Protocol: Synthesis of 1-bromo-4-(trifluoromethoxy)benzene

  • Reaction Setup: To a flask charged with trifluoromethoxybenzene (1.0 eq.) and a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃, ~0.1 eq.), add a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Addition: Add liquid bromine (Br₂, 1.0-1.1 eq.) dropwise to the stirred mixture at room temperature. The reaction is typically accompanied by the evolution of HBr gas, which should be directed to a scrubber.

  • Reaction Monitoring: Stir the reaction at room temperature until the characteristic red-brown color of bromine has dissipated (typically 2-4 hours). Monitor by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to consume any unreacted bromine.

  • Extraction & Washing: Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase, concentrate in vacuo, and purify the resulting crude oil or solid by distillation or column chromatography to yield predominantly 1-bromo-4-(trifluoromethoxy)benzene.[2]

Sulfonation of Trifluoromethoxybenzene

Sulfonation is a reversible EAS reaction that installs a sulfonic acid group (-SO₃H).[11] This functional group can be used as a directing group, a protecting group, or as a precursor for detergents and sulfa drugs.[11] The reaction typically employs fuming sulfuric acid (oleum).

Protocol: Synthesis of 4-(trifluoromethoxy)benzenesulfonic acid

  • Reaction Setup: In a flask equipped with a stirrer, add trifluoromethoxybenzene (1.0 eq.) and cool to 0 °C in an ice bath.

  • Addition: Slowly and carefully add fuming sulfuric acid (H₂SO₄ containing dissolved SO₃, 1.0-1.5 eq.) to the stirred trifluoromethoxybenzene. Maintain a low temperature during the addition.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by analyzing the solubility of an aliquot in water). Studies have shown that sulfonation of trifluoromethoxybenzene leads exclusively to the para-substituted product.[2][12]

  • Work-up: Carefully pour the viscous reaction mixture onto crushed ice. The sulfonic acid product will be in the aqueous layer.

  • Isolation: The product can often be isolated by "salting out." Add sodium chloride (NaCl) to the aqueous solution until the sodium salt of the sulfonic acid precipitates. Filter the solid and wash with a cold, saturated NaCl solution. The product can be used as the salt or carefully acidified to yield the free sulfonic acid.

Friedel-Crafts Acylation of Trifluoromethoxybenzene

Friedel-Crafts reactions are a powerful tool for forming carbon-carbon bonds with aromatic rings.[13] Due to the deactivating nature of the -OCF3 group, Friedel-Crafts alkylation is generally inefficient and prone to failure.[14] However, Friedel-Crafts acylation, which introduces a ketone moiety, is more reliable, albeit requiring stoichiometric amounts of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][15]

Protocol: Synthesis of 1-(4-(trifluoromethoxy)phenyl)ethan-1-one

  • Catalyst Suspension: In a dry, inert atmosphere (e.g., under nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq.) in a dry solvent like dichloromethane or 1,2-dichloroethane.

  • Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride (CH₃COCl, 1.0 eq.). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition: Add trifluoromethoxybenzene (1.0 eq.) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC or GC-MS. Gentle heating may be required for less reactive systems.

  • Work-up: Cool the reaction mixture in an ice bath and quench by slowly and carefully adding cold water, followed by dilute HCl. This hydrolyzes the aluminum complex.

  • Extraction & Washing: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers and wash with water, NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography or distillation to afford the target ketone, with strong preference for the para isomer.[2]

Summary of Reactions and Regioselectivity

Reaction TypeTypical ReagentsMajor ProductKey Considerations
Nitration HNO₃ / H₂SO₄1-Nitro-4-(trifluoromethoxy)benzeneHighly exothermic; requires strict temperature control (0-10 °C).[7]
Bromination Br₂ / FeBr₃1-Bromo-4-(trifluoromethoxy)benzeneCatalyst required; evolution of HBr gas.
Sulfonation Fuming H₂SO₄ (Oleum)4-(Trifluoromethoxy)benzenesulfonic acidReversible reaction; product is water-soluble.[11][12]
Acylation CH₃COCl / AlCl₃1-(4-(Trifluoromethoxy)phenyl)ethan-1-oneStoichiometric Lewis acid needed; alkylation is generally not feasible.[2][14]

References

Troubleshooting & Optimization

identification of byproducts in 1-Chloro-2-(trifluoromethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-chloro-2-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the identification and mitigation of common byproducts. The information provided herein is curated from established literature and practical laboratory experience to ensure scientific integrity and operational success.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Incomplete Reaction The trifluoromethoxylation of 2-chlorophenol may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the trifluoromethoxylating agent.Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Consider extending the reaction time or incrementally increasing the temperature. Ensure the trifluoromethoxylating agent is fresh and has been stored under appropriate conditions.
Suboptimal Reagent Stoichiometry An incorrect molar ratio of reactants can lead to the formation of side products or leave starting material unreacted.Carefully control the stoichiometry of 2-chlorophenol and the trifluoromethoxylating agent. A slight excess of the trifluoromethoxylating agent may be beneficial, but large excesses can lead to increased byproduct formation.
Side Reactions The reaction conditions may favor the formation of byproducts, consuming the starting materials and reducing the yield of the target compound. Common side reactions include over-chlorination or decomposition of the starting material or product.[1][2]Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. A lower reaction temperature may reduce the rate of byproduct formation.[1]
Product Loss During Workup and Purification The desired product may be lost during extraction, washing, or purification steps. This compound is a volatile liquid, and losses can occur during solvent removal under reduced pressure.[3]Optimize the workup procedure to minimize handling and transfers. Use a suitable extraction solvent and perform extractions efficiently. During purification by distillation, ensure the vacuum and temperature are carefully controlled to prevent product loss.
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis

Symptom: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude or purified product shows significant peaks other than the desired this compound.

Potential Byproducts and Their Identification:

Potential Byproduct Formation Mechanism Identification via GC-MS
Isomeric Byproducts (e.g., 1-Chloro-3- or 1-Chloro-4-(trifluoromethoxy)benzene) Incomplete regioselectivity during the trifluoromethoxylation reaction can lead to the formation of positional isomers.[4][5][6]Isomers will have the same molecular ion peak in the mass spectrum but different retention times in the GC chromatogram.[5][6] Comparison with commercially available standards is the most definitive method of identification.
Over-chlorinated Species (e.g., Dichloro-(trifluoromethoxy)benzenes) If chlorine is used in a preceding step or as a component of the trifluoromethoxylating agent, over-chlorination of the aromatic ring can occur, especially at higher temperatures.[1][2]Look for molecular ion peaks in the mass spectrum that are 34 Da higher than the product (corresponding to the addition of another chlorine atom, considering isotopic distribution). The fragmentation pattern will also show characteristic losses of chlorine.
Unreacted 2-Chlorophenol Incomplete reaction will result in the presence of the starting material.The mass spectrum will correspond to that of 2-chlorophenol (molecular weight ~128.5 g/mol ). The retention time will be significantly different from the product.
Hydrolysis Product (2-(Trifluoromethoxy)phenol) If water is present during the reaction or workup, the chloro group can be hydrolyzed.The mass spectrum will show a molecular ion corresponding to C7H5F3O2 (molecular weight ~178.1 g/mol ).
Solvent-Related Impurities The reaction solvent or solvents used during workup can appear as impurities if not completely removed.Identification can be achieved by comparing the retention times and mass spectra with those of the known solvents used.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproduct profiles?

The most prevalent synthetic strategies involve the trifluoromethoxylation of 2-chlorophenol. Historically, methods included the Swarts reaction, which uses antimony trifluoride and a catalytic amount of antimony pentachloride.[7] More modern approaches often employ electrophilic trifluoromethoxylating agents.

A common route involves the reaction of 2-chlorophenol with a source of "CF3O-". Byproducts can arise from incomplete reaction, side reactions on the aromatic ring, or reactions with impurities in the starting materials. For instance, the presence of other chlorophenol isomers in the starting material will lead to the corresponding isomeric products.

Q2: How can I definitively identify isomeric byproducts?

Definitive identification of positional isomers such as 1-chloro-3-(trifluoromethoxy)benzene and 1-chloro-4-(trifluoromethoxy)benzene can be challenging as they often exhibit similar mass spectra.

  • Gas Chromatography (GC): The primary method for separating these isomers is high-resolution gas chromatography.[5][6] Different GC columns and temperature programs can be optimized to achieve baseline separation.

  • Reference Standards: The most reliable method is to compare the retention times of the unknown peaks with those of commercially available, certified reference standards for each isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the isomers can be isolated (e.g., via preparative GC), 1H and 13C NMR spectroscopy can provide unambiguous structural elucidation based on the coupling patterns and chemical shifts of the aromatic protons and carbons.

Q3: What analytical techniques are most suitable for impurity profiling of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for identifying and quantifying volatile and semi-volatile impurities in the synthesis of this compound.[8]

  • GC: Provides high-resolution separation of the components in the mixture based on their boiling points and interactions with the stationary phase.[9]

  • MS: Offers sensitive detection and structural information based on the mass-to-charge ratio of the molecule and its fragments, allowing for the identification of unknown compounds.[8][10]

For quantitative analysis, a Flame Ionization Detector (FID) coupled with GC can also be used, and the method should be validated according to ICH guidelines.[5][6]

Q4: How can I minimize the formation of over-chlorinated byproducts?

The formation of di- or tri-chlorinated byproducts is often a result of harsh reaction conditions or the presence of a chlorinating agent.[1][2] To mitigate this:

  • Control Reaction Temperature: Higher temperatures can promote further chlorination of the aromatic ring.[1] Running the reaction at the lowest effective temperature is advisable.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.

  • Choice of Reagents: If the trifluoromethoxylating agent contains a chlorine source, consider alternative reagents that are less prone to this side reaction.

III. Visualizing Reaction and Analytical Workflows

Byproduct Formation Pathways

The following diagram illustrates potential pathways for the formation of common byproducts during the synthesis of this compound from 2-chlorophenol.

Byproduct_Formation cluster_main_reaction Main Reaction cluster_byproducts Byproduct Formation 2-Chlorophenol 2-Chlorophenol This compound This compound 2-Chlorophenol->this compound Trifluoromethoxylation Trifluoromethoxylating Agent Trifluoromethoxylating Agent Trifluoromethoxylating Agent->this compound Over-chlorinated Byproducts Over-chlorinated Byproducts This compound->Over-chlorinated Byproducts Excess Chlorine/Heat Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Presence of Water Isomeric Chlorophenols Isomeric Chlorophenols Isomeric Byproducts Isomeric Byproducts Isomeric Chlorophenols->Isomeric Byproducts Trifluoromethoxylation

Caption: Potential byproduct formation pathways in the synthesis.

Analytical Workflow for Byproduct Identification

This workflow outlines the systematic approach to identifying unknown impurities in a sample of this compound.

Analytical_Workflow Crude Product Sample Crude Product Sample GC-MS Analysis GC-MS Analysis Crude Product Sample->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Peak Identification Peak Identification Data Processing->Peak Identification Library Search Library Search Peak Identification->Library Search Known? Fragmentation Analysis Fragmentation Analysis Peak Identification->Fragmentation Analysis Unknown? Structure Elucidation Structure Elucidation Library Search->Structure Elucidation Fragmentation Analysis->Structure Elucidation Reference Standard Comparison Reference Standard Comparison Reference Standard Comparison->Structure Elucidation

Caption: Systematic workflow for byproduct identification via GC-MS.

IV. References

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of (trifluoromethoxy)benzene compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method of making trichloromethoxybenzene. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 2-chlorophenol. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzene, 1-chloro-2-(trifluoromethyl)-. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from --INVALID-LINK--

  • TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.... Retrieved from --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzenes. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation of O-chlorophenols. Retrieved from --INVALID-LINK--

References

Technical Support Center: Effective Purification of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloro-2-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective purification techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting and FAQs: Purification of this compound

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product, this compound, shows multiple peaks on GC analysis. What are the likely impurities?

A1: The impurity profile of this compound is highly dependent on its synthetic route. Common impurities to anticipate include:

  • Positional Isomers: The most common impurities are the meta and para isomers (1-Chloro-3-(trifluoromethoxy)benzene and 1-Chloro-4-(trifluoromethoxy)benzene). These form during the chlorination of (trifluoromethoxy)benzene and often have very close boiling points, making separation by distillation challenging.

  • Unreacted Starting Material: Residual (trifluoromethoxy)benzene may be present if the chlorination reaction did not go to completion.

  • Over-chlorinated Byproducts: Dichloro-(trifluoromethoxy)benzene species can form if the reaction conditions are too harsh.

  • Solvent Residues: Depending on the workup and previous steps, residual solvents from the reaction or extraction may be present.

A sensitive and properly developed Gas Chromatography (GC) method is crucial for identifying and quantifying these impurities.[1]

Q2: I'm struggling to separate the positional isomers of this compound by fractional distillation. What can I do?

A2: Separating close-boiling isomers is a common challenge in distillation.[2] Here are several parameters to optimize:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.

  • Optimize the Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Start with a high reflux ratio and gradually decrease it to find the optimal balance between purity and throughput.

  • Reduce Distillation Pressure: Performing the distillation under vacuum will lower the boiling points of the components, which can sometimes increase the boiling point difference between isomers and prevent thermal degradation.

  • Control the Distillation Rate: A slow, steady distillation rate is crucial for achieving good separation. Rapid heating can lead to "flooding" of the column and poor separation.

Q3: My compound appears to be decomposing during distillation, evidenced by discoloration. How can I prevent this?

A3: Thermal decomposition can be an issue with halogenated compounds at elevated temperatures. Consider the following:

  • Vacuum Distillation: This is the most effective way to reduce the boiling point and minimize thermal stress on the compound.

  • Inert Atmosphere: Ensure your distillation setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

  • Check for Contaminants: Acidic or basic impurities can catalyze decomposition. Consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by a water wash and thorough drying.

Q4: When I run flash column chromatography, my compound streaks or I get poor separation. What's going wrong?

A4: Several factors can lead to poor chromatographic separation:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to elute together, or too low, leading to broad peaks and poor resolution. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Sample Loading Technique: The sample should be loaded in a concentrated band. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent for loading. Dry loading onto a small amount of silica gel is often the best approach.

  • Interaction with Silica Gel: While less common for this compound, highly polar impurities can interact strongly with the acidic silica gel, causing tailing. Using a less acidic stationary phase like alumina or adding a small amount of a neutralizer like triethylamine to the eluent can mitigate this.[3]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Fractional Vacuum Distillation

This protocol is designed for the purification of this compound to remove close-boiling isomers and other volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap and pressure gauge

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. Add a stir bar to the round-bottom flask and charge it with the crude this compound.

  • System Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 20-30 mmHg).

  • Initiate Heating and Stirring: Begin stirring and gradually heat the flask with the heating mantle.

  • Equilibration: Allow the system to equilibrate as the vapor rises through the fractionating column. This is indicated by a steady reflux at the top of the column.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities and residual solvents.

    • Main Fraction: Once the distillation temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

    • Final Fraction: As the distillation nears completion, the temperature may rise, indicating the presence of higher-boiling impurities. Collect this fraction separately.

  • Analysis: Analyze all fractions by GC to determine their purity and decide which fractions to combine.

Protocol 2: Flash Column Chromatography

This method is suitable for removing non-volatile impurities or when distillation is not providing adequate separation of certain byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system that gives the target compound an Rf value of approximately 0.2-0.3. A gradient of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed. Alternatively, for better separation, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude 1-Chloro-2- (trifluoromethoxy)benzene Analysis1 Initial GC Analysis Crude->Analysis1 Decision1 Purity Assessment Analysis1->Decision1 Distillation Fractional Vacuum Distillation Decision1->Distillation Volatile Impurities Chromatography Flash Column Chromatography Decision1->Chromatography Non-Volatile or Isomeric Impurities Analysis2 Fraction Analysis (GC) Distillation->Analysis2 Chromatography->Analysis2 Pure_Product Pure Product (>99.5%) Analysis2->Pure_Product Combine Pure Fractions Waste Impure Fractions Analysis2->Waste Discard

Caption: Decision workflow for selecting the appropriate purification technique.

Data Summary

Purification TechniqueKey ParametersExpected PurityCommon Impurities Removed
Fractional Vacuum Distillation Column efficiency, reflux ratio, vacuum pressure>99.5%Positional isomers, unreacted starting materials, low/high boiling byproducts
Flash Column Chromatography Stationary phase, eluent system, loading technique>99%Non-volatile impurities, polar byproducts, some isomeric separation

References

Technical Support Center: Strategies for Optimizing Reaction Yield for Trifluoromethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of trifluoromethoxybenzene derivatives. The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal and agrochemical research, prized for its ability to enhance metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the introduction of this "magic" group can be challenging, often plagued by low yields, competing side reactions, and the use of harsh or expensive reagents.[1]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of trifluoromethoxylation reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.

Troubleshooting Guide: Enhancing Your Reaction Yields

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve common problems.

Problem 1: Low or No Product Formation

Initial Observation: After running the reaction and performing a preliminary analysis (e.g., TLC, crude ¹⁹F NMR), you observe a low yield or complete absence of the desired trifluoromethoxybenzene derivative.

Systematic Troubleshooting Workflow

Low_Yield_Troubleshooting start Low or No Product Formation reagent_quality Step 1: Verify Reagent Quality & Stability - Trifluoromethoxylating agent (e.g., Togni, Umemoto) - Catalyst and ligands - Solvents (anhydrous?) - Starting materials (purity) start->reagent_quality reaction_conditions Step 2: Scrutinize Reaction Conditions - Temperature (too low/high?) - Reaction time (incomplete conversion?) - Atmosphere (inertness) reagent_quality->reaction_conditions Reagents OK substrate_reactivity Step 3: Assess Substrate Reactivity - Electronic effects (electron-donating/withdrawing groups) - Steric hindrance reaction_conditions->substrate_reactivity Conditions Verified workup_purification Step 4: Evaluate Workup & Purification - Product volatility? - Aqueous workup issues (hydrolysis?) - Chromatography conditions substrate_reactivity->workup_purification Substrate Compatible solution Optimized Yield workup_purification->solution Procedure Optimized Byproduct_Analysis start Byproduct Formation Observed identify Step 1: Identify Byproduct Structure (NMR, MS) start->identify mechanism Step 2: Propose Formation Mechanism - C- vs. O-alkylation - Reagent decomposition - Competing reaction identify->mechanism adjust_conditions Step 3: Adjust Reaction Conditions - Temperature - Solvent polarity - Base/catalyst choice - Reagent stoichiometry mechanism->adjust_conditions purify Step 4: Optimize Purification adjust_conditions->purify solution Minimized Byproducts, Higher Purity purify->solution

References

Technical Support Center: Thermal Stability Studies of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Thermal Landscape of a Fluorinated Intermediate

Welcome to the technical support center for 1-Chloro-2-(trifluoromethoxy)benzene (CAS 450-96-4). This guide is designed for researchers, process chemists, and drug development professionals who are handling or investigating the thermal properties of this versatile fluorinated building block. The incorporation of a trifluoromethoxy (-OCF3) group onto an aromatic ring is known to significantly enhance metabolic stability, lipophilicity, and, pertinent to this guide, thermal stability.[1][2][3] However, a thorough understanding of a molecule's behavior at elevated temperatures is critical for safe handling, process optimization, and predicting degradation pathways.

It is important to note that as of the date of this publication, specific, publicly available experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is limited. Therefore, this guide is built upon established principles of fluorinated aromatic chemistry, data from analogous structures, and best practices for conducting thermal stability investigations. Our objective is to empower you to conduct your own robust thermal studies with confidence.

Part 1: Frequently Asked Questions (FAQs) about Thermal Stability

This section addresses common questions researchers may have before embarking on experimental work.

Q1: What is the expected thermal stability of this compound based on its structure?

A1: Based on its molecular structure, this compound is anticipated to have high thermal stability. This is attributed to two key features:

  • The Trifluoromethoxy (-OCF3) Group: This group is a strong electron-withdrawing substituent that is known to be metabolically and thermally robust.[1][2] The carbon-oxygen bond is stabilized, and the C-F bonds of the trifluoromethyl moiety are exceptionally strong.

  • Aromatic Ring System: The benzene ring itself is inherently stable.

While a precise decomposition temperature is not published, it is expected to be significantly higher than its boiling point of 143°C.[3] Degradation would likely require temperatures well in excess of 200-300°C.

Q2: What are the primary safety concerns when heating this compound?

A2: The primary concern is the potential generation of hazardous and corrosive gases upon decomposition. While the exact decomposition products are not documented, based on the elemental composition (C, H, Cl, F, O), potential hazardous byproducts could include:

  • Hydrogen Chloride (HCl): From the chloro-substituent.

  • Hydrogen Fluoride (HF): From the trifluoromethoxy group.

  • Phosgene (COCl2) or Carbonyl Fluoride (COF2): Though less likely under inert conditions, these are potential byproducts in the presence of oxygen/air.

  • Various fluorinated and chlorinated organic fragments.

All thermal experiments must be conducted in a well-ventilated fume hood or a dedicated, vented thermal analysis instrument.

Q3: My sample of this compound is darkening upon heating, even below its boiling point. Is this decomposition?

A3: Not necessarily. Minor color changes can occur due to the presence of trace impurities that are less stable than the bulk material. These impurities might oxidize or degrade at lower temperatures. However, significant darkening, especially if accompanied by gas evolution, should be treated as potential decomposition. We recommend verifying the purity of your sample using a technique like Gas Chromatography (GC) before conducting thermal studies.

Q4: Can I run a thermal stability study in an air atmosphere?

A4: It is strongly recommended to perform initial thermal stability studies, such as TGA, under an inert atmosphere (e.g., nitrogen or argon). This provides the intrinsic thermal stability of the molecule without the influence of oxidative processes. Running a comparative analysis in an air or oxygen atmosphere can be done subsequently to understand its oxidative stability. Oxidative decomposition often occurs at lower temperatures and can proceed through different mechanisms, potentially generating a different set of byproducts.

Part 2: Troubleshooting Guide for Thermal Analysis Experiments

This section provides practical solutions to common issues encountered during the thermal analysis of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
TGA shows mass loss well below the boiling point (143°C). 1. Presence of residual volatile solvent (e.g., from synthesis or purification).2. The sample is evaporating, not decomposing.1. Verify Purity: Ensure the sample is free of solvents using techniques like GC-MS or NMR spectroscopy.2. Use Sealed Pans: For TGA runs below or near the boiling point, use a hermetically sealed pan with a pinhole lid. This creates a self-generated atmosphere that suppresses evaporation, allowing you to measure the true decomposition temperature.3. TGA-MS Analysis: Couple the TGA to a mass spectrometer. If the mass loss corresponds to the molecular ion of your compound, it is evaporation. If you detect smaller fragments, it is decomposition.
Irreproducible TGA or DSC results between runs. 1. Inconsistent sample mass.2. Variations in sample packing or pan type.3. Different heating rates used.4. Sample inhomogeneity.1. Consistent Mass: Use a consistent sample mass (e.g., 5-10 mg) for all runs. Ensure the microbalance is calibrated and stable.2. Standardize Pans: Use the same type of pan (e.g., aluminum, platinum) and ensure the sample is spread thinly and evenly at the bottom.3. Control Heating Rate: Use a standard heating rate (e.g., 10 °C/min) for all comparative experiments. Decomposition onset can be kinetically influenced by the heating rate.4. Ensure Homogeneity: If the sample is from a large batch, ensure it is well-mixed before taking an aliquot for analysis.
DSC curve shows a sharp endotherm around 143°C without mass loss in TGA. This is the boiling point of the compound.This is expected behavior and represents the enthalpy of vaporization, not decomposition. This confirms the boiling point of your sample. Ensure your TGA is run under conditions that suppress vaporization (see above) if you wish to see the higher temperature decomposition events.
Complex or noisy derivative thermogravimetric (DTG) curve. 1. Multiple overlapping decomposition events.2. Sample "sputtering" or boiling violently in the pan.1. Reduce Heating Rate: A slower heating rate (e.g., 2-5 °C/min) can often improve the resolution of overlapping thermal events.2. Use Pinhole Lid: A sealed pan with a pinhole lid will help maintain a more stable pressure inside the pan, leading to smoother boiling/decomposition and a cleaner signal.

Part 3: Experimental Protocols & Methodologies

As a Senior Application Scientist, I advocate for a multi-technique approach to fully characterize thermal stability. The following are detailed, self-validating protocols for key experiments.

Protocol: Determination of Onset of Decomposition by Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which the material begins to lose mass due to thermal decomposition.

Objective: To find the intrinsic thermal decomposition temperature of this compound under an inert atmosphere.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (99.999%)

  • Hermetically sealed aluminum pans and pinhole lids

  • Microbalance (readable to 0.001 mg)

  • This compound sample

Procedure:

  • Instrument Preparation: Start the TGA instrument and ensure a stable baseline. Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes.

  • Sample Preparation: Tare a hermetically sealed aluminum pan on the microbalance. Add 5-10 mg of this compound into the pan. Record the exact mass. Securely crimp the pinhole lid onto the pan.

  • Loading Sample: Carefully place the sealed pan into the TGA sample holder.

  • Thermal Method:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10 °C/min.

    • Maintain the nitrogen purge gas flow at 20-50 mL/min throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition. This is often calculated by the instrument software as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve. This is your Tonset.

    • Record the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs as additional stability indicators.

Protocol: Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol identifies the chemical nature of the volatile and semi-volatile products formed during thermal decomposition.

Objective: To identify the molecular fragments produced when this compound is rapidly heated to a temperature above its decomposition point.

Materials:

  • Pyrolysis unit coupled to a GC-MS system.[4][5][6]

  • High-purity helium gas

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a small amount of the liquid sample (approx. 0.1-0.5 µL) into a quartz pyrolysis tube or onto a platinum filament.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature. A good starting point is the T10% temperature determined by TGA, or a higher temperature (e.g., 600-800°C) to ensure complete fragmentation.

    • Set the pyrolysis time (typically 10-20 seconds).

  • GC-MS Conditions:

    • Injector: Set to split mode, with a temperature of 250°C.

    • Column: Use a standard non-polar column (e.g., 5% phenyl polysiloxane).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a high temperature (e.g., 280°C) to separate the fragments.

    • Mass Spectrometer: Scan a wide mass range (e.g., m/z 10-400) in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the peaks in the resulting chromatogram.

    • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the decomposition products.

    • Pay close attention to masses corresponding to expected fragments like HCl, HF, and various chlorinated/fluorinated benzene derivatives.

Part 4: Visualizing Experimental Workflows & Predicted Pathways

Diagrams provide a clear visual guide to the complex processes involved in thermal stability studies.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive thermal stability investigation.

G cluster_prep Phase 1: Preparation & Purity cluster_screening Phase 2: Initial Screening cluster_advanced Phase 3: In-Depth Analysis cluster_reporting Phase 4: Reporting purity Verify Sample Purity (GC, NMR) tga TGA Analysis (Inert Atmosphere, 10°C/min) purity->tga If pure dsc DSC Analysis (Determine Tm, Tb, ΔH) tga->dsc tga_air TGA in Air (Assess Oxidative Stability) tga->tga_air py_gcms Py-GC-MS (Identify Decomposition Products) tga->py_gcms Provides T_onset kinetic Kinetic TGA (Multiple Heating Rates) tga->kinetic report Consolidate Data & Generate Stability Report dsc->report tga_air->report py_gcms->report kinetic->report

Caption: Logical workflow for thermal stability characterization.

Predicted Decomposition Pathways

This diagram illustrates the plausible initial bond cleavage points for this compound under thermal stress.

Caption: Plausible initial bond cleavage sites during pyrolysis.

Based on typical bond dissociation energies, the C-Cl bond is generally weaker than the C-O or O-CF3 bonds in this context, suggesting that initial cleavage to form a phenyl radical and a chlorine radical (Pathway A) is a likely initiating step in pyrolysis. Pathways B and C would require higher energy. Subsequent reactions would lead to a complex mixture of recombination and abstraction products.

References

methods for improving regioselectivity in C-H trifluoromethoxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-H trifluoromethoxylation. The introduction of the trifluoromethoxy (–OCF₃) group is a critical strategy in medicinal and agrochemical development, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, achieving predictable regioselectivity in direct C-H functionalization remains a formidable challenge.[1]

This guide is designed for researchers and drug development professionals to troubleshoot common issues and provide a deeper understanding of the factors that control regioselectivity in these complex transformations.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in C-H trifluoromethoxylation?

A1: Regioselectivity is not governed by a single factor but is rather a consequence of the interplay between the reaction mechanism, substrate electronics, and steric effects. We can broadly categorize the controlling factors based on the reaction type:

  • Radical-Mediated Reactions (e.g., Photocatalytic, Thermal): In these methods, a trifluoromethoxy radical (•OCF₃) is the key reactive intermediate. Its electrophilic nature means it preferentially reacts with more electron-rich C-H bonds. However, the ultimate product distribution is dictated by the stability of the resulting aryl radical intermediate. This often leads to a mixture of regioisomers, with selectivity reflecting the inherent electronic properties of the aromatic substrate.[2][3] For instance, electron-withdrawing groups tend to direct the reaction to the meta-position, while electron-donating groups favor ortho- and para-substitution, though mixtures are common.

  • Transition Metal-Mediated Reactions (e.g., Ag, Pd, Cu): These systems offer a powerful handle for controlling regioselectivity, primarily through two pathways. The first is via coordination of the metal to a directing group on the substrate, which physically positions the catalyst to activate a specific, typically ortho, C-H bond.[4][5] The second involves the innate electronic preferences of the substrate, which can be modulated by the metal center. Silver-mediated methods, for example, have shown exceptional promise for the selective ortho-trifluoromethoxylation of pyridines.[1][5]

  • Electrochemical Methods: Electrochemical synthesis generates the reactive trifluoromethoxylating species at an electrode surface.[6] Regioselectivity can be influenced by the substrate's oxidation potential and the presence of directing functionalities, offering a unique parameter space for optimization that is free of chemical oxidants.[7][8]

Q2: How exactly do directing groups enforce regioselectivity, and what are their limitations?

A2: Directing groups (DGs) are functional moieties on the substrate that act as a coordination site for a transition metal catalyst. This chelation event forms a metallacyclic intermediate, which brings the catalytic center into close proximity with a specific C-H bond, most commonly at the ortho-position. This proximity effect dramatically lowers the activation energy for C-H cleavage at that site compared to all others, leading to high regioselectivity.

Commonly used directing groups include pyridines, amides, and carboxylic acids.[4][9] The key is a Lewis basic atom (typically N or O) that can coordinate to the metal.

Limitations:

  • Steric Hindrance: Bulky groups near the target C-H bond or the directing group can prevent the formation of the necessary metallacyclic intermediate, leading to low or no reaction.

  • Electronic Deactivation: Strongly electron-withdrawing directing groups can sometimes deactivate the C-H bond, making it less susceptible to activation.

  • Removability: The directing group must often be removed in a subsequent step, which adds to the overall synthesis length. "Traceless" directing groups like carboxylic acids that can be easily removed are highly advantageous.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: My reaction yields a complex mixture of regioisomers with no clear selectivity.

This is a classic problem, especially when using radical-based methods on substrates without a strong electronic bias.

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed q1 What is your reaction type? start->q1 radical Radical (Photocatalytic, Thermal) q1->radical Radical metal Transition Metal-Mediated q1->metal Metal sol_radical1 Substrate electronics are likely the dominant factor. [3] radical->sol_radical1 q2_metal Is a directing group (DG) present and effective? metal->q2_metal sol_radical2 Action: Switch to a directing-group strategy for predictable control. [2] sol_radical1->sol_radical2 sol_radical3 Action: If substrate is a heterocycle, consider N-oxide activation to modulate electronics. [16] sol_radical1->sol_radical3 sol_metal1 Action: Screen ligands. A ligand can be crucial for stabilizing the active species. [8] q2_metal->sol_metal1 No/Poor Selectivity sol_metal2 Action: Verify DG coordination. Steric hindrance may be an issue. Consider a less bulky DG. q2_metal->sol_metal2 No/Poor Selectivity sol_metal3 Action: Re-evaluate metal/oxidant system. For pyridines, Ag-mediated methods show high ortho-selectivity. [7] q2_metal->sol_metal3 No/Poor Selectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: My directing group strategy for an electron-deficient pyridine is failing, giving low yield and poor selectivity.

This is a common issue because electron-deficient pyridines are inherently difficult substrates. The C-H bonds are less reactive, and the nitrogen lone pair is less basic, weakening its ability to coordinate as a directing group.

Causality & Solutions:

  • Weak Coordination: The electron-withdrawing substituents reduce the Lewis basicity of the pyridine nitrogen, leading to poor coordination with the metal catalyst.

  • High Oxidation Potential: The substrate is difficult to oxidize, which is often a key step in the catalytic cycle.

Recommended Approach: Silver-Mediated Trifluoromethoxylation. Silver-based systems have proven exceptionally effective for this substrate class.[1][5] The mechanism is thought to involve a potent Ag(II)-OCF₃ intermediate that can effectively functionalize even electron-poor heterocycles.[5] The addition of a suitable ligand can further enhance reactivity by stabilizing the silver intermediate.[5]

Problem 3: I am attempting a photocatalytic reaction on a complex molecule and getting functionalization at multiple sites.

This is expected behavior for radical reactions. The •OCF₃ radical is highly reactive and will attack multiple C-H bonds, with selectivity governed by a subtle balance of sterics and electronics.[3]

Strategic Pivot:

  • Embrace the Isomers: For drug discovery, having access to a library of regioisomers can be highly beneficial for structure-activity relationship (SAR) studies.[3] You may not need to solve the selectivity issue but rather develop a robust method to separate and test the isomers.

  • Shift to Site-Selective Methods: If a single isomer is required, a radical-based approach is likely unsuitable. You must redesign the synthesis to incorporate a directing group or use a pre-functionalized substrate (e.g., an aryl halide) that can undergo a more selective cross-coupling reaction.

Experimental Protocols & Data

Protocol: Highly ortho-Selective C-H Trifluoromethoxylation of a Pyridine Derivative

This protocol is adapted from methodologies demonstrating high selectivity using a silver-mediated approach.[1][5]

Objective: To achieve selective trifluoromethoxylation at the C-H bond ortho to the nitrogen in a substituted pyridine.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-flushed vial, add the pyridine substrate (1.0 equiv), silver(II) fluoride (AgF₂, 1.0–4.0 equiv), and cesium fluoride (CsF, 3.0 equiv).

  • Solvent Addition: Add dry dimethyl carbonate (DMC) or acetonitrile (MeCN) as the solvent.

  • Reagent Addition: Add trifluoromethyl arylsulfonate (TFMS, 3.0–4.0 equiv) as the OCF₃ source, followed by an oxidant such as Selectfluor (2.0 equiv).

  • Ligand (Optional but Recommended): For challenging or electron-deficient substrates, the addition of a catalytic amount of a ligand like di(pyridin-2-yl)methanone (0.1 equiv) can significantly improve yield and stability.[5]

  • Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (typically 10–35 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction carefully, perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography.

Mechanism of Directing Group Action

DG_Mechanism sub Substrate (e.g., Pyridine) intermediate [Substrate-Catalyst-OCF₃] Metallacyclic Intermediate sub->intermediate cat Metal Catalyst (e.g., Ag(II)) cat->intermediate reagent OCF₃ Source reagent->intermediate product Ortho-functionalized Product intermediate->product C-H Activation & Reductive Elimination

Caption: Directing group assisted C-H activation.

Data Summary Tables

Table 1: Comparison of Methodologies for C-H Trifluoromethoxylation

Method TypePrimary Control FactorCommon OutcomeBest Suited ForKey Limitation
Photocatalytic (Radical) Substrate Electronics[2]Mixture of isomersRapid generation of isomer libraries for SAR studies[3]Poorly selective for specific isomer synthesis
Silver-Mediated Metal Coordination[5]High ortho-selectivity for N-heterocyclesLate-stage functionalization of pyridines and related heterocycles[1]Requires stoichiometric silver salts
Directing Group-Assisted Chelation Control[4]High ortho-selectivitySubstrates with available coordinating groups (amides, acids)Requires installation/removal of the directing group
Electrochemical Redox Potential / SubstrateCan be selectiveOxidant-free synthesis, tuning selectivity via electrochemical parameters[6]Specialized equipment required

References

safe handling and storage procedures for 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for clear, actionable safety information, this Technical Support Center provides a comprehensive guide to the safe handling and storage of 1-Chloro-2-(trifluoromethoxy)benzene (CAS No. 450-96-4). Developed for researchers, scientists, and drug development professionals, this resource goes beyond mere procedural lists to explain the scientific rationale behind each safety recommendation.

As Senior Application Scientists, we understand that true laboratory safety is built on a foundation of expert knowledge and trustworthy protocols. This guide is designed to be a self-validating system, empowering you to handle this versatile chemical intermediate with the highest degree of safety and confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental properties and hazards of this compound.

Q1: What are the primary physical and chemical properties of this compound?

A1: Understanding the basic properties of a chemical is the first step in safe handling. This compound is a colorless to almost colorless clear liquid.[1] Its key properties are summarized in the table below. The trifluoromethoxy group significantly influences its reactivity and solubility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1]

PropertyValueSource
CAS Number 450-96-4[1]
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 143 °C[1]
Density 1.38 g/cm³[1]
Flash Point 56.9 °C[2]
Vapor Pressure 8.71 mmHg at 25°C[2]

Q2: What are the main hazards associated with this compound?

A2: According to GHS classifications, this compound is considered a flammable liquid and vapor.[3] It may also be harmful if swallowed and can cause skin and serious eye irritation.[4] Inhalation may lead to respiratory irritation.[5][6] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to mitigate these risks.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A multi-layered PPE approach is essential to prevent exposure. The causality is clear: each piece of equipment protects a specific route of entry.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][7] This is non-negotiable to prevent splashes from causing serious eye irritation or damage.

  • Skin Protection: Impervious gloves (materials to be selected based on breakthrough time; consult manufacturer data) and protective clothing are required.[4][7] This prevents direct contact that can lead to skin irritation. Always inspect gloves before use and use a proper removal technique to avoid contaminating your hands.[7]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., organic vapor) should be used.[2][4]

  • General Hygiene: Wash hands thoroughly after handling and before breaks.[7] Do not eat, drink, or smoke in the laboratory.

Troubleshooting and Emergency Guides

This section provides step-by-step protocols for specific situations you may encounter during your experiments.

Q4: I need to handle this compound for a synthesis reaction. What is the standard safe handling workflow?

A4: Following a systematic workflow is critical to minimizing risk. The process involves preparation, execution, and cleanup, with safety checks at each stage.

Experimental Workflow: Routine Handling Protocol

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_clean 3. Cleanup & Storage Phase prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality (Check air flow monitor) prep_ppe->prep_hood prep_setup Assemble Glassware & Reagents inside the fume hood prep_hood->prep_setup prep_spill Prepare Spill Kit (Inert absorbent, waste container) prep_setup->prep_spill exec_transfer Transfer Chemical (Use non-sparking tools) prep_spill->exec_transfer exec_run Perform Reaction (Maintain constant monitoring) exec_transfer->exec_run clean_quench Quench Reaction & Work-up (As per protocol) exec_run->clean_quench clean_waste Segregate & Label Waste (Halogenated organic waste) clean_quench->clean_waste clean_decon Decontaminate Glassware & Surfaces clean_waste->clean_decon clean_store Return Reagent to Storage (Tightly sealed, 2-8°C) clean_decon->clean_store clean_doff Doff PPE & Wash Hands clean_store->clean_doff

Caption: Standard workflow for handling this compound.

Q5: What are the correct storage conditions for this chemical to ensure its stability and safety?

A5: Proper storage is vital for maintaining the chemical's integrity and preventing hazardous situations.

  • Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is between 2°C and 8°C.[1] Some suppliers recommend freezer storage.[4]

  • Environment: Keep away from heat, sparks, open flames, and other sources of ignition.[6] The area should be accessible only to authorized personnel.

  • Incompatibilities: Avoid storage with strong oxidizing agents, bases, and amines.[4][5]

Q6: What is the immediate first-aid response for an accidental exposure?

A6: In any exposure event, speed is critical. The primary goal is to remove the chemical from the affected area as quickly and safely as possible. Always have the Safety Data Sheet (SDS) available to show to medical personnel.[5]

Emergency First Aid Decision Tree

G cluster_routes cluster_actions start Exposure Event Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Immediately wash with plenty of water for at least 15 minutes. [3, 7] Remove contaminated clothing. [6] skin->wash_skin rinse_eyes Rinse cautiously with water for at least 15 minutes. [6] Remove contact lenses if present and easy to do. [6] eyes->rinse_eyes fresh_air Move person to fresh air. [3] If not breathing, give artificial respiration. [7] inhalation->fresh_air rinse_mouth Rinse mouth with water. [3, 4] DO NOT induce vomiting. [6] ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention (Call Poison Control or 911) [20] wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision-making guide for first aid response to chemical exposure.

Q7: How should I handle a spill of this compound?

A7: A spill requires a calm, systematic response to contain the material and protect personnel.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area.[7] Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Protect Yourself: Wear the appropriate PPE, including respiratory protection if vapors are significant.[7]

  • Contain the Spill: Use a non-combustible, inert absorbent material like sand, dry lime, or soda ash to cover the spill.[6][7]

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[5][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill according to your institution's environmental health and safety protocols.

Q8: What is the correct procedure for disposing of waste containing this compound?

A8: Disposal must comply with all local, regional, and national hazardous waste regulations.[4]

  • Waste Characterization: This material is considered hazardous waste.

  • Collection: Collect waste in designated, properly labeled containers for halogenated organic waste. Do not mix with other waste streams.

  • Disposal Method: The material should be disposed of by a licensed professional waste disposal service, typically through controlled incineration with flue gas scrubbing.[2] Do not pour down the drain or discharge into sewer systems.[2]

References

Navigating the Safety Landscape of 1-Chloro-2-(trifluoromethoxy)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of specialty chemicals is paramount to both experimental success and personal safety. 1-Chloro-2-(trifluoromethoxy)benzene, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, requires a thorough understanding of its safety profile before a single flask is charged.[1] This guide serves as a technical support center, offering practical, in-depth answers to common questions regarding the safe handling and management of this compound, with a primary focus on accessing and interpreting its Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble locating the specific Safety Data Sheet (SDS) for this compound. Where should I look?

A1: Locating the correct SDS is the critical first step in your safety workflow. Due to the specificity of chemical isomers, it's crucial to use the correct CAS number (455-27-6) in your search.

  • Primary Sources: Always start with the manufacturer or supplier from whom you purchased the chemical. Reputable suppliers like Chem-Impex provide direct access to the SDS for this compound on their product pages.[1]

  • Chemical Databases: Websites like Sigma-Aldrich, Thermo Fisher Scientific, and Echemi are excellent resources, though you may find SDSs for related isomers such as 1-Chloro-3-(trifluoromethoxy)benzene.[2][3] While not a direct substitute, these can provide initial comparative insights into the general hazard class.

  • Regulatory Agencies: For broader context on related compounds, databases from agencies like the Australian Industrial Chemicals Introduction Scheme (AICIS) can be informative.[4]

Troubleshooting Tip: If a direct SDS is not immediately available, do not proceed with your experiment. Contact the supplier's technical support directly to request the document. Using an SDS for an isomer or a different compound is not a safe or compliant practice.

Q2: What are the primary hazards associated with this compound that I should be most concerned about?

A2: Based on the available safety data for this and structurally similar compounds, the primary hazards can be categorized as follows. It is imperative to consult the specific SDS for detailed GHS classifications.

  • Flammability: Many similar benzene derivatives are flammable liquids and vapors.[5][6][7] This necessitates storage away from heat, sparks, and open flames.[6][7] All equipment used for transfer must be properly grounded and bonded to prevent static discharge.[5][7]

  • Skin and Eye Irritation: This class of compounds is known to cause skin irritation and serious eye irritation.[3][5][6][7] Direct contact should be avoided at all times.

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[2][5] Therefore, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]

  • Potential for Serious Health Effects: While specific data for this compound is limited in the initial search, related compounds have been flagged for potential carcinogenicity and can cause allergic skin reactions.[9] It is crucial to handle this chemical with the assumption of significant hazard until all toxicological properties are fully understood.

Quantitative Hazard Summary (Illustrative, based on related compounds)

Hazard ClassificationGHS CategoryPrecautionary Statement ExamplesSource (Similar Compounds)
Flammable LiquidCategory 3P210: Keep away from heat/sparks/open flames.[6]
Skin IrritationCategory 2P280: Wear protective gloves.[6][7]
Serious Eye IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously...[6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)P261: Avoid breathing vapors.
Q3: What are the immediate first-aid measures I need to know in case of an accidental exposure?

A3: In any case of exposure, immediate and decisive action is critical. Always have the SDS readily accessible for emergency responders.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Take off all contaminated clothing immediately.[6] Flush the skin with copious amounts of water and soap for at least 15 minutes.[2][7] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Causality Note: The immediate flushing with water is designed to dilute and remove the chemical, minimizing its contact time with tissues and thereby reducing the extent of irritation or absorption.

Experimental Workflow & Safety Protocols

Accessing and Implementing SDS Information: A Step-by-Step Protocol
  • Procurement & SDS Acquisition: Upon ordering this compound, proactively download the SDS from the supplier's website. Verify the CAS number (455-27-6).

  • Risk Assessment: Before the chemical arrives, review the SDS thoroughly, paying close attention to Section 2 (Hazards Identification), Section 7 (Handling and Storage), and Section 8 (Exposure Controls/Personal Protection).

  • Engineering Controls: Ensure that the designated work area, typically a chemical fume hood, is certified and functioning correctly. The use of a fume hood is a primary engineering control to mitigate inhalation hazards.[11]

  • Personal Protective Equipment (PPE) Selection: Based on the SDS, select appropriate PPE. This will invariably include:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][12]

    • Hand Protection: Select gloves that are resistant to this specific chemical. Always inspect gloves for integrity before use.[8]

    • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[8][12]

  • Handling & Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials and sources of ignition.[6][7][8]

    • Use non-sparking tools and explosion-proof equipment for transfers.[5][7]

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure a spill kit appropriate for flammable organic liquids is readily available.

  • Disposal: Review Section 13 (Disposal Considerations) of the SDS. Dispose of waste in a designated, approved hazardous waste container, following all local, state, and federal regulations.[6][7]

Visualizing the SDS Workflow

The following diagram illustrates the logical flow for safely integrating SDS information into your experimental plan.

cluster_prep Pre-Experiment Phase cluster_exp Experimental Phase cluster_post Post-Experiment / Emergency Procure Procure Chemical GetSDS Acquire & Verify SDS (CAS: 455-27-6) Procure->GetSDS Critical Link RiskAssess Conduct Risk Assessment GetSDS->RiskAssess EngControls Implement Engineering Controls (Fume Hood) RiskAssess->EngControls SelectPPE Select & Don Appropriate PPE EngControls->SelectPPE HandleStore Safe Handling & Storage SelectPPE->HandleStore Spill Spill / Exposure Response HandleStore->Spill If Accident Occurs Dispose Proper Waste Disposal (per SDS Section 13) HandleStore->Dispose FirstAid Administer First Aid (per SDS Section 4) Spill->FirstAid

References

Technical Support Center: Synthesis of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethoxy-containing compounds. The trifluoromethoxy (OCF₃) group is of immense interest in medicinal and agrochemical chemistry due to its ability to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] However, its incorporation into organic molecules presents unique and significant challenges, primarily due to the instability of the trifluoromethoxide anion and the demanding conditions of many traditional methods.[1][2][3]

This guide is designed to provide practical, field-proven insights into common problems, answer frequently asked questions, and offer detailed protocols to help you navigate the complexities of trifluoromethoxylation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Question 1: I am observing low to no yield in my O-trifluoromethylation reaction. What are the likely causes and how can I fix it?

Answer:

Low yields are a frequent challenge and can stem from several factors. A systematic approach is essential for diagnosis.

Causality Analysis & Solutions:

  • Reagent Instability or Inactivity: Many trifluoromethoxylating reagents are thermally unstable or sensitive to moisture. The trifluoromethoxide anion itself is prone to decomposition into carbonic difluoride and fluoride.[3]

    • Solution:

      • Verify Reagent Quality: Use freshly purchased reagents or those stored under strictly anhydrous and inert conditions (e.g., in a glovebox or desiccator). For reagents like Umemoto's, which are generated in situ at very low temperatures (e.g., -100 °C), ensure your cooling bath is stable and the photochemical decomposition is efficient.[4][5]

      • Choose a Stable Reagent: Consider newer, shelf-stable reagents like Trifluoromethyl Benzoate (TFBz) which can be activated under milder conditions.[6]

  • Sub-Optimal Reaction Conditions: Trifluoromethoxylation reactions are highly sensitive to temperature, solvent, and the choice of catalyst or base.

    • Solution:

      • Temperature Control: For reactions involving thermally labile species, strict temperature control is paramount. Conversely, some methods, like those involving OCF₃-migration, may require heating to proceed effectively (e.g., 50-140 °C).[7]

      • Solvent Choice: Use anhydrous, high-purity solvents. The choice of solvent can influence reagent stability and reaction pathways. For instance, nitromethane is often effective for OCF₃-migration reactions.[4][7]

      • Catalyst/Base Optimization: In silver-mediated reactions, the choice of silver salt and oxidant is critical.[4][7] For base-mediated processes, the strength and nature of the base can determine the outcome (see Question 2).

  • Poor Substrate Reactivity: The electronic nature of your substrate is a key determinant.

    • Solution:

      • Electron-Poor Substrates: Phenols with electron-withdrawing groups can be challenging. Traditional methods like chlorine-fluorine exchange using HF or SF₄ might be necessary, despite the harsh conditions.[4][8][9]

      • Basic Functional Groups: The presence of basic substituents like amines or pyridines can be incompatible with many trifluoromethoxylation conditions, leading to side reactions or quenching of the reagents.[3][4] Protecting these groups or choosing a different synthetic strategy may be required.

Troubleshooting Workflow: Diagnosing Low Yields

The following diagram outlines a logical workflow for troubleshooting poor reaction outcomes.

G start Low Yield Observed reagent_check 1. Check Reagent (Age, Storage, Purity) start->reagent_check conditions_check 2. Optimize Conditions (Temp, Solvent, Catalyst) reagent_check->conditions_check Reagent OK reagent_sol Solution: - Use fresh reagent - Change to a more stable reagent (e.g., TFBz) reagent_check->reagent_sol substrate_check 3. Evaluate Substrate (Electronics, Sterics, Functional Groups) conditions_check->substrate_check Conditions Optimized conditions_sol Solution: - Screen solvents/bases - Titrate catalyst loading - Adjust temperature precisely conditions_check->conditions_sol success Yield Improved substrate_check->success Strategy Adapted substrate_sol Solution: - Use protecting groups - Switch to a different synthetic  method (e.g., nucleophilic vs. electrophilic) substrate_check->substrate_sol

Caption: A step-by-step decision tree for troubleshooting low yields.

Question 2: My reaction is producing C-trifluoromethylated byproducts instead of the desired O-trifluoromethylated ether. Why is this happening?

Answer:

This is a classic regioselectivity problem, especially common when using electrophilic trifluoromethylating agents on phenols with unsubstituted ortho or para positions.

Causality Analysis & Solutions:

  • Mechanism: Reagents like Togni's hypervalent iodine reagent can react with phenols to give a mixture of O- and C-trifluoromethylated products.[4] The reaction proceeds via electrophilic aromatic substitution on the ring (C-attack) competing with nucleophilic attack from the phenoxide oxygen (O-attack). Electron-rich phenols are particularly susceptible to C-attack.[10]

  • Solutions to Favor O-Trifluoromethylation:

    • Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) can fully deprotonate the phenol. The resulting phenoxide is a harder nucleophile, which can favor O-attack over C-attack.[10]

    • Steric Hindrance: If your substrate allows, using phenols with bulky substituents at the ortho positions can sterically block C-attack, thereby promoting O-trifluoromethylation.

    • Change Reagent/Method: Switch to a method that inherently favors O-substitution. For example, silver-mediated cross-coupling of aryl stannanes or boronic acids is designed for C-O bond formation.[3][7] Another approach is the oxidative desulfurization-fluorination of xanthates, which is a robust method for preparing aryl trifluoromethyl ethers.[4]

Competition Between O- and C-Trifluoromethylation

G sub Phenol + Togni Reagent O_attack O-Attack (Nucleophilic) sub->O_attack Path A (Favored by strong base, steric hindrance at ortho/para) C_attack C-Attack (Electrophilic Aromatic Substitution) sub->C_attack Path B (Favored on electron-rich rings with open ortho/para sites) O_prod Desired Product: Aryl Trifluoromethyl Ether O_attack->O_prod C_prod Side Product: CF3-Substituted Phenol C_attack->C_prod

Caption: Reaction pathways illustrating the competition between O- and C-attack.

Frequently Asked Questions (FAQs)

Question 3: There are many ways to synthesize OCF₃ compounds. How do I choose the right strategy?

Answer:

Selecting the optimal strategy depends on your substrate, the required scale, functional group tolerance, and available laboratory equipment.

Synthetic StrategyKey ReagentsSubstrate ScopeAdvantagesDisadvantages
Chlorine-Fluorine Exchange CCl₄, HF, SbF₃/SbCl₅Electron-deficient phenols, heteroaromaticsInexpensive, suitable for large scale.[4][9]Harsh conditions (high temp/pressure), low functional group tolerance, toxic reagents.[4][8]
Oxidative Desulfurization-Fluorination Pyridine-HF, DBHPrimary alcohols, phenolsGeneral method, good functional group tolerance, suitable for industrial scale.[4]Requires specialized equipment for handling large excesses of pyridine-HF.[4]
Electrophilic O-Trifluoromethylation Togni Reagents, Umemoto ReagentsAlcohols, phenols, N-heteroaromatic alcoholsMild conditions, high functional group tolerance.[4][7]Expensive reagents, potential for C-trifluoromethylation side products, some reagents are unstable.[4][8][11]
Silver-Mediated Cross-Coupling TMSCF₃, Silver salts (e.g., Ag₂CO₃), OxidantAryl stannanes, arylboronic acidsMilder alternative to traditional methods, good for complex molecules.[3][4][7]Requires pre-functionalized substrates, use of toxic stannanes.[3]
Radical Trifluoromethoxylation N-OCF₃ reagents, photoredox catalysts(Hetero)arenesDirect C-H functionalization is possible.[8]Often requires an excess of the arene substrate, can lead to isomer mixtures.[8]
Question 4: What are the primary safety concerns when working with trifluoromethoxylation reagents?

Answer:

Safety is a critical consideration.

  • Corrosive and Toxic Reagents: Traditional methods often employ highly toxic and corrosive reagents like hydrogen fluoride (HF) and sulfur tetrafluoride (SF₄).[4][9] These require specialized equipment (e.g., Teflon/FEP reactors) and extreme caution, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

  • Energetic Reagents: Some hypervalent iodine reagents, such as Togni's Reagent I, are known to be explosive and potentially impact-sensitive.[11] Always handle these reagents with care, avoid grinding them, and store them according to the manufacturer's recommendations (often refrigerated).

  • Pressure: Reactions involving gaseous reagents or those that generate gaseous byproducts (e.g., deoxofluorination) may be conducted under pressure, requiring the use of certified pressure vessels.[4]

Experimental Protocol: Silver-Mediated O-Trifluoromethylation of a Phenol

This protocol is a representative example of a modern, mild method for the synthesis of aryl trifluoromethyl ethers, adapted from literature procedures.[7] It utilizes Ruppert-Prakash reagent (TMSCF₃) as the CF₃ source.

Objective: To synthesize an aryl trifluoromethyl ether from a corresponding phenol.

Materials:

  • Phenol substrate (1.0 equiv)

  • TMSCF₃ (3.0 equiv)

  • Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the phenol substrate (e.g., 0.5 mmol, 1.0 equiv) and Silver(I) Carbonate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DCM (e.g., 5 mL) to the flask.

  • Reagent Addition:

    • Add TMSCF₃ (1.5 mmol, 3.0 equiv) to the suspension via syringe.

    • Add NFSI (1.5 mmol, 3.0 equiv) to the reaction mixture in one portion.

  • Reaction Execution:

    • Seal the flask and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. The causality behind using NFSI as an oxidant is to facilitate the oxidative coupling process mediated by the silver salt, while avoiding potential side reactions like chlorination that might occur with other oxidants.[7][10]

  • Workup:

    • Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Filter the mixture through a pad of Celite® to remove insoluble silver salts. Wash the pad with additional DCM.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure aryl trifluoromethyl ether.

References

Technical Support Center: Understanding the Degradation Pathways of Fluorinated Benzenes in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated benzenes. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to design robust experiments, interpret complex data, and overcome common challenges in this field.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the study of fluorinated benzene degradation.

Q1: Why is the degradation of fluorinated benzenes so challenging to study?

A1: The primary challenge lies in the remarkable strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[1] This high bond dissociation energy (~485 kJ/mol) makes fluorinated benzenes resistant to both biological and chemical degradation.[1] Consequently, experiments often require specialized conditions, such as highly reactive microbial enzymes, advanced oxidation processes (AOPs), or photocatalysis to achieve breakdown.[2][3][4] Furthermore, the degradation process can yield a complex mixture of fluorinated intermediates that are difficult to identify and may be more toxic than the parent compound, posing analytical and environmental challenges.[5][6]

Q2: What are the primary initial steps in the microbial degradation of fluorinated benzenes?

A2: In aerobic microbial degradation, the initial attack on the fluorinated benzene ring is typically catalyzed by dioxygenase enzymes.[7] These enzymes incorporate two hydroxyl groups into the aromatic ring, forming a dihydroxylated intermediate.[7] The position of hydroxylation is influenced by the fluorine substituents. For instance, the degradation of fluorobenzene by some bacteria proceeds via the formation of 3-fluorocatechol.[8][9] In contrast, anaerobic degradation pathways are less common and often involve an initial activation step, such as the formation of a CoA-thioester, followed by reductive dehalogenation.[10][11]

Q3: How is the fluorine substituent removed during degradation?

A3: The C-F bond is not typically cleaved directly in the initial steps of microbial degradation.[2] Instead, "metabolic activation" of the molecule at other positions makes subsequent C-F bond cleavage more feasible.[2] This can occur through various enzymatic reactions, including hydroxylation of the aromatic ring.[7] Once the ring is destabilized, defluorination can occur, releasing fluoride ions (F⁻). In advanced oxidation processes, highly reactive species like hydroxyl radicals (•OH) can directly attack the aromatic ring, leading to hydroxylation and eventual ring cleavage, which facilitates defluorination.[3][12]

Q4: What are the most suitable analytical techniques for monitoring fluorinated benzene degradation?

A4: A multi-faceted analytical approach is often necessary.

  • High-Performance Liquid Chromatography (HPLC) is useful for quantifying the parent compound and non-volatile intermediates.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying and quantifying volatile degradation products.[15]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful tool for identifying and quantifying fluorinated intermediates without the need for authentic standards, as the chemical shift is highly sensitive to the fluorine's chemical environment.[5][16]

  • Ion Chromatography is essential for measuring the release of fluoride ions, a direct indicator of defluorination.[13][17]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Degradation of the Fluorinated Benzene
Potential Cause Troubleshooting Steps Scientific Rationale
Microbial Inhibition 1. Measure the concentration of fluoride ions (F⁻) in your culture medium. 2. If F⁻ levels are high, consider using a strain with known fluoride tolerance or implementing a system for fluoride removal. 3. Test a range of initial substrate concentrations.Fluoride ions, a byproduct of defluorination, can be toxic to microorganisms even at low concentrations, inhibiting essential enzymes.[18][19] High concentrations of the parent fluorinated benzene can also be toxic.
Incorrect Conditions for AOPs 1. Optimize the pH of your reaction mixture. 2. Vary the concentration of your oxidant (e.g., H₂O₂, O₃) and catalyst (e.g., Fe²⁺). 3. Ensure adequate UV light penetration if using photocatalysis.The efficiency of AOPs is highly dependent on reaction conditions. For example, Fenton and photo-Fenton processes are most effective at acidic pH.[12][20] The concentration of reactive oxygen species is critical for effective degradation.[3]
Catalyst Deactivation (Photocatalysis) 1. Analyze the surface of your photocatalyst (e.g., TiO₂) using techniques like SEM or XRD. 2. Wash the catalyst with a suitable solvent to remove adsorbed intermediates. 3. Consider regenerating the catalyst through thermal treatment.The surface of the photocatalyst can become fouled by the adsorption of intermediates or byproducts, blocking active sites and reducing its efficiency.[4]
Issue 2: Identification of Unknown Peaks in Chromatograms or Spectra
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Unexpected Intermediates 1. Utilize ¹⁹F NMR to identify the number and type of fluorinated species present. 2. Employ high-resolution mass spectrometry (e.g., LC-QTOF-MS) to obtain accurate mass data for tentative identification. 3. Compare your findings with published degradation pathways of similar compounds.The degradation of fluorinated benzenes can proceed through multiple pathways, leading to a variety of hydroxylated, ring-opened, and other fluorinated byproducts.[5][8]
Co-elution of Compounds 1. Modify your chromatographic method (e.g., change the gradient, temperature, or column chemistry). 2. Use a detector with higher selectivity, such as a mass spectrometer, to deconvolute co-eluting peaks.Complex mixtures of degradation products can lead to overlapping peaks in chromatograms, making accurate identification and quantification difficult.[14]
Issue 3: Poor Mass Balance for Fluorine or Carbon
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Volatile Intermediates 1. Use a closed experimental system and analyze the headspace for volatile organic compounds (VOCs) using GC-MS. 2. Employ purge-and-trap techniques for sample collection to concentrate volatile analytes.Ring cleavage can lead to the formation of smaller, more volatile fluorinated compounds that can be lost from the system if not properly contained and analyzed.[15]
Adsorption to Experimental Apparatus 1. Rinse all glassware and tubing with a suitable solvent after the experiment and analyze the rinse for the target compounds. 2. Use materials with low adsorption potential, such as glass or stainless steel.Fluorinated compounds and their intermediates can adsorb to the surfaces of plastic or rubber components in the experimental setup, leading to an underestimation of their concentration in the aqueous phase.

Section 3: Experimental Protocols

Protocol 1: Aerobic Microbial Degradation of Monofluorobenzene

Objective: To assess the ability of a microbial consortium to degrade monofluorobenzene and to identify major degradation products.

Materials:

  • Microbial consortium (e.g., from a contaminated site)

  • Mineral salts medium (MSM)

  • Monofluorobenzene (analytical grade)

  • Sterile glassware (serum bottles, syringes)

  • Shaking incubator

  • GC-MS system

  • HPLC system

  • Ion chromatograph

Procedure:

  • Inoculum Preparation: Acclimatize the microbial consortium to monofluorobenzene by sequential transfers in MSM containing increasing concentrations of the substrate.

  • Microcosm Setup: In sterile serum bottles, add 50 mL of MSM and inoculate with the acclimatized consortium.

  • Substrate Addition: Add monofluorobenzene to a final concentration of 10-50 mg/L. Seal the bottles with Teflon-lined septa and aluminum crimps.

  • Incubation: Incubate the microcosms at a suitable temperature (e.g., 25-30 °C) with shaking (150 rpm).

  • Sampling: At regular time intervals, withdraw liquid samples using a sterile syringe for analysis.

  • Analysis:

    • Monofluorobenzene: Analyze by HPLC or GC-MS.[14][21]

    • Intermediates: Analyze by GC-MS and ¹⁹F NMR to identify potential products like fluorophenols and fluorocatechols.[5][8][9]

    • Fluoride Ion: Analyze by ion chromatography to quantify defluorination.[13]

  • Controls: Prepare abiotic controls (without inoculum) and killed controls (with autoclaved inoculum) to account for any non-biological degradation.

Protocol 2: Photocatalytic Degradation of Hexafluorobenzene using TiO₂

Objective: To evaluate the photocatalytic degradation of hexafluorobenzene and identify degradation byproducts.

Materials:

  • Hexafluorobenzene

  • Titanium dioxide (TiO₂, e.g., P25) photocatalyst

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • ¹⁹F NMR spectrometer

  • GC-MS system

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Reaction Setup: In a quartz photoreactor vessel, prepare an aqueous suspension of TiO₂ (e.g., 0.5 g/L).

  • Substrate Addition: Add hexafluorobenzene to the desired concentration.

  • Photocatalysis: Place the reactor under a UV lamp and stir the suspension continuously.

  • Sampling: Periodically withdraw samples, and filter them through a 0.22 µm syringe filter to remove the TiO₂ particles before analysis.

  • Analysis:

    • Hexafluorobenzene: Monitor its disappearance using GC-MS.

    • Fluorinated Intermediates: Analyze the samples using ¹⁹F NMR to track the formation and decay of fluorinated byproducts.[5][22]

    • Mineralization: Measure the decrease in TOC to assess the extent of complete degradation to CO₂.

  • Controls: Run control experiments in the dark (to check for adsorption) and without the photocatalyst (to check for photolysis).

Section 4: Visualizing Degradation Pathways and Workflows

Diagram 1: Generalized Aerobic Microbial Degradation Pathway of a Monofluorinated Benzene

Microbial_Degradation FB Monofluorobenzene DHB Fluorodihydrodiol FB->DHB Dioxygenase FC Fluorocatechol DHB->FC Dehydrogenase RingCleavage Ring Cleavage Product (e.g., Fluoromuconate) FC->RingCleavage Dioxygenase (ortho- or meta-cleavage) Defluorination Defluorination & Further Metabolism RingCleavage->Defluorination TCA TCA Cycle Intermediates Defluorination->TCA

Caption: Aerobic microbial degradation of monofluorobenzene.

Diagram 2: Experimental Workflow for Troubleshooting Low Degradation

Troubleshooting_Workflow Start Low/No Degradation Observed Check_Conditions Verify Experimental Conditions (pH, Temp, O2, Light) Start->Check_Conditions Check_Toxicity Assess Toxicity Check_Conditions->Check_Toxicity Correct Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Incorrect Check_Catalyst Evaluate Catalyst Activity (for AOPs/Photocatalysis) Check_Toxicity->Check_Catalyst Low Toxicity Reduce_Concentration Reduce Substrate/Product Concentration Check_Toxicity->Reduce_Concentration High Toxicity Regenerate_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Regenerate_Catalyst Inactive Success Degradation Improved Check_Catalyst->Success Active Optimize_Conditions->Success Reduce_Concentration->Success Regenerate_Catalyst->Success

Caption: Troubleshooting workflow for low degradation experiments.

Section 5: References

  • Strategies for the Biodegradation of Polyfluorinated Compounds - PMC - NIH. (2022-08-17). Retrieved from --INVALID-LINK--

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 | mBio - ASM Journals. (2021-11-16). Retrieved from --INVALID-LINK-- unexpected-mechanism-of-biodegradation-and-defluorination-of-2-2-difluoro-1-3-benzodioxole-by-pseudomonas-putida-f1

  • Degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707 | Request PDF. (2025-08-05). Retrieved from --INVALID-LINK--

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. (2019-09-29). Retrieved from --INVALID-LINK--

  • Anaerobic degradation of fluorinated aromatic compounds - Research With Rutgers. Retrieved from --INVALID-LINK--

  • Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC - NIH. Retrieved from --INVALID-LINK--

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. Retrieved from --INVALID-LINK--

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH. Retrieved from --INVALID-LINK--

  • Technical Support Center: Degradation of 4-Fluorobenzene-1,3-dicarboxylic acid - Benchchem. Retrieved from --INVALID-LINK--

  • Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. Retrieved from --INVALID-LINK--

  • Advanced Oxidation Processes of Organic Contaminants - PMC - NIH. Retrieved from --INVALID-LINK--

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. Retrieved from --INVALID-LINK--

  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF - ResearchGate. Retrieved from --INVALID-LINK--

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed. Retrieved from --INVALID-LINK--

  • Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocat - Semantic Scholar. Retrieved from --INVALID-LINK--

  • Enhancing the Reactivity of Aluminum Powder under Different Heating Rates by Nanoaluminum Powder and Fluororubber - American Chemical Society. Retrieved from --INVALID-LINK--

  • ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf - NIH. Retrieved from --INVALID-LINK--

  • The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants - MDPI. Retrieved from --INVALID-LINK--

  • Advanced Oxidation Processes - YouTube. Retrieved from --INVALID-LINK--

  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol | Request PDF - ResearchGate. Retrieved from --INVALID-LINK--

  • Benzene Degradation byFree and Immobilized Bacillus glycinifermantans Strain GO-13T Using GO Sheets. Retrieved from --INVALID-LINK--

  • Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC - NIH. Retrieved from --INVALID-LINK--

  • Comparison of different advanced oxidation processes for the degradation of two fluoroquinolone antibiotics in aqueous solutions - PubMed. Retrieved from --INVALID-LINK--

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. Retrieved from --INVALID-LINK--

  • (PDF) Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - ResearchGate. Retrieved from --INVALID-LINK--

  • (PDF) Photophysics of fluorinated benzene. III. Hexafluorobenzene - ResearchGate. Retrieved from --INVALID-LINK--

  • Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchGate. Retrieved from --INVALID-LINK--

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. Retrieved from --INVALID-LINK--

  • Degradation of Benzene by Pseudomonas veronii 1YdBTEX2 and 1YB2 Is Catalyzed by Enzymes Encoded in Distinct Catabolism Gene Clusters - PMC - PubMed Central. Retrieved from --INVALID-LINK--

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References

preventative measures for side reactions with 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive compound. Here, we will address common challenges and provide in-depth, field-proven solutions to prevent and troubleshoot side reactions, ensuring the integrity and success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, primarily due to the unique properties conferred by the trifluoromethoxy (-OCF₃) group.[1] This group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[2][3] However, the interplay between the chloro and trifluoromethoxy substituents on the benzene ring presents a unique set of reactivity challenges that require careful consideration to avoid unwanted side reactions.

The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[4] Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[5][6][7][8] The primary reactive sites are the carbon bearing the chlorine atom and, under certain conditions, the trifluoromethoxy group itself.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what" and the "why" behind our recommended solutions.

FAQ 1: My reaction is showing significant formation of 2-(trifluoromethoxy)phenol. What is causing this and how can I prevent it?

Answer:

The formation of 2-(trifluoromethoxy)phenol is a classic indicator of undesired hydrolysis or nucleophilic attack at the carbon attached to the chlorine atom. This side reaction is particularly prevalent when using strong bases or nucleophiles, especially in the presence of water.

Causality: The electron-withdrawing nature of the trifluoromethoxy group makes the ipso-carbon (the carbon bonded to the chlorine) highly electrophilic and susceptible to nucleophilic attack.[5][6][7][8] Hydroxide ions (from water under basic conditions) or other strong nucleophiles can displace the chloride ion via a nucleophilic aromatic substitution (SNAr) mechanism.

Preventative Measures & Troubleshooting Protocol:

  • Strict Anhydrous Conditions: The most critical preventative measure is the rigorous exclusion of water from your reaction.

    • Protocol: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under an inert atmosphere using Schlenk techniques or in a glovebox.

  • Choice of Base: If a base is required, opt for non-nucleophilic, sterically hindered bases.

    • Recommended Bases: Potassium tert-butoxide (KOtBu), sodium bis(trimethylsilyl)amide (NaHMDS), or lithium diisopropylamide (LDA).

    • Bases to Avoid: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) in the presence of trace water.

  • Temperature Control: SNAr reactions are often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help minimize the formation of the phenol byproduct.

  • Reaction Quenching: When the reaction is complete, quench it at a low temperature (e.g., 0°C or -78°C) with a non-aqueous proton source, such as anhydrous ammonium chloride, before introducing any aqueous workup solutions.

Workflow for Minimizing Phenol Byproduct Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Oven-dry glassware prep2 Use anhydrous solvents prep1->prep2 prep3 Inert atmosphere (Ar/N2) prep2->prep3 reac1 Charge reactor with reagents under inert gas prep3->reac1 reac2 Use non-nucleophilic base (e.g., KOtBu) reac1->reac2 reac3 Maintain low temperature reac2->reac3 work1 Cool reaction to 0°C or lower reac3->work1 work2 Quench with anhydrous acid/salt work1->work2 work3 Aqueous work-up work2->work3

Caption: Workflow to minimize phenol byproduct formation.

FAQ 2: I am observing cleavage of the trifluoromethoxy group, resulting in the formation of fluoride ions and other degradation products. Why is this happening?

Answer:

While generally stable, the trifluoromethoxy group can be susceptible to cleavage under harsh reaction conditions, particularly with strong nucleophiles or bases.[9][10][11] This is a significant issue as it leads to the loss of the desired functionality and can complicate purification.

Causality: The mechanism of -OCF₃ cleavage often involves a nucleophilic attack on the carbon atom of the trifluoromethoxy group, which is highly electrophilic due to the three fluorine atoms. This can lead to a cascade of reactions that ultimately release fluoride ions.

Preventative Measures & Troubleshooting Protocol:

  • Avoid Hard Nucleophiles: Hard nucleophiles, such as Grignard reagents or organolithium species, can attack the trifluoromethoxy group. If possible, use softer nucleophiles or consider alternative synthetic routes.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can promote the degradation of the -OCF₃ group.

  • Protecting Group Strategy: In multi-step syntheses, if harsh conditions are unavoidable in a subsequent step, consider carrying out the reaction that is sensitive to the -OCF₃ group before introducing this functionality.

Table 1: Relative Stability of this compound under Various Conditions

ConditionReagentTemperatureStability of -OCF₃ GroupPotential Side Products
Mildly BasicK₂CO₃, Cs₂CO₃25-80°CHighMinimal degradation
Strongly BasicNaH, KOtBu0-50°CModerate to HighTrace hydrolysis of -Cl
NucleophilicR-MgBr, R-Li-78 to 25°CLow to ModerateCleavage of -OCF₃
Aqueous Acid1M HCl25°CHighMinimal degradation
FAQ 3: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields. How can I optimize this?

Answer:

Low yields in cross-coupling reactions with this compound can stem from several factors, including catalyst deactivation, slow oxidative addition, and competing side reactions.

Causality: The electron-withdrawing trifluoromethoxy group can influence the electronic properties of the chloro-substituent, making the C-Cl bond stronger and oxidative addition to the metal catalyst (e.g., Palladium) slower compared to more electron-rich aryl chlorides.

Optimization Protocol:

  • Ligand Selection: The choice of ligand is crucial for facilitating oxidative addition. For Suzuki and Buchwald-Hartwig aminations, consider using electron-rich, sterically hindered phosphine ligands.

    • Recommended Ligands: SPhos, XPhos, RuPhos.

  • Catalyst Precursor: Use a pre-formed, air-stable palladium(II) pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G3) to ensure a consistent and active catalytic species in solution.

  • Base Selection: The choice of base can significantly impact the reaction outcome. For Suzuki couplings, a weaker base like potassium carbonate may be sufficient, while Buchwald-Hartwig aminations often require a stronger base like sodium tert-butoxide.

  • Solvent: Aprotic polar solvents are generally preferred.

    • Recommended Solvents: Toluene, 1,4-dioxane, or a mixture of toluene and THF.

Diagram of Key Factors in Cross-Coupling Optimization

cluster_factors Optimization Factors Yield High Yield Ligand Ligand Selection (e.g., SPhos, XPhos) Ligand->Yield Catalyst Catalyst Precursor (e.g., Pd(II) Pre-catalyst) Catalyst->Yield Base Base Choice (e.g., K2CO3, NaOtBu) Base->Yield Solvent Solvent System (e.g., Toluene, Dioxane) Solvent->Yield

Caption: Key factors for optimizing cross-coupling reactions.

General Handling and Safety Precautions

As a responsible scientist, proper handling and safety are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15]

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

References

Validation & Comparative

reactivity comparison of 1-Chloro-2-(trifluoromethoxy)benzene vs 1-Chloro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 1-Chloro-2-(trifluoromethoxy)benzene and 1-Chloro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Key Fluorinated Building Blocks

This compound and 1-Chloro-2-(trifluoromethyl)benzene are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of fluorine-containing groups significantly influences the lipophilicity, metabolic stability, and bioavailability of molecules, making these compounds valuable synthons in drug discovery.[4][5][6] While structurally similar, the subtle difference between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups leads to distinct electronic properties and, consequently, different reactivities, particularly in reactions involving the aromatic ring. This guide will dissect these differences to provide a predictive framework for their application in synthesis.

Electronic and Steric Landscape: A Tale of Two Substituents

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. Both -OCF₃ and -CF₃ are electron-withdrawing groups, a property that deactivates the benzene ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution (SNAr).[5][7][8] However, the magnitude and nature of their electron-withdrawing effects differ significantly.

The Trifluoromethyl (-CF₃) Group: A Purely Inductive Electron Sink

The trifluoromethyl group is a powerful electron-withdrawing substituent primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[4] This effect polarizes the C-CF₃ bond, drawing electron density away from the aromatic ring. The -CF₃ group does not possess lone pairs and therefore cannot participate in resonance donation (+R) to the ring. Its steric profile is considered compact.[4]

The Trifluoromethoxy (-OCF₃) Group: A Dichotomy of Effects

The trifluoromethoxy group presents a more complex electronic picture. Like the -CF₃ group, it exerts a strong inductive electron-withdrawing effect (-I) due to the fluorine atoms. However, the presence of the oxygen atom with its lone pairs introduces the possibility of a resonance-donating effect (+R).[5][9]

A crucial aspect of the -OCF₃ group is its preferred conformation, where the CAr–O–CF₃ plane is orthogonal to the aromatic ring. This orientation minimizes steric repulsion and is influenced by hyperconjugation between the oxygen lone pairs and the antibonding orbitals of the C-F bonds (nO → σ*C–F).[6][10] This perpendicular arrangement significantly reduces the overlap between the oxygen's p-orbitals and the π-system of the benzene ring, thereby diminishing the resonance-donating effect.[10] Consequently, the inductive effect dominates, rendering the -OCF₃ group strongly electron-withdrawing overall.[5][10]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of interest for these chloro-substituted aromatics is nucleophilic aromatic substitution (SNAr).[11] In this reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11][12] The rate of an SNAr reaction is largely determined by the stability of this intermediate. Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[8]

Given that both this compound and 1-Chloro-2-(trifluoromethyl)benzene have a strong electron-withdrawing group ortho to the chlorine, both are activated towards SNAr. The key to comparing their reactivity lies in the relative ability of the -OCF₃ and -CF₃ groups to stabilize the adjacent negative charge in the Meisenheimer intermediate.

Hammett Constants: A Quantitative Comparison

Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A more positive σ value indicates a stronger electron-withdrawing character.

Substituentσmetaσpara
-CF₃0.440.57
-OCF₃0.380.35

Table 1: Hammett constants for -CF₃ and -OCF₃ groups.[13][14]

The Hammett constants indicate that the -CF₃ group is a stronger electron-withdrawing group than the -OCF₃ group, especially when positioned para to the reaction center. This suggests that the -CF₃ group should be more effective at stabilizing the negative charge in the Meisenheimer complex.

Predicted Reactivity

Based on the stronger electron-withdrawing nature of the -CF₃ group as indicated by its Hammett constants, 1-Chloro-2-(trifluoromethyl)benzene is predicted to be more reactive towards nucleophilic aromatic substitution than this compound. The greater inductive pull of the -CF₃ group leads to a more stabilized Meisenheimer intermediate, thus lowering the activation energy for the reaction.

Experimental Protocol: A Comparative Kinetic Study of SNAr Reactions

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The reaction of each substrate with a common nucleophile, such as sodium methoxide, can be monitored over time.

Objective

To determine the relative rates of reaction of this compound and 1-Chloro-2-(trifluoromethyl)benzene with sodium methoxide in methanol.

Materials
  • This compound (≥98% purity)

  • 1-Chloro-2-(trifluoromethyl)benzene (≥98% purity)

  • Sodium methoxide (0.5 M solution in methanol)

  • Anhydrous methanol

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure
  • Reaction Setup: In separate, oven-dried reaction vials, prepare solutions of this compound (0.1 M) and 1-Chloro-2-(trifluoromethyl)benzene (0.1 M) in anhydrous methanol containing the internal standard (0.05 M).

  • Initiation: Equilibrate the vials at a constant temperature (e.g., 60 °C) in a heating block. Initiate the reaction by adding a pre-heated aliquot of the sodium methoxide solution to each vial via syringe, resulting in a final methoxide concentration of 0.2 M.

  • Monitoring: At timed intervals, withdraw aliquots from each reaction mixture, quench with a dilute aqueous acid solution, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts by GC-FID to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction. Determine the initial rate of reaction from the slope of the curve at t=0. The relative reactivity can be expressed as the ratio of the initial rates.

Expected Outcome

The reaction with 1-Chloro-2-(trifluoromethyl)benzene is expected to proceed at a faster rate than the reaction with this compound, as evidenced by a more rapid disappearance of the starting material and a faster appearance of the corresponding methoxy-substituted product.

Visualization of the SNAr Mechanism

The following diagram illustrates the addition-elimination mechanism of the nucleophilic aromatic substitution reaction for 1-Chloro-2-(trifluoromethyl)benzene. The mechanism for this compound is analogous.

Caption: SNAr mechanism for 1-Chloro-2-(trifluoromethyl)benzene.

Conclusion

While both this compound and 1-Chloro-2-(trifluoromethyl)benzene are activated towards nucleophilic aromatic substitution, a detailed analysis of their electronic properties reveals a key difference. The trifluoromethyl group, with its purely and strongly inductive electron-withdrawing nature, provides greater stabilization to the Meisenheimer intermediate compared to the trifluoromethoxy group, whose inductive effect is partially offset by a weak resonance donation. Consequently, 1-Chloro-2-(trifluoromethyl)benzene is the more reactive of the two compounds in SNAr reactions. This understanding is crucial for medicinal and agricultural chemists in designing synthetic routes and predicting reaction outcomes when utilizing these valuable fluorinated building blocks.

References

A Comparative Analysis of the Electronic Effects of Trifluoromethoxy and Trifluoromethyl Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorine-containing functional groups have become indispensable tools for fine-tuning molecular properties.[1] Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups stand out as potent electron-withdrawing substituents that significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and biological activity.[2][3] While both groups are electron-deficient, their distinct electronic and steric characteristics lead to different outcomes in molecular design. This guide provides a comprehensive, evidence-based comparison of the electronic effects of the -OCF3 and -CF3 groups, offering researchers and drug development professionals a deeper understanding to inform their synthetic strategies and structure-activity relationship (SAR) studies.

Fundamental Electronic Effects: A Tale of Two Groups

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. Both -OCF3 and -CF3 groups are strongly electron-withdrawing through the inductive effect (-I) due to the high electronegativity of the fluorine atoms.[4][5] The three fluorine atoms in the -CF3 group create a strong dipole, pulling electron density away from the rest of the molecule.[4][5] Similarly, the -OCF3 group also exhibits a powerful -I effect, further enhanced by the electronegative oxygen atom.

Caption: Inductive electron withdrawal by CF3 and OCF3 groups.

Resonance Effect (+R/-R)

The resonance effect involves the delocalization of π-electrons through a conjugated system. Here, the two groups diverge in their behavior. The trifluoromethyl group is generally considered to have a weak electron-withdrawing resonance effect, often attributed to hyperconjugation.

In contrast, the trifluoromethoxy group presents a more complex scenario. The lone pairs on the oxygen atom can, in principle, participate in resonance, leading to a π-donating (+R) effect, similar to a methoxy group.[1] However, the strong electron-withdrawing nature of the CF3 moiety significantly diminishes this electron-donating capability.[1] This interplay of a strong -I effect and a weakened +R effect is a key differentiator between the -OCF3 and -CF3 groups.

Caption: Resonance donation of OCF3 vs. hyperconjugation of CF3.

Quantifying the Electronic Influence: Hammett Constants and pKa Values

To move beyond qualitative descriptions, we can use empirical parameters like Hammett constants and pKa values to quantify the electronic effects of these substituents.

Hammett Constants (σ)

Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The σm and σp values represent the effect from the meta and para positions, respectively.

Substituentσmσp
-CF3 0.430.54
-OCF3 0.350.35[6]

Data compiled from various sources.

The larger positive σ values for the -CF3 group, particularly at the para position, indicate its stronger overall electron-withdrawing character compared to the -OCF3 group.[6] The σp value for -OCF3 being equal to its σm value is noteworthy and reflects the dampened resonance donation.

Impact on Acidity (pKa)

The electron-withdrawing nature of these groups increases the acidity (lowers the pKa) of benzoic acids and phenols by stabilizing the conjugate base. Conversely, they decrease the basicity (lower the pKa of the conjugate acid) of anilines.

CompoundpKa
Benzoic Acid4.20
4-Trifluoromethylbenzoic Acid3.77
4-Trifluoromethoxybenzoic Acid3.93
Aniline (pKa of conjugate acid)4.60
4-Trifluoromethylaniline (pKa of conjugate acid)2.75
4-Trifluoromethoxyaniline (pKa of conjugate acid)3.51

Representative pKa values from the literature.

The data consistently show that the -CF3 group has a more pronounced effect on the pKa of benzoic acids and anilines than the -OCF3 group, corroborating its stronger electron-withdrawing nature.

Spectroscopic Fingerprints: Unveiling Electronic Differences with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is a powerful tool for probing the electronic environment of fluorine-containing molecules.[7]

19F NMR Spectroscopy

The 19F NMR chemical shift is highly sensitive to the electronic environment of the fluorine nuclei.[8] In aromatic systems, the chemical shifts of the -CF3 and -OCF3 groups can provide insights into their electronic effects.

Compound19F Chemical Shift (δ, ppm)
Trifluoromethylbenzene-63.7
Trifluoromethoxybenzene-58.1

Chemical shifts are relative to CFCl3. Data are representative and can vary with solvent.

The more upfield chemical shift of the -CF3 group compared to the -OCF3 group is indicative of a more electron-deficient environment around the fluorine atoms in the -CF3 substituent.[9]

Experimental Protocols for Characterization

To empirically determine the electronic parameters discussed, the following experimental protocols are widely used.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acidic or basic compound with a standard solution of a strong base or acid, respectively, while monitoring the pH.[10][11]

Protocol:

  • Preparation: Prepare a ~0.01 M solution of the substituted benzoic acid in a 50:50 ethanol/water mixture.[10]

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[10]

  • Titration: Titrate the solution with a standardized ~0.01 M NaOH solution, recording the pH after each addition of titrant.[10]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[11]

pKa_Determination A Prepare Sample Solution B Calibrate pH Meter A->B C Titrate with NaOH B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at 1/2 Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa by NMR Spectroscopy

An alternative method for pKa determination involves monitoring the change in chemical shift of a nucleus as a function of pH.[12][13]

Protocol:

  • Sample Preparation: Prepare a series of solutions of the compound in D2O at different pD values (the equivalent of pH in D2O).[12]

  • NMR Acquisition: Acquire 1H or 19F NMR spectra for each sample.[12]

  • Data Analysis: Plot the chemical shift of a specific proton or the fluorine signal against the pD.[12]

  • Curve Fitting: Fit the data to the Henderson-Hasselbalch equation to determine the pKa.[13]

pKa_NMR G Prepare Samples at Various pD H Acquire NMR Spectra G->H I Plot Chemical Shift vs. pD H->I J Fit Data to Henderson-Hasselbalch Equation I->J K Determine pKa J->K

References

A Comparative Guide to Functional Group Identification: FTIR Analysis of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecule is a cornerstone of chemical analysis. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group identification of 1-chloro-2-(trifluoromethoxy)benzene. We will explore the causality behind experimental choices, present a detailed analysis of its FTIR spectrum, and compare this technique with alternative analytical methods, supported by experimental data and authoritative references.

Introduction to this compound and the Imperative of Accurate Functional Group Analysis

This compound is a halogenated aromatic ether. Its structure incorporates a benzene ring substituted with a chlorine atom and a trifluoromethoxy group. The unique electronic properties conferred by the trifluoromethoxy group make this and similar compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate confirmation of its functional groups—the aromatic ring, the aryl-halide (C-Cl), the ether linkage (C-O-C), and the trifluoromethoxy group (O-CF3)—is critical for quality control, reaction monitoring, and ensuring the desired molecular architecture.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.

Deciphering the Vibrational Fingerprint: FTIR Spectrum Analysis of this compound

dot graph "1-Chloro-2-(trifluoromethoxy)benzene_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; O [label="O"]; Cf [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Cl [len=1.5]; C2 -- O [len=1.5]; O -- Cf [len=1.5]; Cf -- F1; Cf -- F2; Cf -- F3; C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; } caption: "Molecular Structure of this compound"

Here is a breakdown of the expected characteristic absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic RingC-H stretch3100 - 3000Medium
C=C stretch (in-ring)1600 - 1450Medium to Strong
C-H "out-of-plane" bend900 - 675Strong
Trifluoromethoxy (O-CF₃)Asymmetric C-F stretch~1280 - 1240Strong
Symmetric C-F stretch~1170 - 1120Strong
Aryl Ether (Ar-O-C)Asymmetric C-O-C stretch1270 - 1230Strong
Symmetric C-O-C stretch1075 - 1020Medium
Aryl Halide (C-Cl)C-Cl stretch800 - 600Medium to Strong

Analysis of Key Vibrational Regions:

  • Aromatic C-H and C=C Vibrations: The presence of the benzene ring will be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹.[1] Additionally, a series of sharp absorptions between 1600 and 1450 cm⁻¹ will correspond to the C=C in-ring stretching vibrations. The substitution pattern on the benzene ring (1,2-disubstituted) will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

  • The Trifluoromethoxy (O-CF₃) Group: This group is characterized by very strong C-F stretching absorptions. Based on studies of related trifluoromethyl aromatic compounds, the asymmetric and symmetric C-F stretching modes are expected to be prominent.[2] The strong electron-withdrawing nature of the fluorine atoms leads to intense and characteristic bands. A study on 1-nitro-4-(trifluoromethoxy)benzene identified strong bands in the 1250-1150 cm⁻¹ region corresponding to the CF₃ stretching modes.[1]

  • Aryl Ether (C-O-C) Linkage: The C-O-C ether linkage will exhibit both asymmetric and symmetric stretching modes. The asymmetric stretch is typically found in the 1270-1230 cm⁻¹ range and is often a strong, prominent peak. The symmetric stretch appears at a lower frequency, around 1075-1020 cm⁻¹.

  • Aryl-Halide (C-Cl) Bond: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

A Practical Guide: Acquiring an FTIR Spectrum of a Liquid Sample via ATR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound.

dot graph "ATR-FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Sample Preparation"]; B [label="Background Scan"]; C [label="Sample Analysis"]; D [label="Data Processing"]; A -> B -> C -> D; } caption: "Workflow for ATR-FTIR Analysis"

Experimental Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected if necessary. The key absorption bands should then be identified and labeled.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Beyond Vibrations: A Comparative Look at Alternative Analytical Techniques

While FTIR is a powerful tool for identifying functional groups, a comprehensive analysis often involves complementary techniques.

Technique Information Provided for this compound Strengths Limitations
FTIR Spectroscopy Identification of functional groups (C-Cl, C-O-C, O-CF₃, Aromatic)Fast, non-destructive, provides a molecular "fingerprint".Does not provide detailed structural connectivity or molecular weight.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environments.Provides detailed information on the carbon skeleton.Less sensitive than ¹H NMR, requires larger sample amounts.
¹⁹F NMR Spectroscopy Presence and chemical environment of the trifluoromethoxy group.Highly sensitive to the electronic environment of fluorine atoms.Only applicable to fluorine-containing compounds.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides molecular weight and structural information from fragmentation.Can be a destructive technique, isomers may have similar fragmentation patterns.

¹³C NMR Spectroscopy: For this compound, one would expect to see seven distinct signals in the ¹³C NMR spectrum, corresponding to the seven unique carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group would show a characteristic quartet due to coupling with the three fluorine atoms. Data for (trifluoromethoxy)benzene shows the carbon of the OCF₃ group at around 120.9 ppm (quartet).[3]

¹⁹F NMR Spectroscopy: This technique is particularly useful for fluorine-containing compounds. A single sharp singlet would be expected in the ¹⁹F NMR spectrum of this compound, confirming the presence of the OCF₃ group. The chemical shift would be indicative of its electronic environment on the aromatic ring.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 196. The presence of a chlorine atom would be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the chlorine atom, the trifluoromethoxy group, or cleavage of the ether bond. The mass spectrum of the related compound 1-chloro-2-(trifluoromethyl)benzene shows a molecular ion at m/z 180 and a prominent fragment from the loss of chlorine.

Conclusion: An Integrated Approach to Structural Elucidation

FTIR spectroscopy provides an invaluable and rapid method for the initial identification of the key functional groups in this compound. Its ability to quickly confirm the presence of the aromatic ring, the C-Cl bond, the ether linkage, and the trifluoromethoxy group makes it an essential tool in the analytical workflow. However, for unambiguous structural elucidation and a comprehensive understanding of the molecule, an integrated approach that combines FTIR with complementary techniques such as NMR spectroscopy and mass spectrometry is the gold standard in modern chemical analysis. This multi-technique approach ensures the highest level of scientific integrity and provides a self-validating system for the characterization of complex organic molecules.

References

A Comparative Guide to the Computational Modeling of the Electrostatic Potential of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the electrostatic potential of a molecule is paramount. It governs how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy.[1][2][3][4][5] This guide provides an in-depth, objective comparison of computational methods to model the electrostatic potential of 1-Chloro-2-(trifluoromethoxy)benzene, a substituted aromatic compound with functionalities pertinent to medicinal chemistry. We will delve into the causality behind experimental choices, ensuring a self-validating and authoritative approach to this computational workflow.

The Significance of Electrostatic Potential in Drug Design

The molecular electrostatic potential (MEP) is a three-dimensional map of the electrostatic landscape around a molecule.[6] It is a powerful descriptor for predicting intermolecular interactions, as it indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[3][7] In drug design, aligning the MEP of a ligand with the complementary electrostatic environment of a protein's active site is a key strategy for optimizing binding.[1][2][8] For instance, a region of negative electrostatic potential on a ligand might favorably interact with a positively charged amino acid residue in the receptor.

This compound presents an interesting case study. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups is expected to significantly influence the electrostatic potential of the benzene ring, creating distinct regions of positive and negative potential that will dictate its interaction with biological macromolecules.[9]

Comparative Computational Methodologies

We will compare two widely used ab initio quantum mechanical methods for calculating the MEP: Hartree-Fock (HF) and Density Functional Theory (DFT).[10][11] These calculations will be performed using two prominent software packages in computational chemistry: Gaussian and Spartan.[12][13][14][15]

  • Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant. It is a foundational ab initio method but neglects electron correlation, which can affect the accuracy of the calculated electronic properties.[10][11]

  • Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry due to their balance of accuracy and computational cost. They incorporate electron correlation through an exchange-correlation functional, generally providing more accurate results than HF for a similar computational expense.[10][11][16] We will employ the popular B3LYP hybrid functional.

The choice of basis set is also crucial for the accuracy of these calculations. A basis set is a set of mathematical functions used to build the molecular orbitals.[17] For this study, we will use the 6-31G* basis set, which provides a good balance between accuracy and computational efficiency for molecules of this size.[17]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for computationally modeling the electrostatic potential of a molecule.

G cluster_input Input Preparation cluster_calc Quantum Mechanical Calculation cluster_analysis Analysis & Visualization mol_build 1. Molecule Building (this compound) method_select 2. Method & Basis Set Selection (HF/6-31G* or B3LYP/6-31G*) mol_build->method_select Define computational parameters geom_opt 3. Geometry Optimization method_select->geom_opt Submit job to software (Gaussian or Spartan) esp_calc 4. Electrostatic Potential Calculation geom_opt->esp_calc Optimized geometry mep_map 5. MEP Surface Generation esp_calc->mep_map ESP data data_extraction 6. Quantitative Analysis (Vmax, Vmin) mep_map->data_extraction Visual inspection & data extraction

Caption: General workflow for computational modeling of molecular electrostatic potential.

Protocol 1: Calculation using Gaussian

Gaussian is a powerful and widely used computational chemistry software package.[13] The following steps outline the process for calculating the MEP of this compound.

  • Molecule Building: Construct the 3D structure of this compound using a molecular editor like GaussView.[18]

  • Input File Creation: Create a Gaussian input file (.gjf or .com). This text file specifies the molecular coordinates, the level of theory (e.g., #p hf/6-31g* opt for Hartree-Fock or #p b3lyp/6-31g* opt for DFT), and the type of calculation (geometry optimization followed by a properties calculation). To request the MEP, the prop=grid keyword can be used to generate a cube file of the potential.[13]

  • Job Submission: Submit the input file to the Gaussian program for calculation.

  • Analysis: Once the calculation is complete, the output file (.log or .out) will contain the optimized geometry and other calculated properties. The generated cube file (.cub) contains the electrostatic potential data on a 3D grid.

  • Visualization: Use a visualization program like GaussView or VMD to read the cube file and map the electrostatic potential onto the molecule's electron density surface.[18][19] This will generate a color-coded MEP map, where red typically indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions).[7]

Protocol 2: Calculation using Spartan

Spartan is known for its user-friendly graphical interface, making it a popular choice for both educational and research purposes.[12][14][15][20]

  • Molecule Building: Draw the 2D structure of this compound in the Spartan interface and convert it to a 3D model.

  • Calculation Setup: From the "Calculations" menu, select "Equilibrium Geometry" with the desired level of theory (Hartree-Fock or DFT) and the 6-31G* basis set. Ensure that "Electrostatic Potential Map" is selected as a property to be computed.

  • Job Submission: Submit the calculation. Spartan will automatically perform the geometry optimization followed by the MEP calculation.

  • Visualization and Analysis: Upon completion, Spartan will display the molecule with the calculated MEP surface. The software allows for easy manipulation of the surface, including changing the color scale and identifying the locations of maximum and minimum potential (Vmax and Vmin).

Comparative Analysis of Results

The following table summarizes the expected qualitative and quantitative differences in the MEP of this compound as calculated by the HF and DFT methods.

FeatureHartree-Fock (HF/6-31G)Density Functional Theory (B3LYP/6-31G)Rationale for Differences
Qualitative MEP Distribution Regions of negative potential are expected around the electronegative chlorine and oxygen atoms. A region of positive potential is anticipated on the benzene ring due to the inductive withdrawal of the substituents.Similar to HF, but the inclusion of electron correlation may lead to a more nuanced and accurate depiction of the electron distribution. The polarization of the electron density might be more pronounced.DFT's inclusion of electron correlation provides a more realistic description of how electrons interact and distribute themselves within the molecule, leading to a more accurate MEP.[10][11]
Quantitative MEP Values (Vmax and Vmin) The absolute values of Vmax (most positive potential) and Vmin (most negative potential) are likely to be overestimated compared to experimental values.The values of Vmax and Vmin are generally expected to be in better agreement with experimental data than those from HF calculations.The neglect of electron correlation in HF can lead to an overestimation of charge separation and, consequently, more extreme MEP values.
Computational Cost Generally lower computational cost compared to DFT for the same basis set.Slightly higher computational cost than HF, but still very manageable for a molecule of this size.The calculation of the exchange-correlation energy in DFT adds a computational overhead compared to the simpler HF method.

The following diagram illustrates the logical relationship between the chosen computational methods and the expected outcomes.

G cluster_methods Computational Methods cluster_properties Key Differences cluster_outcomes Expected Outcomes for MEP hf Hartree-Fock (HF) correlation Electron Correlation hf->correlation Neglects cost Computational Cost hf->cost Lower dft Density Functional Theory (DFT) dft->correlation Includes dft->cost Higher hf_outcome Qualitatively Correct, Quantitatively Overestimated correlation->hf_outcome Leads to dft_outcome More Accurate Qualitative and Quantitative Description correlation->dft_outcome Leads to cost->hf_outcome cost->dft_outcome

Caption: Relationship between computational methods and expected MEP outcomes.

Conclusion and Recommendations

Both Hartree-Fock and Density Functional Theory are viable methods for modeling the electrostatic potential of this compound. For a qualitative understanding of the MEP, the computationally less expensive HF method may suffice. However, for researchers and drug development professionals seeking higher accuracy and a more quantitative prediction of intermolecular interactions, DFT with a suitable hybrid functional like B3LYP is the recommended approach. The choice of software, whether Gaussian or Spartan, will largely depend on the user's preference for a command-line or graphical user interface, as both are capable of performing these calculations to a high standard. Ultimately, the insights gained from these computational models can provide invaluable guidance in the rational design of novel therapeutics.

References

The Conceptual Framework: Separating "Through-Space" and "Through-Bond" Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analysis of Steric and Electronic Substituent Effects in Substituted Benzenes

For researchers, medicinal chemists, and materials scientists, a quantitative understanding of how substituents influence the properties of aromatic systems is paramount. The subtle interplay of steric and electronic effects governs reaction rates, equilibrium positions, and molecular interactions, forming the bedrock of rational drug design and catalyst development. This guide provides a comparative analysis of the principal methodologies used to dissect and quantify these fundamental effects, blending established physical organic principles with modern computational techniques.

At its core, the influence of a substituent on a benzene ring's reaction center or physical properties can be dissected into two primary components:

  • Electronic Effects: These are interactions transmitted through the bonding network of the molecule.[1][2] They are further subdivided into:

    • Inductive Effects (I): The polarization of a σ-bond due to the electronegativity difference between adjacent atoms, with the effect propagating and weakening along the carbon chain.[3][4]

    • Resonance (or Mesomeric) Effects (R): The delocalization of π-electrons between the substituent and the aromatic ring. This requires the substituent to have p-orbitals or lone pairs that can overlap with the ring's π-system.[4][5]

  • Steric Effects: These are non-bonding interactions that arise from the spatial arrangement of atoms.[1] They are fundamentally "through-space" phenomena, resulting from the repulsion between overlapping electron clouds when atoms or groups are brought into close proximity.[3] Steric hindrance can impede the approach of a reactant, alter bond angles, or force a molecule into a higher-energy conformation.

The primary challenge, and the focus of this guide, is to experimentally and computationally separate these intertwined effects to build predictive models of chemical reactivity and properties.

Linear Free-Energy Relationships (LFERs): The Cornerstone of Quantitative Analysis

Linear Free-Energy Relationships (LFERs) are the most established tools for quantifying substituent effects, correlating changes in reaction rates or equilibrium constants with a set of substituent-specific parameters.[6][7]

The Hammett Equation: Quantifying Electronic Effects in meta- and para-Substituted Systems

Developed by Louis P. Hammett, this equation is a foundational LFER that quantifies the electronic influence of meta and para substituents, where steric effects are generally considered negligible.[6][8]

The equation is expressed as: log(k/k₀) = ρσ or log(K/K₀) = ρσ [8]

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (hydrogen) reference reactant.

  • σ (sigma) is the substituent constant , which quantifies the electronic effect (inductive + resonance) of a particular substituent relative to hydrogen.[9] It is position-dependent (σₘ for meta, σₚ for para).

  • ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to the electronic effects of the substituents.[6][9]

Causality Behind the Parameters:

  • Substituent Constant (σ): By definition, the reference reaction is the dissociation of substituted benzoic acids in water at 25°C, for which ρ is set to 1.[8]

    • Electron-withdrawing groups (EWGs) like -NO₂ stabilize the benzoate anion, increasing the acidity (larger K) relative to benzoic acid. This results in a positive σ value .[9]

    • Electron-donating groups (EDGs) like -OCH₃ destabilize the anion, decreasing acidity (smaller K) and resulting in a negative σ value .[9]

  • Reaction Constant (ρ): The sign and magnitude of ρ provide crucial mechanistic insight.

    • A positive ρ indicates that the reaction is accelerated by EWGs, implying a buildup of negative charge (or loss of positive charge) in the transition state.[6]

    • A negative ρ signifies that the reaction is favored by EDGs, indicating a buildup of positive charge in the transition state. The magnitude of ρ reflects the extent of charge development.[6]

Experimental Protocol: Constructing a Hammett Plot

  • Synthesize Substrates: Prepare a series of meta- and/or para-substituted benzene derivatives for the reaction of interest (e.g., hydrolysis of substituted ethyl benzoates). The unsubstituted compound (substituent = -H) must be included as the reference.

  • Kinetic Measurements: For each compound, measure the reaction rate constant (k) under identical, carefully controlled conditions (temperature, solvent, concentration). A common method for ester hydrolysis is to quench the reaction at various time points and titrate the remaining base or use a spectroscopic method (e.g., UV-Vis) to follow the appearance of a product or disappearance of a reactant.

  • Data Collation: Create a table with the substituents, their known σ values (from literature), and the experimentally determined rate constants (k). Calculate log(k/k₀) for each substituent.

  • Plotting and Analysis: Plot log(k/k₀) on the y-axis against the corresponding σ values on the x-axis.

  • Linear Regression: Perform a linear regression on the data points. The slope of the resulting line is the reaction constant (ρ). A high correlation coefficient (R² > 0.95) validates the application of the Hammett equation to the reaction series.[9]

G cluster_exp Experimental Workflow cluster_data Data Analysis cluster_out Mechanistic Insight A Synthesize Substituted Reactants (X-Ph-Y) B Measure Reaction Rates (k_X and k_H) A->B C Calculate log(k_X / k_H) B->C E Plot log(k_X / k_H) vs. σ C->E D Obtain Literature Substituent Constants (σ) D->E F Perform Linear Regression E->F G Determine Reaction Constant (ρ = slope) F->G H Interpret Sign and Magnitude of ρ G->H

Caption: Workflow for Hammett analysis to derive mechanistic insight.

The Taft Equation: Deconvoluting Polar and Steric Effects

The Hammett equation fails for ortho-substituted aromatic systems and aliphatic compounds where steric effects are significant.[10] Robert Taft addressed this by developing an equation to separate polar (inductive), steric, and resonance effects.[11][12]

The full Taft equation is: log(k/k₀) = ρσ + δEₛ [12][13]

Where:

  • σ* is the polar substituent constant , representing only the inductive/field effect of the substituent.

  • ρ* is the reaction's sensitivity to these polar effects.

  • Eₛ is the steric substituent constant , quantifying the steric bulk of the substituent.

  • δ is the reaction's sensitivity to steric effects.[11]

Causality Behind the Separation: Taft's insight was to use the kinetics of ester hydrolysis. He proposed that under acidic (A) and basic (B) conditions, the transition states are sterically similar, but have different electronic demands.[13][14]

  • Isolating Steric Effects (Eₛ): Taft assumed that resonance effects are minimal in the acid-catalyzed hydrolysis of aliphatic esters and that the bulky transition state is primarily influenced by steric hindrance. He defined the steric parameter Eₛ from the rates of acid-catalyzed hydrolysis (kₐ): Eₛ = log(k/k₀)ₐ Here, δ is defined as 1.0 for this reference reaction.[11] Bulkier groups hinder the reaction, leading to more negative Eₛ values.[14]

  • Isolating Polar Effects (σ): He then argued that the difference in rates between base-catalyzed (kₑ) and acid-catalyzed (kₐ) hydrolysis would cancel out the steric and resonance effects, leaving only the polar effect. The polar constant σ was thus defined as: σ* = [log(k/k₀)ₑ - log(k/k₀)ₐ] / 2.48 The factor 2.48 is a scaling constant.[13] This method allows for the independent quantification of a substituent's steric and polar properties.

G cluster_Taft Taft Analysis TotalEffect Total Substituent Effect Polar (σ*) Resonance Steric (Eₛ) Acid Acid-Catalyzed Ester Hydrolysis TotalEffect:st->Acid Base Base-Catalyzed Ester Hydrolysis TotalEffect:p->Base TotalEffect:st->Base Compare Compare Rates (Base vs. Acid) Acid->Compare StericOut Quantified Steric Effect (Eₛ) Acid->StericOut Primarily sensitive to Base->Compare PolarOut Quantified Polar Effect (σ*) Compare->PolarOut Difference cancels steric

Caption: Taft's methodology for separating polar and steric effects.

Table 1: Comparison of Hammett and Taft Substituent Constants

Substituentσₚ (para)σₘ (meta)σ* (Polar)Eₛ (Steric)
-H0.000.00+0.49+1.24
-CH₃-0.17-0.070.000.00
-C(CH₃)₃-0.20-0.10-0.30-1.54
-OCH₃-0.27+0.12+1.81-0.55
-Cl+0.23+0.37+2.94-0.97
-NO₂+0.78+0.71+4.65-2.52

Note: Data compiled from various physical organic chemistry resources. Values can vary slightly depending on the source.

Spectroscopic and Computational Probes

While LFERs provide robust quantitative data from reaction rates, spectroscopic and computational methods offer complementary, and often more direct, ways to probe the electronic and steric landscape of a molecule.

Spectroscopic Techniques
TechniquePrinciple & ApplicationAdvantagesLimitations
NMR Spectroscopy The chemical shift (δ) of ¹H and ¹³C nuclei is highly sensitive to the local electron density.[15] EWGs deshield nuclei (shift to higher ppm), while EDGs shield them (shift to lower ppm).[16] The magnitude of the shift correlates with the electronic effect of the substituent.[17][18]Provides direct, atom-specific information about the ground-state electronic distribution. Non-destructive and requires small sample amounts.Provides a composite measure of electronic effects; separation into inductive and resonance can be complex. Steric effects can influence conformation, indirectly affecting chemical shifts.
IR Spectroscopy The vibrational frequency of specific bonds (e.g., a C=O stretch adjacent to the ring) is altered by the electronic properties of the ring substituent.[19][20] EDGs donate electron density, often lowering the bond order and frequency, while EWGs have the opposite effect.Sensitive probe of how substituents affect specific functional groups. Relatively inexpensive and fast.Effects can be small and convoluted with other vibrational modes. Provides information on a specific bond rather than the whole molecule.
Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), allow for the in silico dissection of substituent effects with remarkable detail.[21][22]

  • Electrostatic Potential (ESP) Maps: These provide a visual representation of the charge distribution on the molecular surface. Electron-rich regions (activated) are typically colored red, while electron-poor regions (deactivated) are blue, offering a qualitative picture of a substituent's electronic influence.[23]

  • Atomic Charge Calculations: Algorithms like Hirshfeld or Natural Population Analysis (NPA) can assign partial charges to each atom, providing a quantitative measure of electron withdrawal or donation at specific sites.[24]

  • Energy Decomposition Analysis (EDA): This powerful technique separates the total interaction energy between the substituent and the benzene ring into physically meaningful components:

    • Pauli Repulsion: The primary contributor to the classic "steric hindrance" effect.

    • Electrostatic Interaction: Attraction/repulsion between the unperturbed charge distributions.

    • Orbital Interaction (Covalent): The stabilizing effect of electron sharing and charge transfer, which encompasses inductive and resonance effects.[24][25]

  • Steric Parameter Calculation: Computational tools can calculate steric descriptors like "buried volume" (%VBur), which quantifies the percentage of space around a central atom that is occupied by a given substituent, providing a direct measure of its steric bulk.[25]

G cluster_analysis Analysis Modules A Build Substituted Benzene Molecule in silico B Perform Geometry Optimization (DFT) A->B C Single-Point Energy Calculation B->C D Post-Calculation Analysis C->D E ESP Maps & Atomic Charges (Electronic Effect) D->E F Energy Decomposition Analysis (EDA) (Separate Steric/Electronic) D->F G Calculate Steric Descriptors (%VBur) (Steric Effect) D->G

Caption: A typical computational workflow for analyzing substituent effects.

Comparison Guide: Selecting the Appropriate Analytical Method

MethodPrimary Effect MeasuredSystem ApplicabilityOutputKey AdvantageKey Limitation
Hammett Equation Electronic (Inductive + Resonance)meta & para aromaticQuantitative (σ, ρ)Gold standard for quantifying electronic effects in well-behaved systems; provides mechanistic insight (ρ).Inapplicable to ortho or aliphatic systems; requires kinetic or equilibrium data.[9][10]
Taft Equation Separated Polar (Inductive) & Stericortho aromatic & AliphaticQuantitative (σ, Eₛ, ρ, δ)The classic method for deconvoluting steric and polar effects.[11]Based on assumptions about reaction mechanisms that may not always hold true.
NMR Spectroscopy ElectronicUniversalSemi-quantitative (Δδ)Direct probe of the electronic environment at each atom in the ground state.[16]Deconvolution of different electronic contributions is not straightforward.
IR Spectroscopy ElectronicUniversalSemi-quantitative (Δν)Fast, inexpensive probe of how substituents affect specific functional groups.[20][26]Effects can be small and difficult to isolate from other vibrational couplings.
Computational (DFT) Separated Steric & ElectronicUniversalQuantitative (Energies, Charges, %VBur)Provides the most detailed dissection of all contributing forces (Pauli, electrostatic, orbital).[24][25]Accuracy is dependent on the level of theory and model used; requires computational expertise.

Conclusion

The analysis of steric and electronic effects in substituted benzenes is a mature field that continues to be of critical importance. While the foundational Linear Free-Energy Relationships of Hammett and Taft remain indispensable for connecting structure to reactivity, they are powerfully complemented by modern spectroscopic and computational techniques. A comprehensive investigation should leverage multiple approaches: LFERs to provide robust, experimentally validated data on reactivity; spectroscopy to probe the ground-state electronic structure; and computational chemistry to build a detailed, quantitative model of the underlying physical forces. By integrating these methods, researchers can move beyond correlation to a deeper, more predictive understanding of molecular behavior.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Chloro-2-(trifluoromethoxy)benzene (CAS No. 450-96-4). As a halogenated aromatic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Section 1: Chemical Profile and Hazard Assessment

This compound is a fluorinated compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its chemical properties is foundational to managing its waste stream effectively.

The primary challenge in its disposal lies in its classification as a halogenated organic compound .[3][4] Halogenated wastes are subject to stringent environmental regulations due to their potential for persistence and the formation of toxic byproducts if improperly treated. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing such hazardous wastes.[5] Disposal of wastes containing halogenated organic compounds (HOCs) via landfill is heavily restricted, making controlled incineration the standard and required method of treatment.[3][6]

Table 1: Key Data for this compound

PropertyValueSource
CAS Number 450-96-4[1][2]
Molecular Formula C₇H₄ClF₃O[1]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 143 °C[1][2]
Density 1.38 g/mL[1][2]
Waste Classification Halogenated Organic Hazardous Waste[3][4][7]
Primary Disposal Route High-Temperature Incineration[3][8]

Section 2: The Principle of Segregation: A Non-Negotiable Mandate

The single most critical step in managing this waste stream is segregation at the source . The co-mingling of halogenated and non-halogenated organic wastes is a frequent and costly error in laboratory settings.

Causality:

  • Regulatory Compliance: Environmental regulations mandate separate disposal pathways for halogenated compounds.[5][6]

  • Economic Impact: The cost to dispose of halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste due to the specialized incineration process required to safely break down the carbon-halogen bonds without releasing toxic gases.[7][9]

  • Safety and Compatibility: this compound waste must not be mixed with incompatible materials. This includes:

    • Acids and Bases: Can cause violent reactions.[4][10]

    • Strong Oxidizers: Presents a fire or explosion risk.[4][10]

    • Aqueous Solutions & Heavy Metals: These are incompatible with the organic waste incineration process and must be kept separate.[7][9]

The following diagram illustrates the critical decision-making path for waste segregation in the laboratory.

WasteSegregation start Waste Generated: This compound is_halogenated Does the waste contain F, Cl, Br, or I? start->is_halogenated halogenated_container Collect in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_container  Yes non_halogenated_container Collect in designated 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_container  No   check_compatibility Is the waste free of acids, bases, oxidizers, and heavy metals? halogenated_container->check_compatibility incompatible_waste Collect Separately! Consult EHS for disposal of reactive or mixed-hazard waste. check_compatibility->incompatible_waste  No   final_disposal Proceed to SOP for Container Management and Disposal. check_compatibility->final_disposal  Yes

Caption: Waste Segregation Decision Workflow

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol must be executed within a designated Satellite Accumulation Area (SAA) and all handling of the chemical waste should occur inside an operating chemical fume hood.[7]

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, flame-retardant lab coat.

  • Designated hazardous waste container (typically a poly carboy) with a vapor-tight, threaded cap.[10]

  • Official "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[7]

  • Secondary containment bin.[7]

Step-by-Step Protocol:

  • Container Preparation: a. Obtain a clean, empty, and appropriate waste container from your EHS department. Ensure it is compatible with halogenated organic liquids.[10] b. Affix a "Hazardous Waste" tag to the container before adding any waste.[7][10] c. Place the container in a secondary containment bin large enough to hold the entire volume of the container in case of a leak.

  • Waste Accumulation: a. Working within a chemical fume hood, carefully transfer the this compound waste into the prepared container using a funnel. b. As waste is added, update the hazardous waste tag with the chemical name—do not use abbreviations or formulas —and the estimated volume or mass being added.[3][10] c. Securely fasten the cap on the container immediately after adding waste. The container must remain closed at all times except when waste is actively being added.[7][10]

  • Storage: a. Store the waste container in your lab's designated SAA. b. Ensure the container is segregated from incompatible materials, particularly acids, bases, and non-halogenated waste streams.[4][7] c. The hazardous waste tag must be clearly visible at all times.[7]

  • Requesting Disposal: a. Monitor the waste level in the container. Do not fill it beyond 90% capacity to allow for vapor expansion. b. Once the container is full or the project is complete, complete the hazardous waste tag with the final percentages of all components. c. Submit a chemical waste collection request to your institution's EHS department according to their specific procedures.

Section 4: Emergency Response Protocol

Accidents involving hazardous chemicals require immediate and correct action.

Spills:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or highly volatile, evacuate the lab and contact your institution's emergency number.[10]

  • Contain: For small, manageable spills, restrict access to the area. Turn off any nearby ignition sources.[4]

  • Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, dry lime, or a commercial sorbent pad.[7][11] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material into a sealable container. Tag the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the EHS department.[7][10]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][12]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

By adhering to this detailed guide, laboratory professionals can ensure the disposal of this compound is managed safely, economically, and in full compliance with environmental regulations, thereby upholding the highest standards of scientific integrity and workplace safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.